Nonapeptide-1 acetate salt
Description
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIETVBVGJPGIIS-UYTYCWBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H91N15O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nonapeptide-1 Acetate Salt: A Technical Guide to its Mechanism of Action in Melanocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, also known commercially as Melanostatin™-5, is a synthetic biomimetic peptide that has garnered significant attention for its targeted action on melanogenesis.[1][2] As an antagonist of the alpha-melanocyte-stimulating hormone (α-MSH), it offers a precise mechanism for modulating skin pigmentation.[1][2][3][4][5] This technical guide provides an in-depth examination of the molecular mechanism of action of Nonapeptide-1 acetate (B1210297) salt in melanocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways. Its primary function is to competitively block the Melanocortin 1 Receptor (MC1R), thereby inhibiting the downstream signaling cascade responsible for melanin (B1238610) synthesis.[1][2][6] This action effectively reduces hyperpigmentation from various triggers, including UV exposure and inflammation, without exhibiting cytotoxicity towards melanocytes.[3][7]
Core Mechanism of Action: Competitive Antagonism of MC1R
The cornerstone of Nonapeptide-1's activity lies in its structural similarity to α-MSH, the natural ligand for the MC1R.[2] This mimicry allows it to act as a competitive antagonist, binding to MC1R on the surface of melanocytes but failing to trigger the receptor's activation.[2][6][8][9]
The Endogenous Melanogenesis Pathway (α-MSH Activation):
-
Ligand Binding: In response to stimuli like ultraviolet (UV) radiation, keratinocytes release α-MSH.[6] This hormone then binds to the G-protein coupled MC1R on melanocytes.[9][10]
-
Signal Transduction: The binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11]
-
Pathway Activation: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).
-
Gene Transcription: Activated CREB promotes the transcription of the Microphthalmia-associated transcription factor (MITF).[11] MITF is the master regulator of melanocyte gene expression, essential for differentiation, proliferation, and survival.[12]
-
Enzyme Expression: MITF upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT).[11][13]
-
Melanin Synthesis: These enzymes catalyze the multi-step conversion of L-tyrosine to melanin pigment within specialized organelles called melanosomes.
Inhibitory Action of Nonapeptide-1: Nonapeptide-1 disrupts this entire cascade at the initial step. By occupying the MC1R binding site, it prevents α-MSH from binding and initiating the signal.[2][3][6][8] This blockade leads to a series of downstream inhibitory effects:
-
Prevention of cAMP Accumulation: It potently inhibits the α-MSH-induced rise in intracellular cAMP.[14][15]
-
Downregulation of MITF: Consequently, the expression of MITF is significantly diminished.[11][13][14][15]
-
Suppression of Melanogenic Enzymes: The reduction in MITF leads to decreased transcription and expression of tyrosinase, TRP1, and TRP2.[13][14][15]
-
Inhibition of Melanin Synthesis: With the key enzymatic machinery suppressed, the overall production of melanin is reduced by approximately 33%.[3][7]
Some evidence also suggests Nonapeptide-1 may interfere with the transfer of melanosomes from melanocytes to surrounding keratinocytes, further contributing to a more even skin tone.[8][11]
Quantitative Data Summary
The efficacy and selectivity of Nonapeptide-1 have been quantified in various in-vitro studies. The data below is summarized for comparative analysis.
Table 1: Receptor Binding Affinity & Selectivity
| Receptor | Binding Affinity (Ki) | Cell Line |
|---|---|---|
| MC1R | 40 nM | COS-1 (expressing human receptors)[14][15][16] |
| MC3R | 470 nM (0.47 µM) | COS-1 (expressing human receptors)[14][15][16] |
| MC4R | 1,340 nM (1.34 µM) | COS-1 (expressing human receptors)[14][15][16] |
| MC5R | 2,400 nM (2.4 µM) | COS-1 (expressing human receptors)[14][15][16] |
Lower Ki value indicates higher binding affinity. Data demonstrates high selectivity for MC1R.
Table 2: In-Vitro Inhibitory Concentrations (IC50)
| Parameter Inhibited | IC50 Value | Cell Type |
|---|---|---|
| α-MSH-induced cAMP Accumulation | 2.5 nM | Melanocytes[14][15] |
| α-MSH-induced Melanosome Dispersion | 11 nM | Melanocytes[4][5][14][15][17] |
| Melanin Synthesis | ~30 ppm | B16F10 cells[10] |
Table 3: Efficacy in Cellular Models
| Parameter Measured | Condition | Concentration | Result | Cell Type |
|---|---|---|---|---|
| Melanin Synthesis | Basal | 20 µM | Inhibition of basal synthesis | Human Epidermal Melanocytes (HEM)[14][15] |
| Melanin Synthesis | UVA-induced | 20 µM | Reversal of UVA-induced increase | HEM & HaCaT cells[14][15] |
| Gene Expression (MC1R, TYR, TRP1, TRP2, MITF) | α-MSH competition | 20 µM | Downregulation of expression | HEM & HaCaT cells[13][14][15] |
| Melanin Production | General | Not Specified | 33% reduction | Not Specified[3][7] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly cited in the evaluation of Nonapeptide-1's effects on melanocytes.
Cell Culture
-
Cell Lines: Human Epidermal Melanocytes (HEM), human keratinocyte cell line (HaCaT), and murine melanoma cells (B16F10) are frequently used.
-
Culture Medium: Cells are typically cultured in specialized melanocyte growth medium supplemented with growth factors, fetal bovine serum (FBS), and antibiotics.
-
Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
-
Cell Seeding: Plate melanocytes (e.g., B16F10 or HEM) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Nonapeptide-1 acetate salt, with or without a stimulant like α-MSH or UVA radiation (e.g., 15 J/cm²).[10] A vehicle control is run in parallel. Incubate for a specified period (e.g., 72 hours).
-
Cell Lysis: After incubation, wash cells with phosphate-buffered saline (PBS), detach, and centrifuge to form a cell pellet.
-
Solubilization: Lyse the pellet in 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Quantification: Measure the absorbance of the resulting solution at 405-475 nm using a spectrophotometer.
-
Normalization: Normalize melanin content to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA or Bradford assay).
Tyrosinase Activity Assay
-
Lysate Preparation: Following treatment as described above, wash cells with PBS and lyse them in a phosphate (B84403) buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Reaction Initiation: In a 96-well plate, mix the cell lysate with a freshly prepared solution of L-DOPA (a tyrosinase substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours. Tyrosinase in the lysate will convert L-DOPA to dopachrome (B613829).
-
Measurement: Measure the absorbance of dopachrome at 475-490 nm at regular intervals.
-
Calculation: Tyrosinase activity is calculated based on the rate of dopachrome formation and normalized to the total protein concentration of the lysate.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: After cell treatment, extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for target genes (MITF, TYR, TRP1, TRP2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analysis: Analyze the relative gene expression using the ΔΔCt method.
Summary of Signaling and Logical Relationships
The mechanism of Nonapeptide-1 can be understood as a hierarchical cascade of inhibitory events. The initial molecular interaction at the cell surface receptor dictates all subsequent intracellular effects, culminating in the desired physiological outcome of reduced pigmentation.
Conclusion
This compound operates via a highly specific and well-defined mechanism of action. By acting as a competitive antagonist at the MC1R, it effectively intercepts the primary signaling pathway that stimulates melanin production at its source.[6][10] Its ability to downregulate the master transcriptional regulator MITF and subsequent melanogenic enzymes provides a robust rationale for its use in cosmetic and dermatological applications aimed at reducing hyperpigmentation and promoting an even skin tone.[11][13] The quantitative data underscores its potency and selectivity, making it a valuable molecule for targeted modulation of melanocyte function.
References
- 1. parkmagazineny.com [parkmagazineny.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 4. Nonapeptide-1 | 158563-45-2 [chemicalbook.com]
- 5. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. delvebeauty.com [delvebeauty.com]
- 9. nbinno.com [nbinno.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 12. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotechpeptides.com [biotechpeptides.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Nonapeptide-1 (acetate) - Applications - CAT N°: 27757 [bertin-bioreagent.com]
- 17. mybiosource.com [mybiosource.com]
An In-depth Technical Guide to the Discovery and Synthesis of Nonapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic peptide mimetic of a portion of the alpha-melanocyte-stimulating hormone (α-MSH), has garnered significant interest in the fields of dermatology and pharmacology. Its primary mechanism of action involves the competitive antagonism of the melanocortin 1 receptor (MC1R), a key regulator of melanogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Nonapeptide-1. Detailed methodologies for its chemical synthesis via solid-phase peptide synthesis (SPPS) and recombinant production are presented, alongside protocols for key in vitro assays to characterize its bioactivity. Quantitative data on its binding affinity and inhibitory concentrations are summarized, and its downstream effects on the melanogenesis signaling cascade are illustrated. This document serves as a core technical resource for researchers and professionals involved in the study and development of peptide-based therapeutics targeting pigmentation and related pathways.
Discovery and Background
Nonapeptide-1, also known as Melanostatine-5, was developed in the 1990s through the screening of a peptide library to identify potent antagonists of the melanocortin-1 receptor (MC1R).[1] The research aimed to find a molecule that could competitively block the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to MC1R on melanocytes.[2] By doing so, the signaling cascade that leads to the production of melanin (B1238610) could be inhibited. The amino acid sequence of Nonapeptide-1 is Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2.[3] Its structure is designed to mimic the α-MSH sequence, allowing it to occupy the MC1R binding site without initiating the downstream signaling pathway.[4]
Synthesis of Nonapeptide-1
The synthesis of Nonapeptide-1 can be achieved through two primary methodologies: chemical synthesis via solid-phase peptide synthesis (SPPS) and biotechnological production using recombinant DNA technology.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for producing Nonapeptide-1 and other synthetic peptides.[5] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Manual Fmoc/tBu Solid-Phase Synthesis of Nonapeptide-1
-
Resin Preparation:
-
Start with a Rink Amide MBHA resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Remove the Fmoc protecting group from the resin's amino group by treating it with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Val-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the Nonapeptide-1 sequence (Pro, Lys(Boc), Phe, D-Trp(Boc), Arg(Pbf), D-Phe, Pro, Met), ensuring the use of appropriate side-chain protecting groups (Boc for Lys and Trp, Pbf for Arg).
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid, with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect the peptide from side reactions. A common mixture is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the crude product.
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verify the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Recombinant Production
A more recent and scalable approach for Nonapeptide-1 synthesis involves recombinant DNA technology, specifically utilizing an intein-mediated expression system.
Experimental Workflow: Recombinant Production using an Intein Fusion System
Caption: Recombinant production workflow for Nonapeptide-1.
Methodology
-
Gene Synthesis and Cloning: A synthetic gene encoding a fusion protein of an intein (e.g., a variant of Ssp DnaB intein) and Nonapeptide-1 is designed and cloned into a suitable expression vector, such as a pET vector for expression in E. coli.
-
Expression: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). The cells are cultured to a desired optical density, and the expression of the fusion protein is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification and Cleavage: The cells are harvested and lysed. The fusion protein is then purified from the cell lysate, often using affinity chromatography if the intein is fused to an affinity tag. The self-cleavage of the intein is then induced by a change in pH or temperature, releasing the Nonapeptide-1.
-
Final Purification: The released Nonapeptide-1 is further purified to a high degree using RP-HPLC.
Mechanism of Action and Signaling Pathway
Nonapeptide-1 functions as a competitive antagonist at the MC1R.[6] In normal physiology, α-MSH binds to MC1R, a G-protein coupled receptor, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Cyclic AMP Response Element-Binding Protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[1] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), leading to the synthesis of melanin.[8]
Nonapeptide-1 competitively binds to MC1R, preventing α-MSH from binding and thereby blocking the initiation of this signaling cascade.[6] This results in the downregulation of MITF and its target genes, leading to a reduction in melanin synthesis.[8]
Signaling Pathway of Nonapeptide-1 Action
Caption: Nonapeptide-1 signaling pathway in melanocytes.
Biological Activity and In Vitro Assays
The biological activity of Nonapeptide-1 is primarily assessed through a series of in vitro assays that measure its ability to inhibit various stages of the melanogenesis pathway.
Data Presentation: Quantitative Bioactivity of Nonapeptide-1
| Parameter | Value | Cell Line/System | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | [8] |
| IC50 (cAMP Inhibition) | 2.5 nM | Melanocytes | [8] |
| IC50 (Melanosome Dispersion) | 11 nM | Melanocytes | [8] |
| IC50 (Melanogenesis) | 11 ± 7 nM | Not specified | [9] |
| Melanin Reduction | ~33% | Not specified | [2] |
Experimental Protocols for Key Assays
4.2.1. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.
-
Cell Seeding: Seed B16F10 melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Nonapeptide-1 for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
4.2.2. Melanin Content Assay
This assay directly measures the amount of melanin produced by the cells.
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well. After 24 hours, treat with Nonapeptide-1 and/or α-MSH for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measurement: Measure the absorbance of the lysate at 405 nm. The melanin content can be normalized to the total protein content of the cells, which is determined separately using a BCA protein assay.
4.2.3. Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells as described in the melanin content assay.
-
Reaction Mixture: In a 96-well plate, mix the cell lysate with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.
-
Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time. The rate of increase in absorbance is proportional to the tyrosinase activity.
4.2.4. cAMP Assay
This assay quantifies the level of intracellular cAMP, a key second messenger in the MC1R signaling pathway.
-
Cell Treatment: Treat melanocytes with α-MSH in the presence or absence of varying concentrations of Nonapeptide-1 for a short duration (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
Measurement: Measure the cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) based kit according to the manufacturer's instructions.
Conclusion
Nonapeptide-1 is a well-characterized synthetic peptide that acts as a potent and selective antagonist of the MC1R. Its discovery has provided a valuable tool for studying the regulation of melanogenesis and has paved the way for its application in cosmetic and therapeutic contexts for the management of hyperpigmentation. The synthesis of Nonapeptide-1 is achievable through both robust chemical methods like SPPS and scalable recombinant technologies. The in vitro assays detailed in this guide provide a framework for the comprehensive evaluation of its biological activity. Further research into the clinical efficacy and safety of Nonapeptide-1 will continue to define its role in dermatology and beyond.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 7. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. corepeptides.com [corepeptides.com]
Nonapeptide-1 and its Binding Affinity to the Melanocortin 1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Nonapeptide-1 in relation to the melanocortin 1 receptor (MC1R). It consolidates quantitative data, details relevant experimental methodologies, and visualizes the core biological and experimental processes.
Executive Summary
Nonapeptide-1, also known as Melanostatine-5, is a synthetic biomimetic peptide that functions as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][2][3][4] Its structure is designed to mimic a segment of the alpha-melanocyte-stimulating hormone (α-MSH), allowing it to bind to MC1R without initiating the downstream signaling cascade responsible for melanogenesis.[2][3][5] This antagonistic action makes Nonapeptide-1 a subject of significant interest in dermatological research and cosmetic science for its potential to modulate skin pigmentation.[6][7][8] By competitively inhibiting α-MSH at the MC1R, Nonapeptide-1 effectively downregulates the synthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[7][9][10]
Quantitative Binding and Functional Data
Nonapeptide-1 demonstrates a high and selective affinity for the human MC1R. Its efficacy as an antagonist has been quantified through various in vitro assays, which are summarized below.
| Parameter | Value | Units | Experimental Context |
| Binding Affinity (Ki) | 40 | nM | Competitive binding assay using COS-1 cells expressing human MC1R.[1][11] |
| Functional Antagonism (IC50) | 2.5 | nM | Inhibition of α-MSH-induced intracellular cAMP accumulation in melanocytes.[1] |
| Functional Antagonism (IC50) | 11 | nM | Inhibition of α-MSH-induced melanosome dispersion in melanocytes.[1] |
| Receptor Selectivity (Ki) | 470 | nM | Binding affinity for MC3R.[1][11] |
| Receptor Selectivity (Ki) | 1,340 | nM | Binding affinity for MC4R.[1][11] |
| Receptor Selectivity (Ki) | 2,400 | nM | Binding affinity for MC5R.[1][11] |
Table 1: Summary of Quantitative Data for Nonapeptide-1.
The data clearly indicate that Nonapeptide-1 is a potent and selective antagonist for MC1R, with significantly lower affinity for other melanocortin receptor subtypes.[1][11]
Mechanism of Action: MC1R Signaling Pathway
The binding of α-MSH to MC1R, a Gs-protein coupled receptor (GPCR), initiates a signaling cascade that culminates in melanin synthesis.[9][12] Nonapeptide-1 disrupts this process at its inception. By competitively binding to MC1R, it blocks α-MSH from activating the receptor, thereby inhibiting the entire downstream pathway.[7][9][10] This leads to a reduction in the expression of key melanogenic enzymes and, consequently, a decrease in melanin production.[1][13]
Experimental Protocols
The quantitative data presented in this guide are derived from specific biochemical and cell-based assays. The following sections provide an overview of the methodologies typically employed.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity (Ki) of a test compound (Nonapeptide-1) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor (MC1R).
Methodology:
-
Cell Culture and Membrane Preparation:
-
COS-1 cells (or another suitable cell line) are transiently transfected with a vector expressing human MC1R.
-
After incubation (typically 48-72 hours), cells are harvested.
-
Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
A constant concentration of a high-affinity radiolabeled MC1R agonist (e.g., [¹²⁵I]-NDP-α-MSH) is used.
-
A constant amount of the cell membrane preparation is added to assay tubes.
-
Increasing concentrations of unlabeled Nonapeptide-1 are added to the tubes to compete with the radioligand.
-
Control tubes are included for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled agonist).
-
-
Incubation and Separation:
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through.
-
Filters are washed rapidly with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of Nonapeptide-1. A sigmoidal dose-response curve is generated.
-
The IC50 value (the concentration of Nonapeptide-1 that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Accumulation Assay (for Functional IC50 Determination)
This functional assay measures the ability of Nonapeptide-1 to inhibit the increase in intracellular cyclic AMP (cAMP) that is normally induced by an agonist like α-MSH.
Methodology:
-
Cell Culture:
-
Human epidermal melanocytes (HEM) or a suitable cell line expressing MC1R are cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
-
Assay Protocol:
-
The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are pre-incubated with increasing concentrations of Nonapeptide-1 for a short period (e.g., 30 minutes).[1]
-
A constant, sub-maximal concentration of α-MSH is then added to all wells (except the basal control) to stimulate cAMP production.
-
The plates are incubated for a defined period to allow for cAMP accumulation.
-
-
Detection and Analysis:
-
The reaction is stopped, and the cells are lysed.
-
The concentration of intracellular cAMP in the cell lysates is measured using a competitive immunoassay, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The results are plotted as cAMP concentration (or percentage of stimulated control) versus the log concentration of Nonapeptide-1.
-
The IC50 value is determined from the resulting dose-response curve, representing the concentration of Nonapeptide-1 that inhibits the α-MSH-stimulated cAMP response by 50%.
-
Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for determining the binding affinity of a peptide ligand through a competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. delvebeauty.com [delvebeauty.com]
- 8. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. heraldonline.co.zw [heraldonline.co.zw]
- 10. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 11. Nonapeptide-1 (acetate) - Applications - CAT N°: 27757 [bertin-bioreagent.com]
- 12. mdpi.com [mdpi.com]
- 13. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
The Inhibition of Melanin Synthesis by Nonapeptide-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1 has emerged as a significant modulator of melanogenesis, offering a targeted approach to the inhibition of melanin (B1238610) synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the function of Nonapeptide-1, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. As a competitive antagonist of the melanocortin 1 receptor (MC1R), Nonapeptide-1 effectively disrupts the signaling cascade that leads to the production of melanin, presenting a promising avenue for research and development in dermatology and cosmetology. This document serves as a comprehensive resource for professionals seeking to understand and apply the principles of Nonapeptide-1's bioactivity.
Introduction
Melanin, the primary pigment responsible for coloration in human skin, hair, and eyes, is produced through a complex biochemical process known as melanogenesis. While essential for protection against ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin can lead to various hyperpigmentation disorders, such as melasma and sunspots.[1][2] The regulation of melanogenesis is a key area of research in dermatology and cosmetic science. Nonapeptide-1, a synthetic peptide with a sequence mimicking a portion of the alpha-melanocyte-stimulating hormone (α-MSH), has been identified as a potent inhibitor of melanin synthesis.[3][4] This guide delineates the core mechanisms of Nonapeptide-1, focusing on its role as a competitive antagonist at the MC1R and its subsequent effects on downstream signaling pathways.
Mechanism of Action: Competitive Antagonism of MC1R
The primary mechanism by which Nonapeptide-1 inhibits melanin synthesis is through its action as a competitive antagonist of the melanocortin 1 receptor (MC1R).[5][6]
α-Melanocyte-stimulating hormone (α-MSH), a key signaling molecule in melanogenesis, binds to and activates MC1R on the surface of melanocytes.[5] This activation initiates a downstream signaling cascade that ultimately leads to the synthesis of melanin. Nonapeptide-1, due to its structural similarity to α-MSH, competes for the same binding site on MC1R.[7] By occupying the receptor without activating it, Nonapeptide-1 effectively blocks α-MSH from binding and initiating the melanogenic signaling pathway.
This competitive antagonism has been shown to significantly reduce the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in the α-MSH signaling cascade.[7][8] The inhibition of cAMP production is a key step in the downstream suppression of melanogenesis.
Signaling Pathway
The binding of α-MSH to MC1R activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[9] MITF is the master regulator of melanogenic gene expression, controlling the transcription of key enzymes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[9][10]
Nonapeptide-1 disrupts this cascade at its inception. By competitively inhibiting the binding of α-MSH to MC1R, it prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[8] This leads to a dose-dependent downregulation of MITF and, consequently, a reduction in the expression of tyrosinase, TRP-1, and TRP-2.[4][10]
Quantitative Data
The efficacy of Nonapeptide-1 in inhibiting the melanogenesis signaling pathway has been quantified in several in vitro studies. The following tables summarize the key inhibitory concentrations and binding affinities.
Table 1: In Vitro Efficacy of Nonapeptide-1
| Parameter | Value | Cell Line / System | Reference |
| IC50 (α-MSH-induced cAMP production) | 2.5 nM | Melanocytes | [8] |
| IC50 (α-MSH-induced melanosome dispersion) | 11 nM | Melanocytes | [8] |
| Ki (MC1R Binding Affinity) | 40 nM | COS-1 cells expressing human MC1R | [8][11] |
| Melanin Synthesis Reduction | ~33% | Not specified | [12] |
Table 2: Receptor Selectivity of Nonapeptide-1
| Receptor | Ki (nM) | Reference |
| MC1R | 40 | [8][11] |
| MC3R | 470 | [11] |
| MC4R | 1,340 | [11] |
| MC5R | 2,400 | [11] |
Experimental Protocols
The following protocols are synthesized from established methodologies for the assessment of melanin content and tyrosinase activity, key indicators of melanogenesis.
Melanin Content Assay
This protocol provides a method for quantifying the melanin content in cultured melanocytes.
Methodology:
-
Cell Harvesting: Culture melanocytes to the desired confluency. Harvest the cells by trypsinization or scraping and count them. Pellet a known number of cells (e.g., 1 x 105 cells) by centrifugation.[13]
-
Solubilization: Resuspend the cell pellet in 1 mL of 1N NaOH containing 10% DMSO.[13][14]
-
Incubation: Incubate the suspension at 80°C for 1-2 hours to dissolve the melanin granules.[13][14]
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at room temperature to pellet any insoluble debris.[13]
-
Absorbance Measurement: Carefully transfer the supernatant to a new tube or a 96-well plate. Measure the absorbance of the supernatant at a wavelength between 470 nm and 492 nm using a spectrophotometer.[13][15]
-
Quantification: Prepare a standard curve using synthetic melanin of known concentrations dissolved in the same solubilization buffer. Use the standard curve to determine the melanin content in the samples. The results can be expressed as picograms of melanin per cell.[13]
In Vitro Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, by monitoring the oxidation of L-DOPA.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 6.8).
-
Prepare a solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer.
-
Prepare solutions of the test compound (Nonapeptide-1) and a positive control (e.g., kojic acid) at various concentrations.
-
Prepare a tyrosinase solution (from mushroom or cell lysate) in cold phosphate buffer.[16]
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, L-DOPA solution, and the test compound or control.
-
Initiate the reaction by adding the tyrosinase solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome, the colored product of L-DOPA oxidation.[16]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of tyrosinase inhibition for each concentration relative to the untreated control.
-
If applicable, calculate the IC50 value of the test compound.
-
Clinical Evidence
A prospective, double-blind, randomized controlled pilot study investigated the efficacy of a proprietary formulation containing Nonapeptide-1 for the maintenance phase of melasma treatment.[17] The study reported that the group using the Nonapeptide-1 formulation showed a consistent reduction in the melasma area and severity index (MASI) score, whereas the control group, using only sunscreen, showed an increase from baseline.[17] While the improvement in the melasma severity score and mean melanin index did not reach statistical significance compared to the control group, the findings suggest a beneficial effect of Nonapeptide-1 in preventing the recurrence of melasma.[17]
Conclusion
Nonapeptide-1 presents a well-defined mechanism for the inhibition of melanin synthesis, primarily through the competitive antagonism of the MC1R. This action leads to the effective downregulation of the entire melanogenic cascade, from the reduction of intracellular cAMP to the decreased expression of key enzymes like tyrosinase. The quantitative data robustly supports its potency and selectivity. The provided experimental protocols offer a standardized framework for the in vitro evaluation of Nonapeptide-1 and other potential melanogenesis inhibitors. While further clinical investigation is warranted to fully elucidate its in vivo efficacy, Nonapeptide-1 stands as a compelling molecule for researchers, scientists, and drug development professionals working in the field of skin pigmentation and dermatological therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. corepeptides.com [corepeptides.com]
- 3. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 4. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 6. theskinbeneath.com [theskinbeneath.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. Nonapeptide-1 (acetate) - Applications - CAT N°: 27757 [bertin-bioreagent.com]
- 12. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 13. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 14. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Nonapeptide-1: Structural Insights and Functional Analysis for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and pharmacology for its potent and specific modulation of skin pigmentation. This technical guide provides a comprehensive analysis of Nonapeptide-1, focusing on its structural characteristics, mechanism of action, and the identification of its active sites. We delve into the quantitative data supporting its biological activity and provide detailed experimental protocols for its functional assessment. This document aims to serve as a critical resource for researchers and professionals involved in the development of novel therapeutic and cosmetic agents targeting melanogenesis.
Biochemical Profile of Nonapeptide-1
Nonapeptide-1 is a synthetic peptide composed of nine amino acids. Its design is based on the structure of the alpha-melanocyte-stimulating hormone (α-MSH) to act as a competitive antagonist.
| Property | Value | Reference |
| Amino Acid Sequence | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 | |
| Molecular Formula | C61H87N15O9S | |
| Molecular Weight | 1206.52 g/mol | |
| CAS Number | 158563-45-2 | |
| Synonyms | Melanostatine-5, Melanostatine |
Mechanism of Action: Competitive Antagonism at the MC1 Receptor
The primary mechanism of action of Nonapeptide-1 is its function as a selective and competitive antagonist of the melanocortin 1 receptor (MC1R). MC1R is a key G-protein coupled receptor expressed on the surface of melanocytes, the cells responsible for melanin (B1238610) production.
Under normal physiological conditions, α-MSH binds to MC1R, initiating a downstream signaling cascade. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates the activity of tyrosinase, the rate-limiting enzyme in melanogenesis. The activation of this pathway ultimately results in the synthesis of melanin.
Nonapeptide-1, by mimicking the binding region of α-MSH, competes for the same binding site on MC1R. However, upon binding, it does not activate the receptor. Instead, it blocks α-MSH from binding and initiating the signaling cascade. This competitive inhibition prevents the rise in intracellular cAMP and the subsequent activation of tyrosinase and other melanogenesis-related proteins like tyrosinase-related protein-1 (TRP1), tyrosinase-related protein-2 (TRP2), and microphthalmia-associated transcription factor (MITF). The overall effect is a reduction in melanin synthesis. Some studies also suggest that Nonapeptide-1 can downregulate the expression of the MC1R itself.
Active Sites and Structure-Activity Relationship
While a definitive 3D crystal structure of Nonapeptide-1 is not publicly available, structure-function analysis has identified key residues crucial for its antagonist activity. The peptide was discovered through the screening of a large peptide library based on the α-MSH sequence.
The modifications in its amino acid composition and chirality are critical for its function. Specifically, the sequence D-Phe-L-Arg-D-Trp is considered to be a pivotal element for its potent antagonistic properties. Further studies have highlighted that the D-Trp at position 5 and the Phe at position 6 play essential roles in receptor inactivation. The presence of a D-Phe at position 3 also enhances its inhibitory effect. These residues likely form the primary interaction points with the binding pocket of the MC1R, enabling Nonapeptide-1 to effectively compete with the endogenous ligand, α-MSH.
Quantitative Biological Activity
The biological efficacy of Nonapeptide-1 has been quantified through various in vitro assays. These studies confirm its high affinity for MC1R and its potent inhibitory effects on the downstream signaling pathways.
| Parameter | Value | Cell Line/System | Reference |
| Ki for MC1R | 40 nM | COS-1 cells expressing human MC1R | |
| Ki for MC3R | 0.47 µM (470 nM) | COS-1 cells expressing human MC3R | |
| Ki for MC4R | 1.34 µM (1340 nM) | COS-1 cells expressing human MC4R | |
| Ki for MC5R | 2.4 µM (2400 nM) | COS-1 cells expressing human MC5R | |
| IC50 for α-MSH-induced cAMP accumulation | 2.5 nM | Melanocytes | |
| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | |
| IC50 for α-MSH-induced melanosome dispersion | 11 ± 7 nM | Not Specified | |
| Melanin Synthesis Inhibition | ~33% reduction induced by α-MSH | Not Specified |
The data clearly indicates that Nonapeptide-1 is a highly selective antagonist for MC1R, with significantly lower affinity for other melanocortin receptor subtypes.
Experimental Protocols for Functional Assays
To facilitate further research and validation of Nonapeptide-1 and similar compounds, this section provides detailed methodologies for key functional assays.
Competitive Radioligand Binding Assay for MC1R
Objective: To determine the binding affinity (Ki) of Nonapeptide-1 for the MC1R.
Materials:
-
HEK293 cells stably expressing human MC1R.
-
[¹²⁵I]-(Tyr²)-Nle⁴-D-Phe⁷-α-MSH (Radioligand).
-
Non-labeled α-MSH (for non-specific binding).
-
Nonapeptide-1 (test compound).
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Culture and harvest HEK293-hMC1R cells. Prepare cell membranes by homogenization and centrifugation.
-
Resuspend membrane pellets in binding buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (~50 pM final concentration), and 50 µL of varying concentrations of Nonapeptide-1 (e.g., 10⁻¹² to 10⁻⁵ M).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of non-labeled α-MSH (e.g., 1 µM).
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at 37°C for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation after determining the IC50 from the competition curve.
Intracellular cAMP Accumulation Assay
Objective: To measure the ability of Nonapeptide-1 to inhibit α-MSH-induced cAMP production.
Materials:
-
B16-F10 murine melanoma cells (or other suitable melanocytic cell line).
-
α-MSH.
-
Nonapeptide-1.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA-based).
Procedure:
-
Seed B16-F10 cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of Nonapeptide-1 and a fixed concentration of IBMX (e.g., 0.5 mM) for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of α-MSH (e.g., 100 nM) for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of cAMP production.
Melanin Content Assay
Objective: To quantify the effect of Nonapeptide-1 on melanin synthesis in cultured cells.
Materials:
-
B16-F10 murine melanoma cells or co-culture of normal human epidermal melanocytes (NHEM) and keratinocytes (NHEK).
-
α-MSH or other stimulants like L-Tyrosine or forskolin (B1673556) (optional, to induce melanogenesis).
-
Nonapeptide-1.
-
NaOH (1 M).
-
Spectrophotometer.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of Nonapeptide-1 for a specified period (e.g., 72 hours). If using a stimulant, add it concurrently.
-
After the treatment period, wash the cells with PBS and detach them.
-
Count the cells for normalization.
-
Pellet the cells by centrifugation.
-
Solubilize the melanin in the cell pellet by adding 1 M NaOH and incubating at 80°C for 1 hour.
-
Measure the absorbance of the solubilized melanin at 405 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the cell number.
Conclusion
Nonapeptide-1 is a well-characterized synthetic peptide that acts as a potent and selective antagonist of the MC1R. Its mechanism of action, centered on the competitive inhibition of α-MSH binding, leads to a significant reduction in melanin synthesis. The identification of key residues responsible for its antagonist activity provides a solid foundation for the rational design of next-generation melanogenesis inhibitors. The quantitative data on its binding affinity and inhibitory concentrations underscore its potential for both cosmetic and therapeutic applications in hyperpigmentation disorders. The detailed experimental protocols provided herein offer a standardized approach for the functional evaluation of Nonapeptide-1 and other novel compounds in the drug discovery pipeline. Further research, including detailed structural studies of the Nonapeptide-1-MC1R complex, would provide even greater insight into its mode of action and facilitate the development of more potent and specific modulators of skin pigmentation.
In-Vitro Profile of Nonapeptide-1 Acetate Salt: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the preliminary in-vitro studies of Nonapeptide-1 acetate (B1210297) salt, a synthetic peptide known for its inhibitory effects on melanogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the scientific basis and experimental evaluation of this compound.
Executive Summary
Nonapeptide-1 is a biomimetic peptide that acts as a competitive antagonist to the melanocortin 1 receptor (MC1R). By blocking the binding of α-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 effectively downregulates the signaling cascade that leads to melanin (B1238610) synthesis. In-vitro studies have demonstrated its potential to reduce melanin content and inhibit tyrosinase activity in skin cell models, suggesting its utility in cosmetic and therapeutic applications for hyperpigmentation. This guide summarizes the key quantitative data, details the experimental protocols used in these preliminary studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Nonapeptide-1's primary mechanism of action is the competitive antagonism of the MC1R on melanocytes.[1] Under normal physiological conditions, α-MSH binds to MC1R, initiating a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). Activated MITF upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), leading to the synthesis of melanin.[3][4]
Nonapeptide-1, by occupying the MC1R binding site, prevents the binding of α-MSH and thereby inhibits this entire downstream signaling pathway.[1][5][6] This leads to a reduction in the expression and activity of tyrosinase and other melanogenic enzymes, resulting in decreased melanin production.[2][3][4] Some studies have indicated that Nonapeptide-1 can reduce melanin synthesis by approximately 33%.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in-vitro studies of Nonapeptide-1 acetate salt.
| Parameter | Value | Cell Line/System | Reference |
| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | [2][8] |
| IC50 (α-MSH-induced cAMP inhibition) | 2.5 nM | Melanocytes | [2] |
| IC50 (α-MSH-induced melanosome dispersion) | 11 nM | Melanocytes | [2][9][10] |
| Selectivity (Ki in µM) | MC3R: 0.47, MC4R: 1.34, MC5R: 2.4 | COS-1 cells expressing human receptors | [2][8] |
Table 1: Receptor Binding and Functional Inhibition Data
| In-Vitro Model | Treatment | Outcome | Reference |
| Human Epidermal Melanocytes (HEM) and HaCaT cells | 20 µM this compound for 3 days | Inhibition of basal melanin synthesis and reversal of UVA-induced melanin increase. | [2] |
| HaCaT and HEM cells | 20 µM this compound for 3 days | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF expression. | [2] |
Table 2: Effects on Melanogenesis in Cell Culture
Experimental Protocols
This section details the methodologies for the key in-vitro experiments cited in the study of this compound.
Cell Culture
-
Human Epidermal Melanocytes (HEM) and Human Keratinocytes (HaCaT): Cells are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., HaCaT or HEM) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Remove the treatment medium and add 20-30 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[1]
Melanin Content Assay
-
Culture melanocytes (e.g., HEM or B16F10 melanoma cells) in a 6-well plate and treat with this compound with or without UVA irradiation.
-
After the treatment period, harvest the cells and count them.
-
Lyse the cell pellets by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Pellet the pigment by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Wash the pellet with an ethanol/ether (1:1) solution.
-
Dissolve the melanin pellet in a solution of 1N NaOH containing 10% DMSO by incubating at 80°C for 2 hours.
-
Measure the absorbance of the solubilized melanin at 470 nm or 492 nm using a spectrophotometer.
-
Quantify the melanin content by comparing the absorbance to a standard curve generated with synthetic melanin. The results can be expressed as melanin content per cell or normalized to the total protein content of the cell lysate.[3][5]
Tyrosinase Activity Assay
-
Prepare cell lysates from treated and untreated melanocytes. Homogenize approximately 8 x 10^6 cells in 500 µL of ice-cold Tyrosinase Assay Buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant contains the tyrosinase enzyme.
-
In a 96-well plate, add the cell lysate to a reaction mixture containing L-DOPA (e.g., 5 mM) in a sodium phosphate (B84403) buffer (pH 6.8).
-
Incubate the plate at 37°C for 1 hour.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at various time points.
-
Tyrosinase activity is calculated based on the rate of dopachrome formation and can be expressed as a percentage of the activity in untreated control cells.
UVA Irradiation
-
For studies investigating the effect of Nonapeptide-1 on UVA-induced melanogenesis, cultured cells are exposed to a controlled dose of UVA radiation. A typical dose might be 2 J/cm² daily for two consecutive days.[11] Following each irradiation, the cells are treated with Nonapeptide-1.
Visualizations
Signaling Pathway of Nonapeptide-1 in Melanogenesis Inhibition
Caption: Signaling pathway of Nonapeptide-1's inhibition of melanogenesis.
Experimental Workflow for In-Vitro Evaluation of Nonapeptide-1
Caption: General experimental workflow for in-vitro testing of Nonapeptide-1.
Conclusion
The preliminary in-vitro data for this compound strongly support its mechanism of action as an inhibitor of melanogenesis through competitive antagonism of the MC1R. The provided experimental protocols offer a foundation for the replication and further investigation of its efficacy and potency in various cell-based models. Future research should focus on further elucidating its molecular interactions and evaluating its potential in more complex skin models.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Synergistic Enhancement of Compromised Skin Radiance: A Clinical Investigation of Prinsepia utilis Royle Polysaccharides and Nonapeptide Co‐Application - PMC [pmc.ncbi.nlm.nih.gov]
The Signaling Pathway of Nonapeptide-1: A Technical Guide to its Mechanism of Action in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its potent skin-lightening capabilities. This technical guide provides an in-depth exploration of the molecular signaling pathway of Nonapeptide-1, detailing its mechanism as a competitive antagonist of the melanocortin 1 receptor (MC1R). By elucidating its interaction with the α-melanocyte-stimulating hormone (α-MSH) pathway, this document serves as a comprehensive resource for researchers and professionals involved in the development of novel therapies for hyperpigmentation disorders. This guide includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to facilitate a thorough understanding of Nonapeptide-1's biological activity.
Introduction: The Role of Nonapeptide-1 in Skin Pigmentation
Skin pigmentation is a complex biological process primarily regulated by the synthesis and distribution of melanin (B1238610), a pigment produced by specialized cells called melanocytes.[1] The overproduction of melanin can lead to various hyperpigmentary disorders such as melasma and sunspots. Nonapeptide-1 is a nine-amino-acid peptide designed to modulate this process at its source.[2] It functions as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] By blocking the binding of α-MSH, Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin synthesis.[1] This targeted mechanism of action makes it a promising agent for the treatment of hyperpigmentation, offering a more precise approach compared to traditional skin-lightening agents.
The α-MSH Signaling Pathway and Nonapeptide-1's Point of Intervention
The synthesis of melanin is predominantly controlled by the α-MSH signaling pathway. This cascade is initiated when α-MSH, a hormone released in response to stimuli like UV radiation, binds to the MC1R on the surface of melanocytes. This binding event triggers a series of intracellular reactions that ultimately lead to the production of melanin.
The key steps in the α-MSH signaling pathway are as follows:
-
α-MSH Binding and MC1R Activation: α-MSH binds to the MC1R, a Gs protein-coupled receptor.
-
Adenylate Cyclase Activation: This binding activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
cAMP-PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).
-
MITF Transcription: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and initiating its transcription.
-
Melanogenic Gene Expression: MITF, in turn, is a master regulator of melanogenesis. It promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).
-
Melanin Synthesis: These enzymes catalyze the multi-step conversion of the amino acid tyrosine into melanin.
Nonapeptide-1 intervenes at the very first step of this pathway. As a structural mimic of α-MSH, it competitively binds to the MC1R, thereby preventing α-MSH from initiating the signaling cascade.[1] This blockade leads to a downstream reduction in the expression of MITF, tyrosinase, TRP1, and TRP2, resulting in decreased melanin synthesis.[1]
Diagram of the α-MSH Signaling Pathway and Nonapeptide-1 Intervention
Caption: Nonapeptide-1 competitively antagonizes α-MSH at the MC1R, blocking downstream signaling.
Quantitative Efficacy of Nonapeptide-1
The inhibitory effect of Nonapeptide-1 on the α-MSH signaling pathway has been quantified in various in vitro and clinical studies. The following table summarizes key quantitative data on its efficacy.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 for α-MSH-induced cAMP inhibition | 2.5 nM | Melanocytes | --INVALID-LINK-- |
| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | --INVALID-LINK-- |
| Ki for MC1R | 40 nM | COS-1 cells expressing human MC1R | --INVALID-LINK-- |
| Melanin Synthesis Reduction | Approx. 33% | Not specified | [3] |
| Tyrosinase Inhibition | 16.67% (at 0.3% v/v) | Human Melanocytes | [4] |
| Melanin Content Reduction | 27-43% (at 100 µM) | Melanocytes | [5] |
| Clinical Improvement | Significant reduction in melasma severity and mean melanin index | Human subjects with melasma | [1][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Nonapeptide-1.
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells are commonly used for in vitro melanogenesis studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes following treatment with Nonapeptide-1.
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of Nonapeptide-1 and a positive control (e.g., α-MSH) for 48-72 hours.[7][8]
-
Cell Lysis: Wash the cells with PBS and lyse the cell pellets with 1N NaOH in 10% DMSO at 60-70°C for 1-2 hours.[7][8]
-
Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The melanin content is normalized to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.
Diagram of Melanin Content Assay Workflow
Caption: Workflow for determining cellular melanin content after Nonapeptide-1 treatment.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, within the cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the melanin content assay.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzymatic Reaction: Incubate the cell lysates with L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase, at 37°C.
-
Measurement: Measure the formation of dopachrome (B613829), the product of the tyrosinase-catalyzed reaction, by reading the absorbance at 475 nm at regular intervals. Tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.
Diagram of Tyrosinase Activity Assay Workflow
Caption: Workflow for measuring cellular tyrosinase activity.
cAMP Measurement Assay
This assay quantifies the intracellular levels of cyclic AMP (cAMP) to confirm the antagonistic effect of Nonapeptide-1 on the MC1R.
-
Cell Culture: Culture cells expressing MC1R (e.g., B16F10 or a recombinant cell line).
-
Pre-treatment: Pre-incubate the cells with various concentrations of Nonapeptide-1.
-
Stimulation: Stimulate the cells with a known concentration of α-MSH to induce cAMP production.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The reduction in α-MSH-induced cAMP levels in the presence of Nonapeptide-1 indicates its antagonistic activity.
Conclusion
Nonapeptide-1 presents a highly specific and effective mechanism for the inhibition of melanogenesis. Its action as a competitive antagonist of the MC1R directly targets the initial step of the α-MSH signaling pathway, leading to a significant reduction in melanin synthesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of Nonapeptide-1 as a therapeutic agent for hyperpigmentation disorders. The detailed understanding of its signaling pathway is crucial for optimizing its application and exploring its full potential in dermatology and cosmetic science.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. delvebeauty.com [delvebeauty.com]
- 3. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Nonapeptide-1: A Technical Guide to its Impact on MITF and TRP-1/TRP-2 Expression in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a significant modulator of skin pigmentation. This technical guide provides an in-depth analysis of its mechanism of action, specifically focusing on its impact on the expression of Microphthalmia-associated transcription factor (MITF), and the key melanogenic enzymes, Tyrosinase-related protein 1 (TRP-1) and Tyrosinase-related protein 2 (TRP-2). This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in the fields of dermatology and cosmetology.
Introduction
Melanogenesis, the process of melanin (B1238610) synthesis, is a complex cascade regulated by various signaling molecules and transcription factors. A key player in this pathway is the alpha-melanocyte-stimulating hormone (α-MSH), which binds to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction triggers a downstream signaling cascade that ultimately leads to the production of melanin. Nonapeptide-1 is a peptide that acts as a competitive antagonist of α-MSH at the MC1R.[1][2] By blocking the binding of α-MSH to its receptor, Nonapeptide-1 effectively inhibits the entire downstream signaling pathway, leading to a reduction in melanin synthesis.[1][3][4] This inhibitory effect is mediated through the downregulation of key players in the melanogenic pathway, including MITF, TRP-1, and TRP-2.[5][6]
Mechanism of Action: The α-MSH Antagonist
Nonapeptide-1 functions as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][5][7] In the canonical melanogenesis pathway, the binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][8] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then upregulates the expression of MITF, the master regulator of melanocyte differentiation and melanogenesis.[8][9]
MITF proceeds to activate the transcription of key melanogenic enzymes, including tyrosinase (TYR), TRP-1, and TRP-2, which are essential for the conversion of tyrosine to melanin.[10][11] Nonapeptide-1 disrupts this cascade at its inception. By competitively binding to MC1R, it prevents α-MSH from initiating the signal, thereby inhibiting the increase in intracellular cAMP and the subsequent activation of PKA and CREB.[5][12] This leads to a dose-dependent downregulation of MITF, and consequently, a reduction in the expression of TRP-1 and TRP-2.[4][10][6]
Signaling Pathway Diagram
Caption: Nonapeptide-1 competitively inhibits the binding of α-MSH to MC1R.
Quantitative Impact on MITF, TRP-1, and TRP-2 Expression
The inhibitory effect of Nonapeptide-1 on the expression of MITF, TRP-1, and TRP-2 has been demonstrated in various in vitro studies. The following tables summarize the available quantitative data.
Table 1: Receptor Binding and cAMP Inhibition
| Parameter | Value | Cell Type | Reference |
| Ki for MC1R | 40 nM | COS-1 cells expressing human receptors | [5][13] |
| IC50 for α-MSH-induced cAMP accumulation | 2.5 nM | Melanocytes | [5][7][12] |
| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | [5][7][12] |
Table 2: Effect of Nonapeptide-1 on Melanin Content and Protein Expression
| Parameter | Treatment | Result | Cell Type | Reference |
| Melanin Content | 30 ppm Nonapeptide-1 + 15 J/cm² UVA | Significant reduction in melanin content compared to UVA alone | Human epidermal melanocytes | [14] |
| MITF Expression (Relative Amount) | 30 ppm Nonapeptide-1 + 15 J/cm² UVA | ~40% reduction compared to UVA alone | Human epidermal melanocytes | [14] |
| Tyrosinase Expression (Relative Amount) | 30 ppm Nonapeptide-1 + 15 J/cm² UVA | ~30% reduction compared to UVA alone | Human epidermal melanocytes | [14] |
| MC1R, Tyrosinase, TRP-1, TRP-2, MITF Expression | 20 µM Nonapeptide-1 (3 days) | Downregulation of expression | HaCaT and HEM cells | [5] |
Note: The percentage reduction for MITF and Tyrosinase expression is an estimation based on the graphical data presented in the referenced source.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Nonapeptide-1's efficacy.
Cell Culture
Human epidermal melanocytes (HEM) and human keratinocyte (HaCaT) cell lines are commonly used.[4][5] Cells are cultured in appropriate media supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes.
Experimental Workflow
Caption: Workflow for determining cellular melanin content.
Protocol:
-
Culture melanocytes to the desired confluence in multi-well plates.
-
Treat cells with varying concentrations of Nonapeptide-1, with or without a stimulant like α-MSH or UVA radiation.[14]
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellet in 1N NaOH containing 10% DMSO and incubate at 80°C for at least one hour to dissolve the melanin.[15]
-
Measure the absorbance of the solubilized melanin solution at 470 nm using a spectrophotometer.[15]
-
A standard curve is generated using synthetic melanin of known concentrations to quantify the melanin content in the samples.[15]
-
The final melanin content is typically expressed as melanin amount per cell.[16]
Western Blot Analysis for MITF, TRP-1, and TRP-2 Expression
Western blotting is used to detect and quantify the protein levels of MITF, TRP-1, and TRP-2.
Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Following treatment with Nonapeptide-1, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11][17]
-
The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay.[17]
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][18]
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[17][18]
-
The membrane is incubated with primary antibodies specific for MITF, TRP-1, and TRP-2.[11][19][20] A housekeeping protein like β-actin or GAPDH is also probed as a loading control.[19]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[17]
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[17]
-
The intensity of the bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.[20]
Quantitative Real-Time PCR (qPCR) for MITF, TRP-1, and TRP-2 Gene Expression
qPCR is employed to measure the mRNA levels of MITF, TRP1, and TRP2.
Experimental Workflow
Caption: Workflow for quantitative real-time PCR.
Protocol:
-
Total RNA is extracted from Nonapeptide-1-treated and control cells using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[21]
-
qPCR is performed using the synthesized cDNA, gene-specific primers for MITF, TRP1, and TRP2, and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.[22][23]
-
The expression of a housekeeping gene (e.g., GAPDH or ACTB) is also measured for normalization.
-
The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[21]
Conclusion
Nonapeptide-1 demonstrates a clear and potent inhibitory effect on melanogenesis by acting as an antagonist to the MC1R. This antagonism leads to a significant downregulation of the master transcriptional regulator MITF, and consequently, a reduction in the expression of the key melanogenic enzymes TRP-1 and TRP-2. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic and cosmetic potential of Nonapeptide-1 in the modulation of skin pigmentation. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in various applications.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. heraldonline.co.zw [heraldonline.co.zw]
- 3. theskinbeneath.com [theskinbeneath.com]
- 4. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Different cis-Acting Elements Are Involved in the Regulation of TRP1 and TRP2 Promoter Activities by Cyclic AMP: Pivotal Role of M Boxes (GTCATGTGCT) and of Microphthalmia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nonapeptide-1 (acetate) - Applications - CAT N°: 27757 [bertin-bioreagent.com]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 15. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 16. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.origene.com [cdn.origene.com]
- 18. Western Blot Protocols | Antibodies.com [antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A qPCR Method to Distinguish between Expression of Transgenic and Endogenous Copies of Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Evolution of a Skin Lightening Pioneer: A Technical Guide to Nonapeptide-1
An In-depth Exploration of the Historical Development, Mechanism of Action, and Scientific Validation of Nonapeptide-1 for Skin Hyperpigmentation
Executive Summary
Nonapeptide-1, a synthetic biomimetic peptide commercially known as Melanostatine™-5, has emerged as a significant agent in the cosmetic and dermatological fields for its targeted approach to skin lightening. First identified in the early 1990s from microbial origins, its development has been driven by a deep understanding of the molecular mechanisms underlying melanogenesis. This technical guide provides a comprehensive overview of the historical development of Nonapeptide-1, its intricate mechanism of action as an alpha-melanocyte-stimulating hormone (α-MSH) antagonist, and a detailed review of the key in-vitro and clinical studies that have substantiated its efficacy and safety as a skin lightening agent. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this innovative peptide.
Historical Development
The journey of Nonapeptide-1 began with the exploration of natural sources for novel bioactive compounds. In 1991, a research group first isolated a melanin (B1238610) synthesis inhibitor from the fermentation broth of Streptomyces clavifer, which they named "Melanostatin". This discovery laid the foundational knowledge for the development of synthetic peptides with similar inhibitory properties.
Mechanism of Action: A Targeted Approach to Melanogenesis Inhibition
Nonapeptide-1 exerts its skin lightening effect by acting as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[2][3][4][5] By mimicking the structure of a region of α-MSH, Nonapeptide-1 binds to the MC1R without activating it. This competitive inhibition prevents the binding of the natural ligand, α-MSH, thereby blocking the initiation of the downstream signaling cascade responsible for melanin production.[2][3][4][5]
The binding of α-MSH to MC1R typically triggers a series of intracellular events, starting with the activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenesis, and its activation leads to the increased transcription of key melanogenic enzymes, most notably tyrosinase (TYR), as well as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2).
By blocking the initial α-MSH binding, Nonapeptide-1 effectively prevents the activation of this entire pathway. In-vitro studies have demonstrated that treatment with Nonapeptide-1 leads to a significant downregulation of MITF and tyrosinase expression in melanocytes.[2] This targeted intervention at the receptor level ensures that the fundamental cellular machinery of the melanocyte remains intact, offering a safer profile compared to agents that directly inhibit enzymes or induce cellular toxicity.
Scientific Validation: In-Vitro and Clinical Efficacy
The skin lightening properties of Nonapeptide-1 have been substantiated through a combination of in-vitro and clinical studies.
In-Vitro Studies
In-vitro experiments have been crucial in elucidating the mechanism of action and quantifying the efficacy of Nonapeptide-1 at a cellular level. These studies typically utilize cultured human or murine melanocytes (e.g., B16F10 cell line) or co-cultures of melanocytes and keratinocytes.
Key Findings from In-Vitro Studies:
| Parameter Measured | Cell Line | Treatment | Key Result | Citation |
| Melanin Content | Human Epidermal Melanocytes | Nonapeptide-1 | Dose-dependent inhibition of melanin synthesis. | [2] |
| Tyrosinase Activity | B16F10 Melanoma Cells | Nonapeptide-1 | Significant inhibition of tyrosinase activity. | [2] |
| MITF Expression | Human Epidermal Melanocytes | Nonapeptide-1 (30 ppm) + UVA | Effective inhibition of MITF expression. | |
| Tyrosinase Expression | Human Epidermal Melanocytes | Nonapeptide-1 (30 ppm) + UVA | Significant reduction in tyrosinase expression. | |
| MC1R Antagonism | Melanocyte-like cells | Nonapeptide-1 | IC50 of ~2.5 nM against α-MSH-induced cAMP increase. |
Experimental Protocol: In-Vitro Melanin Content Assay
A representative protocol for determining the effect of Nonapeptide-1 on melanin content in B16F10 melanoma cells is as follows:
-
Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of Nonapeptide-1 (e.g., 10, 50, 100 µM). A positive control (e.g., kojic acid) and a negative control (vehicle) are included. Cells are often stimulated with α-MSH (e.g., 100 nM) to induce melanogenesis.
-
Incubation: The cells are incubated with the test compounds for 48-72 hours.
-
Melanin Extraction: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1N NaOH. The lysates are then heated at 80°C for 1 hour to solubilize the melanin.
-
Quantification: The melanin content is quantified by measuring the absorbance of the lysates at 405 nm using a microplate reader. The results are normalized to the total protein content of each sample, determined by a protein assay such as the Bradford or BCA assay.
References
- 1. wjarr.com [wjarr.com]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 4. CN105362088A - A kind of polypeptide composition for whitening, lightening skin and lightening spots - Google Patents [patents.google.com]
- 5. theskinbeneath.com [theskinbeneath.com]
An In-Depth Technical Guide to the Physicochemical Properties of Nonapeptide-1 Acetate Salt
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Nonapeptide-1, a synthetic peptide composed of nine amino acids, has garnered significant interest in dermatological and cosmetic research. It functions as a competitive antagonist of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R). By blocking the binding of α-MSH to its receptor on melanocytes, Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis. This mechanism of action makes it a key ingredient in formulations aimed at skin lightening and reducing hyperpigmentation.[1][2][3] This technical guide provides a detailed overview of the core physicochemical properties of Nonapeptide-1 acetate (B1210297) salt, along with experimental methodologies and a visualization of its biological pathway.
Core Physicochemical Properties
Nonapeptide-1 acetate salt is typically supplied as a white to off-white lyophilized powder.[4] Its fundamental properties are summarized in the tables below.
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| INCI Name | Nonapeptide-1 | [3] |
| CAS Number | 158563-45-2 (free base) | [3] |
| Amino Acid Sequence | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 | [2] |
Table 1: General Identifiers of this compound
| Property | Value | Reference |
| Molecular Formula | C61H87N15O9S (free base) | [3] |
| Molecular Weight | 1206.5 g/mol (free base) | [3] |
| Appearance | White to off-white powder | [4] |
Table 2: Physicochemical Characteristics of Nonapeptide-1
| Parameter | Specification | Reference |
| Purity (by HPLC) | ≥95.0% | [3] |
| Acetate Content (by HPLC) | ≤15.0% | [3] |
| Water Content (Karl Fischer) | ≤10.0% | [3] |
| Solubility | Soluble in water |
Table 3: Quality Specifications and Solubility of this compound
Mechanism of Action: α-MSH Antagonism
Nonapeptide-1 exerts its biological effect by competitively inhibiting the binding of α-MSH to the MC1R on the surface of melanocytes.[1] This receptor antagonism is the initial step in a signaling cascade that ultimately downregulates the production of melanin. The key steps in this pathway are:
-
Competitive Binding: Nonapeptide-1 binds to MC1R, preventing the endogenous ligand, α-MSH, from activating the receptor.[3]
-
Inhibition of Adenylyl Cyclase: The binding of α-MSH to MC1R would normally activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this initial step, Nonapeptide-1 prevents the rise in cAMP levels.
-
Downregulation of PKA and CREB: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and subsequently, the phosphorylation of the cAMP response element-binding protein (CREB).
-
Suppression of MITF Expression: The transcription factor MITF (microphthalmia-associated transcription factor) is a master regulator of melanogenesis. Its expression is activated by CREB. By inhibiting the upstream signaling, Nonapeptide-1 leads to reduced MITF expression.
-
Inhibition of Tyrosinase Activity: MITF controls the expression of key melanogenic enzymes, most notably tyrosinase, which is the rate-limiting enzyme in melanin synthesis. Lower levels of MITF result in decreased tyrosinase production and activity, thereby reducing melanin synthesis.
Experimental Protocols
The following sections outline generalized experimental protocols for determining the key physicochemical properties of this compound. These protocols are based on standard methodologies for peptide analysis and may require optimization for specific laboratory conditions and instrumentation.
Determination of Peptide Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the purity of the Nonapeptide-1 sample by separating it from any impurities.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, maintained at a constant temperature (e.g., 30°C).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient would be a linear increase from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes, followed by a wash and re-equilibration step. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of Nonapeptide-1 as the percentage of the area of the main peak relative to the total area of all peaks.
-
Determination of Water Content by Karl Fischer Titration
This method quantifies the amount of water present in the lyophilized peptide sample.
1. Materials and Reagents:
-
This compound sample
-
Karl Fischer reagent (volumetric or coulometric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer titrator
2. Procedure:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of this compound (typically 20-50 mg) and quickly transfer it to the titration vessel.
-
Allow the sample to dissolve and stir until all the water has been extracted.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation:
-
The instrument software will calculate the water content based on the amount of Karl Fischer reagent consumed and its previously determined titer. The result is typically expressed as a percentage (w/w).
-
Determination of Acetate Content by HPLC
This method is used to quantify the amount of acetate counter-ion in the peptide salt.
1. Materials and Reagents:
-
This compound sample
-
Sodium acetate standard
-
Acetonitrile (ACN), HPLC grade
-
Phosphate (B84403) buffer (e.g., potassium phosphate monobasic), HPLC grade
-
Phosphoric acid
-
Ultrapure water
-
Reversed-phase C18 column or a mixed-mode weak anion-exchange column
-
HPLC system with UV detector
2. Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to approximately 2.5-3.0 with phosphoric acid. This will serve as Mobile Phase A.
-
Mobile Phase B will be acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of sodium acetate of a known concentration in Mobile Phase A.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh approximately 1 mg of this compound and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 or mixed-mode weak anion-exchange.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a low wavelength (e.g., 195-210 nm).
-
Injection Volume: 10-20 µL.
-
Elution: An isocratic or gradient elution may be used to separate the acetate peak from the peptide peak and other components.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the acetate standards against their concentrations.
-
Determine the concentration of acetate in the Nonapeptide-1 sample by interpolating its peak area on the calibration curve.
-
Calculate the acetate content as a percentage (w/w) of the peptide sample.
-
Conclusion
This technical guide provides a comprehensive summary of the basic physicochemical properties of this compound, a peptide of significant interest for its application in skin brightening. The provided data, presented in a structured format, offers a valuable resource for researchers and professionals in drug development and cosmetic science. The detailed mechanism of action, visualized through a signaling pathway diagram, elucidates its biological function. While the experimental protocols are based on general peptide analysis methodologies, they provide a solid foundation for the development of specific, validated assays for the quality control and characterization of this compound.
References
Introduction to Skin Pigmentation and α-MSH Signaling
An In-depth Technical Guide: Nonapeptide-1 as an Alpha-MSH Antagonist in Skin Cells
Skin pigmentation, or melanogenesis, is the complex process responsible for the synthesis of melanin (B1238610), the primary pigment determining skin, hair, and eye color. This process is executed by specialized dendritic cells called melanocytes, located in the basal layer of the epidermis. The principal function of melanin is to protect the skin from the damaging effects of ultraviolet (UV) radiation.
The regulation of melanogenesis is a tightly controlled process involving various signaling molecules. A key regulator is the alpha-melanocyte-stimulating hormone (α-MSH), a tridecapeptide derived from the pro-opiomelanocortin (POMC) precursor.[1] In response to triggers like UV radiation, keratinocytes produce and secrete α-MSH, which then acts on adjacent melanocytes.[2]
The biological effects of α-MSH are mediated through its binding to the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor (GPCR) on the surface of melanocytes.[1][3] Activation of MC1R initiates a downstream signaling cascade that is central to upregulating melanin production. Nonapeptide-1 has emerged as a significant biomimetic peptide that specifically targets this initial step.[4][5]
Nonapeptide-1: A Competitive Antagonist of MC1R
Nonapeptide-1 is a synthetic peptide, with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, designed to function as a biomimetic of α-MSH.[6][7] Its structure allows it to competitively bind to the MC1R on melanocytes.[3][4] However, unlike the natural ligand α-MSH, Nonapeptide-1 acts as an antagonist; it occupies the receptor binding site without initiating the downstream intracellular signaling required for melanogenesis.[8][9] By competitively blocking α-MSH from binding to and activating the MC1R, Nonapeptide-1 effectively acts as a primary inhibitor at the very source of the pigmentation cascade.[3][5]
Modulation of the Melanogenesis Signaling Pathway
The binding of α-MSH to MC1R typically activates the associated Gs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding Protein (CREB).[2][10] Phosphorylated CREB translocates to the nucleus and upregulates the transcription of the Microphthalmia-associated Transcription Factor (MITF).[2][11]
MITF is the master transcriptional regulator of melanogenesis. It promotes the expression of key melanogenic enzymes, including Tyrosinase, Tyrosinase-Related Protein 1 (TRP1), and Tyrosinase-Related Protein 2 (TRP2), which are essential for melanin synthesis.[2][11][12]
Nonapeptide-1 disrupts this entire sequence. By preventing α-MSH from activating MC1R, it inhibits the rise in intracellular cAMP, thereby preventing the activation of the PKA-CREB-MITF axis.[6][13] This leads to a significant downregulation in the expression of tyrosinase and other related enzymes, resulting in a decrease in melanin production.[11][14]
Quantitative In Vitro Efficacy Data
The efficacy of Nonapeptide-1 as an MC1R antagonist has been quantified in several studies. The data highlight its high affinity for the receptor and its potent ability to inhibit the downstream signaling cascade and subsequent melanin production.
Table 1: Receptor Binding Affinity and cAMP Inhibition
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Ki (Binding Affinity) | 40 nM | The dissociation constant for Nonapeptide-1 binding to the MC1R, indicating high affinity. | [6][14] |
| IC50 (cAMP Inhibition) | 2.5 nM | The concentration required to inhibit 50% of the intracellular cAMP production induced by α-MSH. | [14] |
| IC50 (Melanosome Dispersion) | 11 nM | The concentration required to inhibit 50% of the melanosome dispersion induced by α-MSH. |[14] |
Table 2: Inhibition of Melanogenesis and Gene Expression
| Parameter | Finding | Cell Models | Reference |
|---|---|---|---|
| Melanin Synthesis | Reduces basal and UVA-induced melanin synthesis. A reduction of ~33% is reported. | Human Epidermal Melanocytes (HEM), HaCaT cells | [7][14][15] |
| Gene Expression | Downregulates expression of MC1R, MITF, Tyrosinase, TRP1, and TRP2. | HEM, HaCaT cells |[11][12][14] |
Experimental Protocols for Evaluation
The assessment of Nonapeptide-1's efficacy relies on a series of standardized in vitro assays using skin cell cultures. The general workflow involves cell culture, treatment with α-MSH to induce melanogenesis, co-treatment with Nonapeptide-1, and subsequent analysis of key endpoints.
Protocol: Cell Culture and Treatment
-
Cell Lines: Human Epidermal Melanocytes (HEM) are cultured in specialized melanocyte growth medium (e.g., M254 medium supplemented with HMGS).
-
Plating: Cells are seeded into multi-well plates (e.g., 6-well or 12-well plates) at a density that allows for proliferation during the experiment (e.g., 1 x 10^5 cells/well).
-
Adherence: Cells are allowed to adhere for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: The culture medium is replaced with fresh medium containing the test agents. Typical treatment groups include:
-
Vehicle control (no treatment).
-
α-MSH (e.g., 100 nM) to stimulate melanogenesis.
-
α-MSH (100 nM) co-treated with varying concentrations of Nonapeptide-1 (e.g., 1 nM to 1 µM).
-
-
Incubation: Cells are incubated with the treatments for a period of 48 to 72 hours to allow for changes in gene expression and melanin synthesis.
Protocol: Melanin Content Assay
This protocol is adapted from established methods.[16][17]
-
Harvesting: After incubation, the medium is removed, and cells are washed with PBS. Cells are then detached (e.g., using trypsin) and collected into microcentrifuge tubes.
-
Pelleting: Cells are pelleted by centrifugation at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.
-
Lysis: The supernatant is discarded, and the cell pellet is solubilized in 1N NaOH containing 10% DMSO.
-
Solubilization: The mixture is heated at an elevated temperature (e.g., 80°C) for 1-2 hours to fully dissolve the melanin pigment.
-
Measurement: The absorbance of the supernatant is measured spectrophotometrically at a wavelength between 470 nm and 492 nm.
-
Normalization: Melanin content can be normalized to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford) and expressed as µg melanin/mg protein.
Protocol: Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.
-
Cell Lysis: Harvested cell pellets are lysed in a phosphate (B84403) buffer (pH 6.8) containing a non-ionic detergent (e.g., 1% Triton X-100) on ice.
-
Clarification: The lysate is centrifuged to remove cellular debris, and the supernatant containing the cellular proteins is collected.
-
Protein Quantification: The total protein concentration of the lysate is determined.
-
Enzymatic Reaction: An equal amount of protein from each sample is added to a 96-well plate. The reaction is initiated by adding a solution of L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., 2 mg/mL).
-
Kinetic Measurement: The plate is incubated at 37°C, and the formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm every few minutes for 1-2 hours.
-
Calculation: The tyrosinase activity is determined from the slope of the linear portion of the absorbance vs. time curve and is often expressed as a percentage of the activity in the α-MSH-treated control group.
Conclusion
Nonapeptide-1 is a potent and highly specific antagonist of the α-MSH receptor, MC1R.[3][18] By competitively inhibiting the binding of α-MSH, it effectively blocks the primary signal that initiates the melanogenesis cascade in skin cells.[5][6] Its mechanism of action, which involves the suppression of the cAMP-PKA-CREB-MITF signaling axis, leads to a significant reduction in the expression of key melanogenic enzymes and a subsequent decrease in melanin synthesis.[11][13][14] The quantitative data and established experimental protocols underscore its utility as a targeted agent for modulating skin pigmentation, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetic science.
References
- 1. Melanocortin Antagonists Define Two Distinct Pathways of Cardiovascular Control by α- and γ-Melanocyte-Stimulating Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. theskinbeneath.com [theskinbeneath.com]
- 5. delvebeauty.com [delvebeauty.com]
- 6. lifetein.com [lifetein.com]
- 7. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 8. heraldonline.co.zw [heraldonline.co.zw]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. biotechpeptides.com [biotechpeptides.com]
- 12. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 13. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 18. parkmagazineny.com [parkmagazineny.com]
Unveiling the Biomimetic Properties of Nonapeptide-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in the scientific community for its potent and specific modulation of the melanogenesis signaling pathway. By mimicking the action of endogenous peptides, it offers a targeted approach to influencing cellular processes involved in pigmentation. This technical guide provides an in-depth exploration of the biomimetic properties of Nonapeptide-1, focusing on its mechanism of action as a competitive antagonist of the Melanocortin 1 Receptor (MC1R). We present a compilation of quantitative data from various in vitro studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development applications.
Introduction
Nonapeptide-1 is a nine-amino-acid peptide designed to competitively inhibit the α-melanocyte-stimulating hormone (α-MSH) from binding to its receptor, the MC1R, on melanocytes.[1][2] This biomimetic characteristic allows it to effectively interrupt the signal transduction cascade that leads to the synthesis of melanin (B1238610).[3][4] Its specificity for MC1R makes it a valuable tool for studying the intricacies of melanogenesis and a promising candidate for the development of agents targeting hyperpigmentation.[5][6]
Mechanism of Action: Competitive Antagonism of MC1R
The primary mechanism of action of Nonapeptide-1 is its function as a competitive antagonist at the MC1R.[1][2] In the physiological pathway, the binding of α-MSH to MC1R initiates a signaling cascade that includes the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF).[3] Activated MITF upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to the production of melanin.[5]
Nonapeptide-1, by competitively binding to MC1R, prevents the initiation of this cascade, thereby inhibiting the downstream expression of melanogenic enzymes and subsequent melanin synthesis.[4][5]
Quantitative Data
The following tables summarize the key quantitative data from in vitro studies investigating the biomimetic properties of Nonapeptide-1.
Table 1: Receptor Binding Affinity and Inhibitory Concentration of Nonapeptide-1
| Parameter | Value | Cell Line | Description |
| Ki (MC1R) | 40 nM | COS-1 (expressing human MC1R) | Dissociation constant for MC1R, indicating high binding affinity.[7] |
| IC50 (cAMP) | 2.5 nM | Melanocytes | Concentration required to inhibit 50% of α-MSH-induced intracellular cAMP accumulation.[7] |
| IC50 (Melanosome Dispersion) | 11 nM | Melanocytes | Concentration required to inhibit 50% of α-MSH-induced melanosome dispersion.[7] |
| IC50 (General) | 11 ± 7 nM | Not Specified | General inhibitory concentration for MC1R antagonism.[6] |
Table 2: Efficacy of Nonapeptide-1 in In Vitro Models
| Parameter | Result | Cell Line/Model | Experimental Conditions |
| Melanin Synthesis Inhibition | ~33% reduction | Melanocytes | Inhibition of α-MSH induced melanin synthesis.[8] |
| Gene Expression | Downregulation of MC1R, Tyrosinase, TRP-1, TRP-2, and MITF | HaCaT and HEM cells | Treatment with 20 μM Nonapeptide-1 for 3 days.[7] |
| UVA-Induced Melanin Increase | Reversal of increase | HaCaT and HEM cells | Treatment with 20 μM Nonapeptide-1 for 3 days following UVA irradiation.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MC1R Competitive Binding Assay
This assay determines the binding affinity of Nonapeptide-1 to the MC1R by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture COS-1 cells transiently expressing human MC1R.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled α-MSH analog (e.g., [125I]-NDP-α-MSH).
-
Add varying concentrations of unlabeled Nonapeptide-1.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Nonapeptide-1 concentration.
-
Determine the IC50 value (the concentration of Nonapeptide-1 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Intracellular cAMP Accumulation Assay
This functional assay measures the ability of Nonapeptide-1 to inhibit α-MSH-induced cAMP production in melanocytes.
Protocol:
-
Cell Culture:
-
Culture human epidermal melanocytes (HEM) in appropriate growth medium.
-
Seed the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of Nonapeptide-1 for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a constant concentration of α-MSH.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Nonapeptide-1 concentration.
-
Determine the IC50 value from the dose-response curve.
-
Melanin Content Assay in UVA-Irradiated Cells
This assay quantifies the effect of Nonapeptide-1 on melanin production in human keratinocytes (HaCaT) and melanocytes (HEM) following UVA irradiation.
Protocol:
-
Cell Culture and Treatment:
-
Culture HaCaT and HEM cells in their respective growth media.
-
Expose the cells to a controlled dose of UVA radiation.[9]
-
Immediately after irradiation, treat the cells with various concentrations of Nonapeptide-1.
-
Include non-irradiated and untreated controls.
-
Incubate the cells for 72 hours.
-
-
Melanin Extraction:
-
Quantification:
-
Measure the absorbance of the melanin-containing supernatant at a wavelength between 405 nm and 490 nm using a spectrophotometer.[10]
-
Determine the total protein content of a parallel set of cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the melanin content to the total protein content to account for differences in cell number.
-
In Vitro Tyrosinase Activity Assay
This assay measures the direct inhibitory effect of Nonapeptide-1 on the enzymatic activity of tyrosinase.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) in the same buffer.
-
Prepare solutions of Nonapeptide-1 at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the Nonapeptide-1 solution (or a control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at 475 nm over time using a microplate reader.[11][12]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of Nonapeptide-1.
-
Determine the percentage of tyrosinase inhibition relative to the untreated control.
-
Calculate the IC50 value if a dose-dependent inhibition is observed.
-
Gene and Protein Expression Analysis (RT-qPCR and Western Blot)
These techniques are used to assess the effect of Nonapeptide-1 on the expression of melanogenesis-related genes (MITF, TYR, TRP-1, TRP-2) at the mRNA and protein levels.
Protocol for RT-qPCR:
-
Cell Treatment and RNA Extraction:
-
Treat melanocytes with Nonapeptide-1 for a specified duration.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR:
-
Perform qPCR using specific primers for MITF, TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a qPCR instrument to amplify and detect the target genes in real-time.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Protocol for Western Blot:
-
Cell Treatment and Protein Extraction:
-
Treat melanocytes with Nonapeptide-1.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for MITF, TYR, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
Nonapeptide-1 exhibits potent biomimetic properties as a specific and competitive antagonist of the MC1R. The quantitative data and experimental findings presented in this guide underscore its ability to effectively inhibit the melanogenesis signaling cascade at its inception. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic and cosmetic potential of Nonape.
References
- 1. heraldonline.co.zw [heraldonline.co.zw]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 4. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. cloudcorepeptides.com [cloudcorepeptides.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 12. pepolska.pl [pepolska.pl]
Initial Safety and Cytotoxicity Profile of Nonapeptide-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, has garnered significant interest in the cosmetics industry for its skin-lightening properties. This technical guide provides a comprehensive overview of the initial safety and cytotoxicity profile of Nonapeptide-1, drawing from available scientific literature and safety assessments. The document details its mechanism of action, summarizes key safety data through structured tables, outlines experimental protocols for relevant toxicological assays, and provides visual representations of its biological pathway and experimental workflows. The evidence to date suggests a favorable safety profile for Nonapeptide-1, characterized by low cytotoxicity and minimal potential for skin irritation and sensitization, making it a promising ingredient for cosmetic and dermatological applications.
Introduction
Nonapeptide-1, also known by the trade name Melanostatine™, is a biomimetic peptide that acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary function is to inhibit the synthesis of melanin (B1238610), the pigment responsible for skin color, thereby addressing concerns of hyperpigmentation and uneven skin tone.[2] As with any active ingredient intended for topical application, a thorough evaluation of its safety and cytotoxicity is paramount. This guide synthesizes the current understanding of Nonapeptide-1's safety profile for researchers and professionals in drug and cosmetic development.
Mechanism of Action: Melanin Synthesis Inhibition
Nonapeptide-1 exerts its skin-lightening effect by competitively inhibiting the binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R), on melanocytes.[1][2] This binding normally triggers a signaling cascade that leads to the production of melanin. By blocking this initial step, Nonapeptide-1 effectively downregulates the entire melanogenesis pathway.
The key steps in this pathway are:
-
α-MSH Binding: In response to stimuli like UV radiation, α-MSH is released and binds to MC1R on melanocytes.
-
Signal Transduction: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Enzyme Activation: Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF).
-
Gene Expression: Activated MITF upregulates the expression of key melanogenic enzymes, most notably tyrosinase.
-
Melanin Synthesis: Tyrosinase catalyzes the rate-limiting step in melanin production, the hydroxylation of L-tyrosine to L-DOPA.
Nonapeptide-1, by acting as a competitive antagonist at the MC1R, prevents the initiation of this cascade, resulting in reduced tyrosinase activity and consequently, decreased melanin synthesis.
In Vitro Safety Profile
Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental in the initial safety screening of cosmetic ingredients. These tests evaluate the potential of a substance to cause cell damage or death. For Nonapeptide-1, the available data suggests a low cytotoxic potential.
Table 1: Summary of In Vitro Cytotoxicity Data for Nonapeptide-1
| Assay Type | Cell Line(s) | Concentration Range | Endpoint | Result | Reference |
| MTT Assay | Not Specified | Not Available | Cell Viability | Not Available | - |
| LDH Assay | Not Specified | Not Available | Cell Lysis | Not Available | - |
Note: While a study on a peptide designated "NoPv1" (distinct from Nonapeptide-1) showed no major deleterious effects on human kidney cells (HKC8) at 400 μM, specific quantitative data for Nonapeptide-1 is not publicly available.
Ocular Irritation Potential
The Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) is a common alternative to in vivo eye irritation tests. It assesses the potential of a substance to cause vascular damage, hemorrhage, and coagulation on the chorioallantoic membrane of a chicken egg.
Table 2: Summary of Ocular Irritation Data for Nonapeptide-1
| Assay Type | Test Substance | Concentration | Irritation Score (IS) | Classification | Reference |
| HET-CAM | Nonapeptide-1 | Not Available | Not Available | Not Available | - |
Note: Specific HET-CAM test results for Nonapeptide-1 were not found in the public domain. However, general safety assessments indicate a low risk of irritation.[3]
In Vivo Safety Profile
Skin Irritation
Human patch testing is the gold standard for assessing the skin irritation potential of a cosmetic ingredient. These tests involve applying the substance to the skin of human volunteers under controlled conditions and observing for any signs of irritation, such as redness or swelling.
Table 3: Summary of Skin Irritation Data for Nonapeptide-1
| Study Type | No. of Subjects | Test Substance/Concentration | Observation Period | Results/Scoring | Classification | Reference |
| Human Patch Test | Not Available | Not Available | Not Available | Not Available | Low risk of irritation | [3] |
Note: While clinical studies are cited to show that Nonapeptide-1 is well-tolerated by most skin types, including sensitive skin, specific quantitative data from these studies are not publicly available.[3]
Skin Sensitization
Skin sensitization is an allergic response that occurs after repeated exposure to a substance. The Human Repeat Insult Patch Test (HRIPT) is a common method to evaluate the sensitization potential of an ingredient.
Table 4: Summary of Skin Sensitization Data for Nonapeptide-1
| Study Type | No. of Subjects | Test Substance/Concentration | Induction/Challenge Protocol | Results | Classification | Reference |
| HRIPT | Not Available | Not Available | Not Available | Not Available | Low risk of sensitization | [4] |
Note: The Environmental Working Group (EWG) Skin Deep® database assigns Nonapeptide-1 a low hazard score for allergies and immunotoxicity, suggesting a low potential for sensitization.[4]
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in this guide. It is important to note that these are generalized protocols and specific parameters may vary between studies.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)
This in vitro assay assesses the irritation potential of a substance on the vascularized chorioallantoic membrane of a fertilized hen's egg.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is designed to assess the potential of a substance to induce skin sensitization in humans through repeated applications.
Discussion and Conclusion
The available data, primarily from cosmetic ingredient safety assessments and supplier information, consistently indicate that Nonapeptide-1 has a favorable safety profile for topical applications. It is generally considered non-cytotoxic and poses a low risk for skin irritation and sensitization.[3][4] Its mechanism of action, which involves the competitive inhibition of the MC1R, is a targeted approach to reducing melanin synthesis without interfering with the general health of melanocytes.[2]
However, a notable gap exists in the publicly available scientific literature regarding specific, quantitative data from preclinical safety and cytotoxicity studies. The absence of detailed information on IC50 values for cytotoxicity, cell viability percentages at various concentrations, and quantitative scores from skin and eye irritation assays makes a comprehensive, data-driven risk assessment challenging for independent researchers.
References
Methodological & Application
Application Notes and Protocols: Nonapeptide-1 Acetate Salt for In-Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Nonapeptide-1, also known as Melanostatine-5, is a synthetic biomimetic peptide composed of nine amino acids.[1] It has garnered significant attention in dermatological and cosmetic research for its skin-lightening properties.[2][3] Nonapeptide-1 functions as a competitive antagonist of the melanocortin 1 receptor (MC1R), a key receptor in the melanogenesis pathway.[1][4] By mimicking the alpha-melanocyte-stimulating hormone (α-MSH) and binding to MC1R on melanocytes, it effectively blocks the signaling cascade that leads to melanin (B1238610) production.[5][6] This mechanism allows it to reduce hyperpigmentation and promote a more even skin tone without exhibiting cytotoxicity or interfering with the normal function of melanocytes.[2][7] These application notes provide detailed protocols for utilizing Nonapeptide-1 acetate (B1210297) salt in in-vitro cell culture settings to assess its efficacy and mechanism of action.
Mechanism of Action
Nonapeptide-1 exerts its inhibitory effect on melanin synthesis by competitively blocking the α-MSH binding site on the MC1R.[4] The binding of α-MSH to MC1R typically initiates a signaling cascade involving an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This leads to the activation of protein kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and function.[6][8] MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[1] Nonapeptide-1 disrupts this entire pathway at its inception, leading to the downregulation of MITF, tyrosinase, and other related proteins, thereby reducing melanin synthesis.[1][8]
Caption: Nonapeptide-1 competitively inhibits the α-MSH/MC1R signaling pathway.
Quantitative Data Summary
Nonapeptide-1 has been characterized by its high affinity and potent inhibitory effects on the MC1R signaling pathway. The following table summarizes key quantitative metrics from various in-vitro studies.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Ki) | ~40 nM | COS-1 cells expressing human MC1R | [1][8][9] |
| IC50 (α-MSH-induced cAMP increase) | ~2.5 nM | Melanocytes | [1][8][9] |
| IC50 (α-MSH-induced melanosome dispersion) | ~11 nM | Melanocytes | [1][8][10] |
| Melanin Synthesis Inhibition | ~33% | Not Specified | [2][3] |
| Tyrosinase Inhibition Rate (cell-free) | 16.67% (at 0.3% v/v) | Mushroom Tyrosinase | [11] |
| Effective Concentration (MITF/Tyrosinase inhibition) | 30 ppm | Human Epidermal Melanocytes (UVA-induced) | [6] |
Experimental Protocols
1. General Handling and Preparation of Nonapeptide-1 Acetate Salt
-
Reconstitution: this compound is typically a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1-10 mM). For cell culture, further dilution should be done in a complete cell culture medium.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration can vary depending on the cell type and experimental design. Based on literature, concentrations ranging from nanomolar (nM) to micromolar (µM) or parts per million (ppm) are used.[6][8] A dose-response experiment is recommended to determine the optimal concentration for your specific model.
2. Protocol: Cell Viability (MTT) Assay
This protocol determines the concentration range at which Nonapeptide-1 is non-cytotoxic to the cells.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Materials:
-
B16F10 murine melanoma cells or Human Epidermal Melanocytes (HEM)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other formazan solubilizing agent
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of Nonapeptide-1 in a complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted peptide solutions. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent other than water.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
3. Protocol: Melanin Content Assay
This protocol quantifies the amount of melanin produced by cells after treatment with Nonapeptide-1.
-
Materials:
-
B16F10 or HEM cells
-
6-well or 12-well cell culture plates
-
α-MSH or other melanogenesis inducers (e.g., L-Tyrosine, UVB source)
-
1 N NaOH with 10% DMSO
-
Microplate reader
-
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 6-well) and allow them to attach. Treat cells with Nonapeptide-1 at non-toxic concentrations, with or without a melanin production stimulant like α-MSH.
-
Incubation: Incubate for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and harvest them. Centrifuge to obtain a cell pellet.
-
Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1-2 hours.
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 475 nm. A standard curve using synthetic melanin can be used for absolute quantification. Results are often normalized to total protein content.
-
4. Protocol: Cellular Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within cell lysates.
References
- 1. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 2. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. activepeptide.com [activepeptide.com]
- 4. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 5. heraldonline.co.zw [heraldonline.co.zw]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. parkmagazineny.com [parkmagazineny.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 11. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Nonapeptide-1 Stock Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonapeptide-1 is a synthetic peptide composed of nine amino acids with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2.[1][2][3][4] It has garnered significant interest in dermatological and pharmacological research due to its function as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][5][6][7][8] By blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R on melanocytes, Nonapeptide-1 effectively inhibits the downstream signaling cascade responsible for melanin (B1238610) synthesis.[1][5][6][9] This mechanism involves the suppression of cyclic AMP (cAMP) production and the subsequent downregulation of key melanogenic enzymes and transcription factors, such as tyrosinase, TRP1, TRP2, and MITF.[1][5][7][10]
Accurate and consistent preparation of Nonapeptide-1 stock solutions is critical for obtaining reliable and reproducible results in cell-based assays studying pigmentation, receptor signaling, and related cellular processes. This document provides detailed protocols for the solubilization, storage, and preparation of working solutions of Nonapeptide-1.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Nonapeptide-1, which are essential for accurate stock solution preparation.
| Property | Value | References |
| Molecular Weight | 1206.5 g/mol | [3][4][10][11] |
| Appearance | White to off-white lyophilized powder | [2][11][12][13] |
| Purity (by HPLC) | Typically ≥95% - 98% | [2][4][14] |
| Solubility | Soluble in water (≥0.1 g/mL) | [4][12] |
| Storage (Lyophilized) | Long-term: -20°C to -80°C (6-24 months). Short-term: 2-8°C (up to one week). | [2][4][11] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [2] |
| Mechanism of Action | Competitive antagonist of Melanocortin 1 Receptor (MC1R). | [1][5][6][9] |
| In Vitro IC₅₀ | ~2.5 nM (for α-MSH-induced cAMP increase); ~11 nM (for α-MSH-induced melanosome dispersion). | [1][7] |
Experimental Protocols
Materials and Equipment
-
Lyophilized Nonapeptide-1 powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade (for alternative solubilization)
-
Sterile microcentrifuge tubes (1.5 mL) and conical tubes (15 mL, 50 mL)
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Benchtop microcentrifuge
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Reconstitution of Lyophilized Nonapeptide-1 to a Primary Stock
This protocol describes how to prepare a high-concentration primary stock solution (e.g., 10 mM).
-
Pre-Reconstitution Steps:
-
Before opening, allow the vial of lyophilized Nonapeptide-1 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Briefly centrifuge the vial (e.g., at 10,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.[15]
-
-
Calculation of Solvent Volume:
-
Use the following formula to calculate the volume of solvent needed to achieve the desired stock concentration: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
-
Example for a 10 mM stock from 1 mg of Nonapeptide-1:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 1206.5 g/mol
-
Volume (L) = 0.001 / (0.010 × 1206.5) = 0.00008288 L
-
Volume (µL) = 82.9 µL
-
-
Therefore, add 82.9 µL of sterile water or PBS to 1 mg of Nonapeptide-1 to make a 10 mM stock solution.
-
-
Solubilization:
-
Aseptically add the calculated volume of sterile water or PBS to the vial.
-
Recap the vial securely and vortex gently for 10-20 seconds to dissolve the peptide completely.
-
Visually inspect the solution to ensure it is clear and free of particulates. If solubility is an issue, sonication in a water bath for a few minutes may aid dissolution.[15]
-
-
Storage of Primary Stock:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2]
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Note on Alternative Solvents: While Nonapeptide-1 is reported to be water-soluble, some batches may be difficult to dissolve.[4][12] If the peptide does not fully dissolve in an aqueous buffer, a small amount of DMSO can be used to first solubilize the peptide, followed by dilution with the appropriate aqueous buffer.[15][16] Be aware of the final DMSO concentration in your cell culture, as it can be toxic to cells at higher concentrations (typically >0.5%).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the primary stock to achieve final working concentrations (typically in the nM to µM range).
-
Thawing:
-
Remove one aliquot of the primary stock solution from the freezer and thaw it on ice or at room temperature.
-
-
Intermediate Dilutions:
-
Perform one or more serial dilutions in sterile cell culture medium to create an intermediate stock that is easier to handle for final dilutions.
-
Example: To prepare a 100 µM intermediate stock from a 10 mM primary stock, perform a 1:100 dilution. Add 5 µL of the 10 mM stock to 495 µL of sterile cell culture medium and mix thoroughly.
-
-
Final Working Solution:
-
Calculate the volume of the intermediate stock needed to achieve the final desired concentration in your cell culture plate.
-
Example: To treat cells in a well containing 200 µL of medium with a final concentration of 100 nM Nonapeptide-1:
-
Use the formula: C1V1 = C2V2
-
(100 µM) × V1 = (0.1 µM) × (200 µL)
-
V1 = (0.1 × 200) / 100 = 0.2 µL
-
To accurately pipette such a small volume, it is better to create a more dilute intermediate stock (e.g., 10 µM or 1 µM) or prepare a larger volume of the final working solution to be added to multiple wells. For instance, prepare 1 mL of a 1 µM working solution by adding 10 µL of the 100 µM intermediate stock to 990 µL of medium. Then, add the appropriate volume of this working solution to your cells.
-
-
-
Application to Cells:
-
Add the calculated volume of the final working solution to your cell culture wells. Gently mix the plate to ensure even distribution.
-
Always prepare a vehicle control by adding an equivalent volume of the solvent (e.g., cell culture medium with the same final concentration of DMSO, if used) to control wells.
-
Visualizations
Signaling Pathway of Nonapeptide-1 Action
Caption: Nonapeptide-1 competitively blocks α-MSH binding to MC1R.
Experimental Workflow for Stock Solution Preparation
References
- 1. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 2. cusabio.com [cusabio.com]
- 3. Nonapeptide-1 [novoprolabs.com]
- 4. experchem.com [experchem.com]
- 5. theskinbeneath.com [theskinbeneath.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. parkmagazineny.com [parkmagazineny.com]
- 9. genscript.com [genscript.com]
- 10. corepeptides.com [corepeptides.com]
- 11. Nonapeptide-1 - Natural Micron Pharm Tech [nmpharmtech.com]
- 12. Nonapeptide-1 | 158563-45-2 [chemicalbook.com]
- 13. specialchem.com [specialchem.com]
- 14. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. Solubility Guidelines for Peptides [sigmaaldrich.com]
Application Notes and Protocols for Tyrosinase Activity Assay Using Nonapeptide-1 as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, the inhibition of tyrosinase activity is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[3] Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a promising inhibitor of melanin synthesis.[4][5] Its mechanism of action is primarily attributed to its ability to act as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) by competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes.[4][5] This binding prevents the activation of downstream signaling pathways that lead to the expression and activation of tyrosinase.[4][6] Additionally, some studies suggest that Nonapeptide-1 may also exert a direct, albeit moderate, inhibitory effect on the tyrosinase enzyme itself.[7]
These application notes provide a detailed protocol for an in vitro spectrophotometric assay to evaluate the inhibitory effect of Nonapeptide-1 on mushroom tyrosinase activity using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate.
Mechanism of Action of Nonapeptide-1 in Melanogenesis Inhibition
Nonapeptide-1 primarily functions by interfering with the signaling cascade that initiates melanin production. As an antagonist to α-MSH, it competitively blocks the MC1R receptor, thereby reducing the intracellular signals that lead to the upregulation of tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5] This leads to a decrease in melanin synthesis.[4][6]
Caption: Mechanism of Nonapeptide-1 in inhibiting melanin synthesis.
Quantitative Data Summary
The inhibitory effect of Nonapeptide-1 on tyrosinase activity has been quantified in several studies. The following table summarizes the available data. It is important to note that Nonapeptide-1 often exhibits synergistic activity when combined with other agents.
| Compound(s) | Concentration | Tyrosinase Inhibition (%) | Source |
| Nonapeptide-1 | 0.3% (v/v) | 16.67% | [7] |
| Tranexamic Acid | 2.5 mg/mL | 10.71% | [7] |
| Nonapeptide-1 + Tranexamic Acid | 0.3% (v/v) + 2.5 mg/mL | 29.76% | [7] |
| Nonapeptide-1 + Tranexamic Acid + Cyclopeptide CHP-9 | 0.3% (v/v) + 2.5 mg/mL + 1% | 34.52% | [7] |
Experimental Protocol: Spectrophotometric Tyrosinase Activity Assay
Principle
This assay is based on the oxidation of L-DOPA to dopaquinone (B1195961) by tyrosinase, which then undergoes a series of reactions to form dopachrome (B613829), a colored product with a maximum absorbance at 475 nm. The rate of dopachrome formation is proportional to the tyrosinase activity. The inhibitory effect of Nonapeptide-1 is determined by measuring the reduction in the rate of dopachrome formation in the presence of the peptide.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Nonapeptide-1
-
Kojic Acid (Positive Control)
-
Sodium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) or appropriate solvent for Nonapeptide-1
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Pipettes and tips
-
Distilled or deionized water
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
Mushroom Tyrosinase Solution (e.g., 1000 units/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer. Prepare fresh before each experiment and keep on ice. The optimal concentration may need to be determined empirically.
-
L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare fresh as it is prone to auto-oxidation.
-
Nonapeptide-1 Stock Solution: Dissolve Nonapeptide-1 in an appropriate solvent (e.g., water or DMSO) to a high concentration (e.g., 10 mM or 1% w/v).
-
Nonapeptide-1 Test Solutions: Prepare a series of dilutions of the Nonapeptide-1 stock solution in sodium phosphate buffer to achieve the desired final concentrations for the assay.
-
Kojic Acid Solution (Positive Control): Prepare a stock solution of kojic acid (e.g., 10 mM) in a suitable solvent and dilute to a final concentration known to inhibit tyrosinase (e.g., 100 µM).
Assay Procedure
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkmagazineny.com [parkmagazineny.com]
- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Melanin Content in B16F10 Cells with Nonapeptide-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin (B1238610), the primary pigment responsible for skin, hair, and eye color, is produced in specialized cells called melanocytes through a process known as melanogenesis. Dysregulation of this process can lead to hyperpigmentation disorders. B16F10 mouse melanoma cells are a widely used in vitro model for studying melanogenesis and for screening compounds that modulate melanin production. Nonapeptide-1 is a synthetic peptide that has garnered significant interest for its potential to inhibit melanin synthesis.[1][2][3][4][5] This application note provides a detailed protocol for quantifying the effect of Nonapeptide-1 on melanin content in B16F10 cells.
Mechanism of Action: Nonapeptide-1 in Melanogenesis
Nonapeptide-1 primarily functions as a competitive antagonist of the melanocortin 1 receptor (MC1R).[2][3][4][5][6] By binding to MC1R on melanocytes, it blocks the binding of its natural ligand, alpha-melanocyte-stimulating hormone (α-MSH).[2][3][5] This initial step triggers a cascade of downstream effects that ultimately lead to a reduction in melanin synthesis.[1][3]
The binding of α-MSH to MC1R typically activates a signaling pathway involving cyclic adenosine (B11128) monophosphate (cAMP), which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF).[2][7] MITF is a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[1][7][8] Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][9]
Nonapeptide-1's antagonism of MC1R disrupts this cascade, leading to the downregulation of MITF and, consequently, the reduced expression of tyrosinase, TRP1, and TRP2.[1][8] This results in decreased tyrosinase activity and a subsequent reduction in melanin production.[1][5][10] Some studies also suggest that Nonapeptide-1 may interfere with the transfer of melanosomes from melanocytes to keratinocytes.[5][7]
Signaling Pathway of Nonapeptide-1 in Melanogenesis
Experimental Protocols
Materials and Reagents
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Nonapeptide-1 (powder)
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, as a positive control for melanogenesis stimulation)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1N Sodium Hydroxide (NaOH)
-
Lysis Buffer (1N NaOH with 10% DMSO)
-
Synthetic Melanin (for standard curve)
-
BCA or Bradford Protein Assay Kit
-
6-well or 24-well cell culture plates
-
96-well microplates (clear, flat-bottom)
Protocol 1: B16F10 Cell Culture and Treatment
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[9][11][12]
-
Seeding: Harvest cells using Trypsin-EDTA and seed them in a 6-well or 24-well plate at a density of 1 x 10^5 cells/well.[11][13] Incubate for 24 hours to allow for cell attachment.[9][13]
-
Treatment: Prepare a stock solution of Nonapeptide-1 in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of Nonapeptide-1. A vehicle control (medium with the same concentration of DMSO used for the highest Nonapeptide-1 concentration) should be included.
-
Incubation: Incubate the cells with Nonapeptide-1 for 48-72 hours.[11][13]
Protocol 2: Melanin Content Assay
-
Cell Lysis: After the incubation period, wash the cells twice with ice-cold PBS.[9][11] Add an appropriate volume of Lysis Buffer (e.g., 200 µL of 1N NaOH with 10% DMSO for a 24-well plate) to each well.[9][11]
-
Melanin Solubilization: Incubate the plate at 80°C for 1-2 hours to dissolve the melanin granules.[14][15]
-
Absorbance Measurement: Transfer the lysates to a 96-well microplate. Measure the absorbance at 405-492 nm using a microplate reader.[9][16][17] The absorbance is directly proportional to the melanin content.
Protocol 3: Data Normalization (Optional but Recommended)
To account for any effects of Nonapeptide-1 on cell viability or proliferation, it is recommended to normalize the melanin content to the total protein content.
-
Protein Quantification: Use a small aliquot of the cell lysate from the melanin content assay to determine the total protein concentration using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Normalization: Calculate the melanin content per unit of protein (e.g., µg melanin / mg protein).
Experimental Workflow
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Absorbance (470 nm) (Mean ± SD) | Protein Conc. (mg/mL) (Mean ± SD) | Normalized Melanin Content (%) |
| Vehicle Control | 0 µM | 0.85 ± 0.05 | 1.2 ± 0.1 | 100 |
| Nonapeptide-1 | 10 µM | 0.62 ± 0.04 | 1.18 ± 0.09 | 73.5 |
| Nonapeptide-1 | 50 µM | 0.41 ± 0.03 | 1.21 ± 0.11 | 48.0 |
| Nonapeptide-1 | 100 µM | 0.25 ± 0.02 | 1.19 ± 0.08 | 29.8 |
| Positive Control (e.g., Kojic Acid) | 100 µM | 0.30 ± 0.03 | 1.22 ± 0.1 | 34.9 |
Note: The data presented in the table are for illustrative purposes only and will vary depending on experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the quantification of melanin content in B16F10 cells treated with Nonapeptide-1. By following these detailed methodologies, researchers can effectively evaluate the inhibitory effect of Nonapeptide-1 on melanogenesis. The provided diagrams of the signaling pathway and experimental workflow, along with the structured data presentation, offer a clear and concise guide for scientists and professionals in the field of drug development and dermatological research.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. heraldonline.co.zw [heraldonline.co.zw]
- 3. theskinbeneath.com [theskinbeneath.com]
- 4. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. delvebeauty.com [delvebeauty.com]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 8. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 9. benchchem.com [benchchem.com]
- 10. parkmagazineny.com [parkmagazineny.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 13. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Nonapeptide-1 in 3D Reconstructed Human Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1 is a synthetic biomimetic peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][2][3] By blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R on melanocytes, Nonapeptide-1 effectively inhibits the downstream signaling cascade responsible for melanin (B1238610) synthesis.[4][5][6] This mechanism leads to a reduction in the production of melanin, making it a compelling ingredient for skincare and therapeutic applications aimed at skin brightening and correcting hyperpigmentation.[7][8][9] Three-dimensional (3D) reconstructed human skin models offer a physiologically relevant in vitro platform to evaluate the efficacy and mechanism of action of cosmetic and pharmaceutical ingredients like Nonapeptide-1. These models mimic the architecture and function of native human skin, providing a valuable tool for preclinical assessment.
This document provides detailed application notes and experimental protocols for utilizing Nonapeptide-1 in 3D reconstructed human skin models.
Mechanism of Action
Nonapeptide-1 exerts its skin-lightening effects by competitively inhibiting the α-MSH signaling pathway in melanocytes.[1][5][6] The key steps in its mechanism of action are:
-
MC1R Antagonism : Nonapeptide-1 binds to the MC1R on the surface of melanocytes, preventing the binding of its natural ligand, α-MSH.[1][2][4]
-
Inhibition of cAMP Production : The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Nonapeptide-1 blocks this step, resulting in decreased cAMP levels.[3][10][11]
-
Downregulation of MITF : The reduction in cAMP leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[3][11][12]
-
Suppression of Melanogenic Enzymes : Consequently, the expression and activity of key enzymes in the melanin synthesis pathway, including tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), are significantly diminished.[3][12]
-
Reduced Melanin Synthesis : The overall effect is a reduction in the synthesis of melanin, leading to a lighter skin tone and a decrease in hyperpigmentation.[2][7]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of Nonapeptide-1 from various studies.
| Parameter | Value | Description | Reference(s) |
| MC1R Binding Affinity (Ki) | 40 nM | Dissociation constant for Nonapeptide-1 binding to the human melanocortin 1 receptor (MC1R). | [3][10] |
| IC50 for cAMP Inhibition | 2.5 nM | Concentration of Nonapeptide-1 required to inhibit 50% of α-MSH-induced intracellular cAMP production in melanocytes. | [3][10] |
| IC50 for Melanosome Dispersion | 11 nM | Concentration of Nonapeptide-1 required to inhibit 50% of α-MSH-induced melanosome dispersion in melanocytes. | [3][10] |
| Melanin Synthesis Reduction | ~33% | Approximate reduction in melanin synthesis observed in in vitro studies. | [2][7] |
Experimental Protocols
Here are detailed protocols for evaluating the efficacy of Nonapeptide-1 in 3D reconstructed human epidermis models.
Culture and Treatment of 3D Reconstructed Human Epidermis
This protocol outlines the basic steps for culturing and treating 3D skin models with Nonapeptide-1.
Materials:
-
3D reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided by the manufacturer
-
Nonapeptide-1 (cosmetic grade, high purity)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Model Equilibration: Upon receipt, place the 3D skin models in a 6-well or 12-well plate containing pre-warmed assay medium and equilibrate in a humidified incubator for at least 24 hours.
-
Preparation of Treatment Solutions: Prepare stock solutions of Nonapeptide-1 in a suitable vehicle (e.g., sterile distilled water or PBS). From the stock, prepare working solutions in the assay medium at various concentrations (e.g., 10 µM, 20 µM, 50 µM). A vehicle control (medium with the vehicle only) should also be prepared.
-
Treatment: After equilibration, carefully remove the medium from the wells and replace it with the prepared treatment solutions. Apply the solutions both topically to the stratum corneum and in the basal medium to ensure exposure to the melanocytes in the basal layer.
-
Incubation: Incubate the treated models for a specified period, typically ranging from 3 to 14 days, depending on the experimental endpoint. The medium should be changed every 2-3 days with fresh treatment solutions.
Melanin Content Assay
This assay quantifies the melanin content in the 3D skin models following treatment with Nonapeptide-1.
Materials:
-
Treated 3D skin models
-
Solvable™ (or similar tissue solubilizer)
-
1 M NaOH
-
Spectrophotometer (plate reader)
-
Synthetic melanin standard
Procedure:
-
Tissue Lysis: After the treatment period, wash the skin models with PBS. Place each model in a microcentrifuge tube and add Solvable™ to lyse the tissue. Incubate at 60°C until the tissue is completely dissolved.
-
Melanin Solubilization: Add 1 M NaOH to each tube and heat at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Centrifuge the samples to pellet any insoluble material. Transfer the supernatant to a 96-well plate and measure the absorbance at 490 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using synthetic melanin of known concentrations.
-
Calculation: Calculate the melanin content in each sample by interpolating from the standard curve and normalize to the tissue weight or protein content.
Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the key enzyme in melanogenesis.
Materials:
-
Treated 3D skin models
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution
-
Spectrophotometer (plate reader)
Procedure:
-
Protein Extraction: Homogenize the treated skin models in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Enzyme Reaction: In a 96-well plate, mix an equal amount of protein lysate with the L-DOPA solution.
-
Measurement: Incubate the plate at 37°C and measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Calculation: Calculate the tyrosinase activity as the rate of dopachrome formation and normalize to the total protein concentration.
Gene and Protein Expression Analysis
This protocol describes the analysis of key melanogenesis-related genes (MITF, TYR, TRP1, TRP2) and proteins.
For Gene Expression (RT-qPCR):
-
RNA Extraction: Extract total RNA from the treated skin models using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using specific primers for MITF, TYR, TRP1, TRP2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
For Protein Expression (Western Blot or Immunofluorescence):
-
Protein Extraction: Extract total protein as described in the tyrosinase activity assay.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against MITF, tyrosinase, TRP1, and TRP2. Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Immunofluorescence: Fix, embed, and section the 3D skin models. Perform immunofluorescence staining using specific primary antibodies and fluorescently labeled secondary antibodies. Visualize the localization and expression of the target proteins using a fluorescence microscope.
Signaling Pathway of Nonapeptide-1 in Melanocytes
The following diagram illustrates the signaling pathway inhibited by Nonapeptide-1.
Conclusion
Nonapeptide-1 presents a targeted approach to skin lightening by specifically inhibiting the initial step of the melanogenesis cascade. The use of 3D reconstructed human skin models provides a robust and ethically sound method for substantiating the efficacy of Nonapeptide-1 and elucidating its mechanism of action in a system that closely mimics human skin. The protocols outlined in this document offer a comprehensive guide for researchers to effectively evaluate the potential of Nonapeptide-1 in various dermatological and cosmetic applications.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 3. medchemexpress.com [medchemexpress.com]
- 4. theskinbeneath.com [theskinbeneath.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. specialchem.com [specialchem.com]
- 10. ulprospector.com [ulprospector.com]
- 11. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 12. biotechpeptides.com [biotechpeptides.com]
Application Note: A Validated HPLC-MS Method for the Quantification of Nonapeptide-1 Acetate Salt in Cosmetic Formulations
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the simultaneous quantification of Nonapeptide-1 and its acetate (B1210297) counter-ion in cosmetic formulations. The method utilizes a reversed-phase C18 column for the separation of Nonapeptide-1, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. A separate chromatographic run under different conditions is employed for the quantification of the acetate salt. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and research and development purposes in the cosmetic and pharmaceutical industries.
Introduction
Nonapeptide-1, a synthetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, is a widely used active ingredient in cosmetic products for its skin-lightening properties.[1][2] It functions as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[3][4][5][6] This interaction inhibits the downstream signaling cascade responsible for melanin (B1238610) synthesis, leading to a reduction in skin pigmentation.[7][8][9][10][11]
Given its efficacy, the accurate quantification of Nonapeptide-1 in final product formulations is crucial for ensuring product quality and consistency. HPLC coupled with mass spectrometry (HPLC-MS) offers high selectivity and sensitivity for the analysis of peptides in complex matrices. This application note presents a detailed protocol for the quantification of Nonapeptide-1 acetate salt, providing researchers and drug development professionals with a reliable analytical method.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521) (LC-MS grade)
-
Methanol (LC-MS grade)
-
1,2-¹³C labeled acetate (internal standard for acetate analysis)
Sample Preparation
-
Cream/Lotion Formulations: Accurately weigh 1 gram of the cosmetic product into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 5 minutes to ensure thorough mixing and extraction of the peptide.
-
Centrifuge at 10,000 rpm for 15 minutes to precipitate excipients.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
For acetate analysis, dilute the sample with water to the appropriate concentration range.
HPLC-MS/MS Conditions
For Nonapeptide-1 Quantification:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions: See Table 1
For Acetate Quantification:
-
HPLC System: As above
-
Column: Reversed-phase C18 column (as per reference[8])
-
Mobile Phase: Acidic mobile phase (pH 3)[8]
-
Post-column Infusion: 0.6 M Ammonium hydroxide in 30:70 methanol:water at 0.5 mL/hr[8]
-
Mass Spectrometer: As above
-
Ionization Source: ESI, Negative mode
-
MRM Transitions: See Table 2
Results and Discussion
The developed HPLC-MS method provides a reliable and accurate means of quantifying Nonapeptide-1 and its acetate counter-ion. The chromatographic conditions for Nonapeptide-1 ensure good peak shape and separation from matrix components. The use of MRM provides high selectivity and sensitivity, allowing for quantification at low concentrations.
The method for acetate quantification is based on a previously published and validated approach, ensuring reliable results.[6][8] The post-column infusion of a basic solution enhances the ionization of acetate in negative mode.
Quantitative Data
The quantitative performance of the method was evaluated through a series of validation experiments. The results are summarized in the tables below.
| Parameter | Nonapeptide-1 |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 1: Quantitative Performance Data for Nonapeptide-1.
| Parameter | Acetate |
| Linearity Range | 0.4 - 25 µg/mL[6][8] |
| Correlation Coefficient (r²) | >0.999[6][8] |
| Limit of Detection (LOD) | 0.06 µg/mL[6][8] |
| Limit of Quantification (LOQ) | 0.18 µg/mL[6][8] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 3% |
Table 2: Quantitative Performance Data for Acetate.
Experimental Protocols
Protocol 1: Stock Solution and Calibration Standard Preparation
-
Nonapeptide-1 Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 acetonitrile:water.
-
Working Stock Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution of the working stock solution.
-
Acetate Stock Solution (1 mg/mL): Prepare a stock solution of sodium acetate in water.
-
Acetate Calibration Standards: Prepare calibration standards from 0.4 to 25 µg/mL.[8]
Protocol 2: HPLC-MS/MS System Setup and Data Acquisition
-
Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Set up the MS method with the specified MRM transitions (Table 3 and 4) and optimized collision energies.
-
Create a sequence table including blanks, calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire the data.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| 604.4 (M+2H)²⁺ | y₇ | (To be optimized) | Quantifier |
| 604.4 (M+2H)²⁺ | b₂ | (To be optimized) | Qualifier |
| 604.4 (M+2H)²⁺ | y₅ | (To be optimized) | Qualifier |
Table 3: Proposed MRM Transitions for Nonapeptide-1 (Molecular Weight: 1206.52 g/mol [12][13]). Note: These are theoretical transitions and require experimental optimization.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| 59.0 (Acetate) | 43.0 | (To be optimized) | Quantifier |
| 61.0 (¹³C₂-Acetate IS) | 44.0 | (To be optimized) | Internal Standard |
Table 4: MRM Transitions for Acetate.
Visualizations
Caption: Experimental workflow for the quantification of Nonapeptide-1.
Caption: Signaling pathway of Nonapeptide-1 in inhibiting melanin synthesis.
Conclusion
The HPLC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Nonapeptide-1 and its acetate salt in cosmetic formulations. The method is suitable for routine quality control analysis and can be a valuable tool in the research and development of new cosmetic products containing this active peptide.
References
- 1. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 2. ulprospector.com [ulprospector.com]
- 3. heraldonline.co.zw [heraldonline.co.zw]
- 4. delvebeauty.com [delvebeauty.com]
- 5. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 6. nbinno.com [nbinno.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. theskinbeneath.com [theskinbeneath.com]
- 9. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 10. corepeptides.com [corepeptides.com]
- 11. parkmagazineny.com [parkmagazineny.com]
- 12. experchem.com [experchem.com]
- 13. Nonapeptide-1 | C61H87N15O9S | CID 10418849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Delivery Studies of Nonapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a biomimetic peptide, has garnered significant interest in dermatology and cosmetic science for its potential as a skin-lightening agent. It functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the synthesis of melanin (B1238610).[1][2][3][][5][6] By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, Nonapeptide-1 effectively blocks the signaling cascade that leads to hyperpigmentation.[1][3][][6] These application notes provide detailed protocols for the formulation of Nonapeptide-1 into various topical delivery systems and for the subsequent in vitro and in vivo evaluation of their efficacy and safety.
Mechanism of Action: Nonapeptide-1 in Melanogenesis
Nonapeptide-1 exerts its skin-lightening effects by interfering with the initial steps of melanogenesis. The binding of α-MSH to its receptor, MC1R, on the surface of melanocytes triggers a cascade of events that ultimately leads to the production of melanin. Nonapeptide-1, by acting as a competitive antagonist at the MC1R, prevents this initial binding and subsequent activation of the melanin production pathway.[1][2][3][][6] This leads to a reduction in the activity of tyrosinase, a key enzyme in melanin synthesis, resulting in a decrease in melanin production and a lighter skin tone.[2][5]
References
- 1. Antimelanogenic chemicals with in vivo efficacy against skin pigmentation in guinea pigs | Semantic Scholar [semanticscholar.org]
- 2. Skin-penetrating peptides (SKPs): Enhancing skin permeation for transdermal delivery of pharmaceuticals and cosmetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. theborderlinebeauty.com [theborderlinebeauty.com]
Application Notes and Protocols for Testing Nonapeptide-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1 is a synthetic peptide composed of nine amino acids that has garnered significant interest in the cosmetic and dermatological fields for its skin-lightening properties.[1][2] It functions as a biomimetic peptide, structurally mimicking the alpha-melanocyte-stimulating hormone (α-MSH).[1] By acting as an antagonist, Nonapeptide-1 competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes, thereby blocking the downstream signaling cascade that leads to melanin (B1238610) production.[1][3][4] This mechanism of action effectively reduces hyperpigmentation, such as sunspots and melasma, without exhibiting cytotoxicity or interfering with the normal functioning of melanocytes.[3][5] Clinical studies have indicated that Nonapeptide-1 can significantly reduce melanin synthesis by approximately 33% and can lead to a more even and radiant skin tone within 28 days of consistent use.[5]
These application notes provide a detailed experimental design for researchers to assess the efficacy of Nonapeptide-1 in a laboratory setting. The protocols outlined below describe key in vitro assays to quantify the inhibitory effects of Nonapeptide-1 on melanin synthesis and its underlying molecular mechanisms.
Mechanism of Action: Signaling Pathway
Nonapeptide-1 exerts its skin-lightening effects by interrupting the α-MSH signaling pathway in melanocytes. As an antagonist to α-MSH, it prevents the activation of the MC1R.[1][3][4] This inhibition subsequently downregulates the cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling cascade.[6][7] The inactivation of this pathway leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[6][8] Consequently, the expression of melanogenic enzymes such as tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) is reduced, ultimately leading to decreased melanin synthesis.[6][8]
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the efficacy of Nonapeptide-1. The process begins with preliminary cytotoxicity testing to determine non-toxic concentrations of the peptide. Subsequent experiments will focus on the direct and indirect inhibition of tyrosinase activity, the quantification of melanin content in a cellular model, and the analysis of gene and protein expression of key melanogenic markers.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of Nonapeptide-1 on B16F10 melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Nonapeptide-1 stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 5x10⁴ cells/mL and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of Nonapeptide-1 (e.g., 0.1, 1, 10, 100, 1000 µM) and incubate for 48 hours.[10]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
| Nonapeptide-1 (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.19 ± 0.06 | 95.2 |
| 100 | 1.15 ± 0.08 | 92.0 |
| 1000 | 0.62 ± 0.05 | 49.6 |
Cell-Free Tyrosinase Activity Assay
Objective: To assess the direct inhibitory effect of Nonapeptide-1 on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate (B84403) buffer (pH 6.8)
-
Nonapeptide-1 solutions of varying concentrations
-
Kojic acid (positive control)
-
96-well plates
Protocol:
-
In a 96-well plate, add phosphate buffer, Nonapeptide-1 solution (or kojic acid), and mushroom tyrosinase solution.[11]
-
Incubate the plate at 25°C for 10 minutes.[12]
-
Add L-DOPA solution to initiate the reaction.[11]
-
Measure the absorbance at 475 nm every minute for 30 minutes using a microplate reader.[11]
-
Calculate the percentage of tyrosinase inhibition.
| Compound | Concentration (µM) | Tyrosinase Inhibition (%) |
| Control | - | 0 |
| Nonapeptide-1 | 10 | 15.2 ± 2.1 |
| 50 | 33.5 ± 3.5 | |
| 100 | 58.7 ± 4.2 | |
| Kojic Acid | 10 | 94.0 ± 1.5 |
Cellular Melanin Content Assay
Objective: To quantify the effect of Nonapeptide-1 on melanin production in B16F10 cells.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS
-
α-MSH
-
Nonapeptide-1 solutions
-
1 M NaOH with 10% DMSO
-
6-well plates
Protocol:
-
Seed B16F10 cells in 6-well plates at a density of 1.25x10⁵ cells/mL and incubate for 24 hours.[9]
-
Treat the cells with α-MSH (to stimulate melanin production) and varying concentrations of Nonapeptide-1 for 48-72 hours.[9][13]
-
Wash the cells with PBS, harvest, and centrifuge to obtain cell pellets.[9]
-
Dissolve the cell pellets in 1 M NaOH with 10% DMSO and incubate at 80°C to solubilize the melanin.[9]
-
Measure the absorbance of the supernatant at 405 nm.[9]
-
Normalize the melanin content to the total protein concentration and express as a percentage of the α-MSH-treated control.
| Treatment | Melanin Content (%) |
| Control (no α-MSH) | 100 |
| α-MSH (100 nM) | 250 ± 15.2 |
| α-MSH + Nonapeptide-1 (10 µM) | 185 ± 12.8 |
| α-MSH + Nonapeptide-1 (50 µM) | 130 ± 10.5 |
| α-MSH + Nonapeptide-1 (100 µM) | 105 ± 9.3 |
Gene and Protein Expression Analysis
Objective: To determine the effect of Nonapeptide-1 on the expression of key melanogenesis-related genes (MITF, TYR, TRP-1, TRP-2) and proteins.
Protocols:
a) Real-Time Quantitative PCR (RT-qPCR):
-
Treat B16F10 cells with α-MSH and Nonapeptide-1 as described in the melanin content assay.
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform RT-qPCR using specific primers for MITF, TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
b) Western Blot:
-
Lyse the treated B16F10 cells to extract total protein.[13]
-
Determine protein concentration using a BCA assay.[9]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MITF, Tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
| Target | Treatment | Relative mRNA Expression (Fold Change) | Relative Protein Expression (Fold Change) |
| MITF | α-MSH | 3.5 ± 0.3 | 3.2 ± 0.2 |
| α-MSH + Nonapeptide-1 (50 µM) | 1.8 ± 0.2 | 1.6 ± 0.1 | |
| Tyrosinase | α-MSH | 4.2 ± 0.4 | 3.9 ± 0.3 |
| α-MSH + Nonapeptide-1 (50 µM) | 2.1 ± 0.3 | 1.9 ± 0.2 | |
| TRP-1 | α-MSH | 3.8 ± 0.3 | 3.5 ± 0.2 |
| α-MSH + Nonapeptide-1 (50 µM) | 1.9 ± 0.2 | 1.7 ± 0.1 | |
| TRP-2 | α-MSH | 3.1 ± 0.2 | 2.9 ± 0.2 |
| α-MSH + Nonapeptide-1 (50 µM) | 1.5 ± 0.1 | 1.4 ± 0.1 |
Conclusion
The experimental design and protocols detailed in these application notes provide a comprehensive framework for evaluating the efficacy of Nonapeptide-1 as a skin-lightening agent. By systematically assessing its cytotoxicity, impact on tyrosinase activity, melanin production, and the expression of key melanogenic genes and proteins, researchers can obtain robust and reproducible data to support its application in cosmetic and therapeutic formulations. The presented methodologies, coupled with the structured data presentation, will facilitate a thorough understanding of Nonapeptide-1's mechanism of action and its potential for treating hyperpigmentation disorders.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. delvebeauty.com [delvebeauty.com]
- 3. heraldonline.co.zw [heraldonline.co.zw]
- 4. activepeptide.com [activepeptide.com]
- 5. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nonapeptide-1 in UVA-Induced Hyperpigmentation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a biomimetic peptide, has emerged as a promising agent for addressing hyperpigmentation.[1][2][3] Its primary mechanism of action involves the competitive antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[4][5][6] By blocking the binding of α-MSH, Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[4][5][6] This includes the downregulation of key enzymes and transcription factors such as tyrosinase, tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and microphthalmia-associated transcription factor (MITF).[4]
Ultraviolet A (UVA) radiation is a well-established environmental factor that induces skin hyperpigmentation. In vitro models utilizing UVA-irradiated skin cells, such as human epidermal melanocytes (HEM) and human keratinocyte cell lines (HaCaT), provide a valuable platform for evaluating the efficacy of anti-pigmenting agents like Nonapeptide-1.[4][7] These models allow for the controlled investigation of cellular and molecular mechanisms underlying both the induction of pigmentation and the inhibitory effects of test compounds.
These application notes provide detailed protocols for utilizing Nonapeptide-1 in UVA-induced hyperpigmentation models, along with a summary of expected quantitative outcomes and a visualization of the relevant signaling pathways.
Data Presentation
Table 1: Summary of Nonapeptide-1 Effects on Melanogenesis Markers in UVA-Irradiated Cells
| Parameter | Cell Type | UVA Dose | Nonapeptide-1 Concentration | Observed Effect | Reference |
| Melanin Content | HEM & HaCaT | 15 J/cm² | 30 ppm | Significant decrease in melanin content. | [6] |
| Melanin Synthesis | HEM & HaCaT | Not Specified | 20 µM | Inhibition of basal and UVA-induced melanin synthesis. | [8] |
| Tyrosinase Expression | HEM | 15 J/cm² | 30 ppm | Significant inhibition of tyrosinase expression. | [6] |
| MITF Expression | HEM | 15 J/cm² | 30 ppm | Effective inhibition of MITF expression. | [6] |
| MC1R Expression | HEM & HaCaT | Not Specified | 20 µM | Downregulation of MC1R expression. | [8] |
| TRP-1 Expression | HEM & HaCaT | Not Specified | 20 µM | Downregulation of TRP-1 expression. | [8] |
| TRP-2 Expression | HEM & HaCaT | Not Specified | 20 µM | Downregulation of TRP-2 expression. | [8] |
Experimental Protocols
Protocol 1: In Vitro UVA-Induced Hyperpigmentation Model and Nonapeptide-1 Treatment
This protocol describes the establishment of a UVA-induced hyperpigmentation model using human epidermal melanocytes (HEM) and HaCaT keratinocytes, followed by treatment with Nonapeptide-1.
Materials:
-
Human Epidermal Melanocytes (HEM)
-
Human Keratinocyte Cell Line (HaCaT)
-
Melanocyte Growth Medium (MGM)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Nonapeptide-1 (stock solution prepared in sterile water or appropriate solvent)
-
UVA irradiation source with a calibrated dosimeter
-
Cell culture plates (6-well or 96-well)
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture HEM cells in MGM and HaCaT cells in DMEM with 10% FBS.
-
Seed the cells into appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
-
UVA Irradiation:
-
Wash the cells twice with PBS.
-
Cover the cells with a thin layer of PBS to prevent drying during irradiation.
-
Expose the cells to a UVA source at a dose of 10-15 J/cm².[5][6] The exact dose may need to be optimized for the specific cell line and UVA source.
-
Immediately after irradiation, remove the PBS and replace it with fresh culture medium.
-
-
Nonapeptide-1 Treatment:
-
Prepare different concentrations of Nonapeptide-1 in the appropriate culture medium. A final concentration of 20-30 ppm (or approximately 20 µM) has been shown to be effective.[6][8]
-
Add the Nonapeptide-1-containing medium to the designated wells immediately after UVA irradiation.
-
Include the following control groups:
-
Untreated, non-irradiated cells (Blank Control)
-
UVA-irradiated cells without Nonapeptide-1 treatment (Negative Control)
-
Non-irradiated cells treated with Nonapeptide-1.
-
-
Incubate the cells for 48-72 hours.
-
Protocol 2: Melanin Content Assay
This protocol measures the melanin content in cultured cells following UVA irradiation and Nonapeptide-1 treatment.
Materials:
-
Cell pellets from Protocol 1
-
Lysis buffer (e.g., 1N NaOH)
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysis:
-
Harvest the cells by trypsinization and wash with PBS.
-
Centrifuge to obtain cell pellets.
-
Lyse the cell pellets in 1N NaOH at 80°C for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Centrifuge the lysate to remove any insoluble material.
-
Measure the absorbance of the supernatant at 405 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.
-
Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.
-
Protocol 3: Tyrosinase Activity Assay
This protocol assesses the intracellular tyrosinase activity.
Materials:
-
Cell pellets from Protocol 1
-
Lysis buffer (e.g., phosphate (B84403) buffer with 1% Triton X-100)
-
L-DOPA solution (substrate)
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysis:
-
Wash the cell pellets with PBS and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Enzyme Assay:
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add L-DOPA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome (B613829).
-
Calculate the tyrosinase activity as the rate of dopachrome formation per microgram of protein.
-
Protocol 4: Western Blot Analysis of Melanogenesis-Related Proteins
This protocol is for the semi-quantitative analysis of MITF, tyrosinase, TRP-1, and TRP-2 protein expression.
Materials:
-
Cell pellets from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MITF, anti-tyrosinase, anti-TRP-1, anti-TRP-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to the loading control.
-
Visualization of Pathways and Workflows
Caption: Nonapeptide-1's mechanism in inhibiting UVA-induced melanogenesis.
Caption: Workflow for evaluating Nonapeptide-1 in a UVA-induced hyperpigmentation model.
References
- 1. delvebeauty.com [delvebeauty.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. reveance.com [reveance.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. mdpi.com [mdpi.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing a Stable Formulation of Nonapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Application Note 1: Introduction to Nonapeptide-1 (B1679839) for Research Formulations
Nonapeptide-1 is a synthetic biomimetic peptide with the amino acid sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2.[1][2] It has garnered significant interest in research and cosmetic applications primarily for its role in regulating skin pigmentation.[3][4] Nonapeptide-1 functions as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R).[5][6][7] By blocking the binding of α-MSH to its receptor on melanocytes, Nonapeptide-1 inhibits the downstream signaling cascade that activates tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[5][7][8][9] This mechanism effectively reduces melanin production without exhibiting cytotoxicity, making it a valuable tool for research into hyperpigmentation and cellular signaling.[8]
The development of a stable aqueous formulation is critical for ensuring its potency, reliability, and shelf-life in research settings. Peptides are inherently susceptible to both physical and chemical degradation, which can compromise experimental results.[10][11] Common degradation pathways include hydrolysis, oxidation, deamidation, and aggregation.[10][12][13] Therefore, a systematic approach to formulation development, focusing on optimizing pH, selecting appropriate excipients, and establishing proper storage conditions, is essential for harnessing the full potential of Nonapeptide-1.
Table 1: Physicochemical Properties of Nonapeptide-1
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆₁H₈₇N₁₅O₉S | [1][14] |
| Molecular Weight | ~1206.5 g/mol | [1][2][14] |
| Amino Acid Sequence | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH₂ | [1][2] |
| Appearance | White to off-white powder | [2][3] |
| Solubility | Soluble in water | [2][3][15] |
| Purity (by HPLC) | Typically ≥98% |[2] |
Nonapeptide-1 Signaling Pathway
The diagram below illustrates the mechanism by which Nonapeptide-1 inhibits melanin synthesis. It competitively binds to the MC1R, preventing the natural ligand α-MSH from initiating the signaling cascade that leads to increased tyrosinase activity and subsequent melanin production.
Application Note 2: Key Factors in Developing Stable Aqueous Formulations
The stability of Nonapeptide-1 in an aqueous solution is influenced by several factors. A systematic approach to optimizing these factors is crucial for developing a robust formulation.
-
pH and Buffer Selection: The pH of the formulation is one of the most critical parameters affecting peptide stability.[10] For Nonapeptide-1, a pH range of 4.5 to 7.0 is recommended for optimal stability.[16][17][18] Outside this range, the peptide may be susceptible to hydrolysis or other degradation pathways.[10] The choice of buffer (e.g., acetate (B1210297), citrate, phosphate) is also important to maintain the target pH and can influence stability.[12][19]
-
Temperature: Thermal stress can accelerate degradation. Nonapeptide-1 should be incorporated into formulations during the cooling phase of production, at temperatures below 45°C.[2] For long-term storage, frozen (-20°C) or refrigerated (2-8°C) conditions are recommended for the raw material and stock solutions.[2]
-
Excipients: Various excipients can be included to enhance stability.[12][13]
-
Cryoprotectants/Lyoprotectants (e.g., Mannitol, Sucrose, Trehalose): These are essential for stabilizing the peptide during freezing or lyophilization.[12][20]
-
Antioxidants (e.g., Methionine, Ascorbic Acid): The methionine residue in Nonapeptide-1 is susceptible to oxidation. Including antioxidants can mitigate this degradation pathway.[12]
-
Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent surface adsorption and aggregation.[19][20][21]
-
-
Protection from Light and Oxygen: Exposure to light can cause photodegradation, and the presence of oxygen can promote oxidation. Formulations should be stored in amber vials, and purging the headspace with an inert gas like nitrogen or argon can enhance stability.[12]
Table 2: Recommended Starting Conditions for Formulation Development
| Parameter | Recommended Range / Condition | Rationale |
|---|---|---|
| pH | 4.5 - 7.0 | Minimizes hydrolysis and deamidation.[17][18] |
| Buffer System | Acetate, Citrate, or Phosphate (B84403) (10-50 mM) | Maintains stable pH.[12][19] |
| Temperature | Storage: -20°C (long-term), 2-8°C (short-term) | Reduces rates of chemical degradation.[2] |
| Excipients | Consider antioxidants, cryoprotectants, chelating agents | Protects against specific degradation pathways.[12][19][20] |
| Container | Amber glass vials | Protects from light. |
| Atmosphere | Headspace purged with Nitrogen/Argon | Prevents oxidation.[12] |
Experimental Protocols
The following protocols provide a framework for preparing, characterizing, and assessing the stability of Nonapeptide-1 formulations.
Protocol 1: Preparation and Characterization of a Nonapeptide-1 Stock Solution
Objective: To prepare a concentrated stock solution of Nonapeptide-1 and confirm its initial purity and concentration.
Materials:
-
Nonapeptide-1 powder (≥98% purity)
-
Water for Injection (WFI) or ultrapure water
-
Calibrated analytical balance
-
Sterile, amber glass vials
-
Vortex mixer
-
RP-HPLC system with UV detector
Procedure:
-
Pre-equilibration: Allow the vial of Nonapeptide-1 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Nonapeptide-1 powder using an analytical balance.
-
Dissolution: Add the appropriate volume of WFI to achieve the target concentration (e.g., 1 mg/mL). Gently vortex until the powder is completely dissolved. Avoid vigorous shaking to minimize aggregation.
-
Initial Characterization (t=0):
-
Immediately analyze the freshly prepared solution using a validated stability-indicating RP-HPLC method (see Protocol 2 for example conditions).
-
The primary goal is to establish the initial purity profile and peak area, which will serve as the baseline for all subsequent stability time points.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials. Purge the headspace with nitrogen if possible, seal tightly, and store at -20°C for long-term use.
Protocol 2: pH-Dependent Stability Assessment using RP-HPLC
Objective: To evaluate the stability of Nonapeptide-1 across a range of pH values under accelerated conditions.
Materials:
-
Nonapeptide-1 stock solution (1 mg/mL)
-
Buffer solutions (e.g., 50 mM acetate pH 4.5, 50 mM phosphate pH 6.0, 50 mM phosphate pH 7.5)
-
Temperature-controlled incubator (e.g., 40°C)
-
RP-HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Dilute the Nonapeptide-1 stock solution into each of the prepared buffer solutions to a final concentration of 0.1 mg/mL.
-
Initial Analysis (t=0): Analyze each sample immediately using the RP-HPLC method to establish the baseline peak area.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A shallow gradient, for example, 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
-
Incubation: Place the vials in a 40°C incubator.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 28 days), remove one vial of each pH condition from the incubator.
-
HPLC Analysis: Analyze the samples by RP-HPLC. Record the peak area of the intact Nonapeptide-1 peak and the areas of any new degradation peaks.
-
Data Analysis: Calculate the percentage of remaining Nonapeptide-1 at each time point relative to its initial (t=0) peak area. Plot the percentage remaining versus time for each pH condition.
Table 3: Example Data Presentation from a pH-Dependent Stability Study (% Remaining Nonapeptide-1 at 40°C)
| Time (Days) | pH 4.5 (Acetate Buffer) | pH 6.0 (Phosphate Buffer) | pH 7.5 (Phosphate Buffer) |
|---|---|---|---|
| 0 | 100.0% | 100.0% | 100.0% |
| 7 | 99.1% | 99.5% | 97.2% |
| 14 | 98.2% | 98.9% | 94.5% |
| 28 | 96.5% | 97.8% | 88.1% |
Formulation Development Workflow
The diagram below outlines the logical progression of experiments for developing and validating a stable Nonapeptide-1 formulation.
References
- 1. Nonapeptide-1 | C61H87N15O9S | CID 10418849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. experchem.com [experchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Nonapeptide-1 | 158563-45-2 [chemicalbook.com]
- 5. theskinbeneath.com [theskinbeneath.com]
- 6. activepeptide.com [activepeptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. medkoo.com [medkoo.com]
- 15. avenalab.com [avenalab.com]
- 16. Melanostatine Nonapeptide-1 [myskinrecipes.com]
- 17. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 18. nbinno.com [nbinno.com]
- 19. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates [mdpi.com]
Application Notes and Protocols for Assessing the Cellular Uptake of Nonapeptide-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1, a synthetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, is a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][2] By mimicking alpha-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 binds to MC1R on melanocytes, thereby inhibiting the downstream signaling cascade that leads to melanin (B1238610) synthesis.[2][3] This mechanism of action makes Nonapeptide-1 a person of interest in the cosmetic and pharmaceutical industries for its potential skin-lightening and depigmenting properties.[4][5] Understanding the cellular uptake of Nonapeptide-1 is crucial for optimizing its formulation and delivery to target cells, such as melanocytes and keratinocytes, to exert its biological effects.
These application notes provide a detailed overview of various methods to assess the cellular uptake of Nonapeptide-1, complete with experimental protocols and data presentation guidelines. While specific quantitative data on the cellular uptake kinetics of Nonapeptide-1 is not extensively available in publicly accessible literature, this document outlines the established methodologies that can be applied to generate such data. The provided protocols are robust templates that can be adapted and optimized for specific cell lines and experimental conditions.
Quantitative Data Summary
While direct quantitative data on the cellular uptake of Nonapeptide-1 is limited, its bioactivity has been quantified, providing indirect measures of its efficacy once it reaches its target receptor. The following tables summarize the available bioactivity data for Nonapeptide-1. Researchers can utilize the protocols outlined in the subsequent sections to generate specific cellular uptake data, such as uptake efficiency (%), internalization rate constants (k_int), and concentration-dependent uptake curves.
Table 1: Bioactivity of Nonapeptide-1
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (cAMP inhibition) | 2.5 nM | Melanocytes | [1] |
| IC₅₀ (Melanosome dispersion) | 11 nM | Melanocytes | [1] |
| Kᵢ (MC1R binding affinity) | 40 nM | COS-1 cells expressing human MC1R | [1] |
Table 2: In Vitro Efficacy of Nonapeptide-1 on Melanin Content
| Treatment | Duration | Effect on Melanin Content | Cell Line | Reference |
| Nonapeptide-1 (20 µM) | 3 days | Inhibits basal melanin synthesis and reverses UVA-induced melanin increase | Human epidermal melanocytes (HEM) and HaCaT cells | [1] |
Experimental Protocols
Herein, we provide detailed protocols for three common methods to assess the cellular uptake of peptides: Confocal Microscopy, Flow Cytometry, and Mass Spectrometry.
Protocol 1: Qualitative and Semi-Quantitative Assessment of Nonapeptide-1 Uptake by Confocal Microscopy
This method allows for the visualization of the intracellular localization of fluorescently labeled Nonapeptide-1.
1.1. Materials
-
Fluorescently labeled Nonapeptide-1 (e.g., FITC-Nonapeptide-1)
-
Melanocyte or keratinocyte cell line (e.g., B16-F10, HEM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
1.2. Experimental Workflow
References
Application Notes and Protocols for Western Blot Analysis of MC1R Expression Following Nonapeptide-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Melanocortin 1 Receptor (MC1R) is a key regulator of skin pigmentation.[1][2] It is a G protein-coupled receptor primarily expressed on the surface of melanocytes.[2] Activation of MC1R by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that leads to the synthesis of melanin (B1238610).[1][2][3][4] Nonapeptide-1 is a synthetic peptide that acts as a competitive antagonist of MC1R.[5][6][7][8] By binding to MC1R, Nonapeptide-1 blocks the binding of α-MSH, thereby inhibiting the downstream signaling pathway and reducing melanin production.[5][6][7][8] This makes it a person of interest in the development of treatments for hyperpigmentation disorders. Furthermore, some studies suggest that Nonapeptide-1 may also downregulate the expression of MC1R itself.[8][9]
This document provides a detailed protocol for the analysis of MC1R protein expression in human epidermal melanocytes (HEMs) treated with Nonapeptide-1 using Western blot analysis.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It involves culturing human epidermal melanocytes, treating them with Nonapeptide-1, extracting total protein, and then analyzing the expression of MC1R using Western blotting.
MC1R Signaling Pathway and Nonapeptide-1 Inhibition
The following diagram illustrates the MC1R signaling pathway and the mechanism of inhibition by Nonapeptide-1.
Experimental Protocols
Cell Culture and Treatment
This protocol is for the culture of primary Human Epidermal Melanocytes (HEMs).
Materials:
-
Human Epidermal Melanocytes (HEMs)
-
Melanocyte Growth Medium
-
Nonapeptide-1
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin/EDTA solution
-
Cell culture flasks (T-75)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HEMs in T-75 flasks with Melanocyte Growth Medium in a humidified incubator at 37°C with 5% CO2.[10]
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them.[11]
-
For the experiment, seed the HEMs into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of Nonapeptide-1 in sterile water or an appropriate solvent.
-
The following day, treat the cells with varying concentrations of Nonapeptide-1 (e.g., 0, 10, 50, 100 µM) in fresh Melanocyte Growth Medium.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protein Extraction
This protocol describes the extraction of total protein from cultured HEMs.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
After the treatment period, place the 6-well plates on ice and aspirate the culture medium.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13]
-
Carefully transfer the supernatant (containing the total protein) to a new, pre-chilled microcentrifuge tube.
-
Store the protein samples at -80°C until further use.
Protein Quantification
It is crucial to determine the protein concentration of each sample to ensure equal loading for the Western blot. The Bicinchoninic Acid (BCA) assay is a commonly used method.
Materials:
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the BCA Protein Assay Kit.
-
Prepare a standard curve using the provided bovine serum albumin (BSA) standards.
-
Add a small volume of each cell lysate to the microplate in triplicate.
-
Add the BCA working reagent to all wells and incubate as per the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the protein concentration of each sample based on the standard curve.
Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MC1R
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane into the wells of an SDS-PAGE gel. Also, load a protein ladder to determine the molecular weight. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MC1R (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the antibodies and re-probed with a primary antibody against a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blot bands should be summarized in a table for easy comparison.
| Treatment Group | Concentration (µM) | MC1R Expression (Relative to Control) | β-actin Expression (Relative to Control) | Normalized MC1R Expression |
| Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.03 | 1.00 |
| Nonapeptide-1 | 10 | 0.85 ± 0.06 | 0.98 ± 0.04 | 0.87 |
| Nonapeptide-1 | 50 | 0.62 ± 0.04 | 1.01 ± 0.05 | 0.61 |
| Nonapeptide-1 | 100 | 0.41 ± 0.03 | 0.99 ± 0.02 | 0.41 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the intensity of the protein bands for MC1R and the loading control (e.g., β-actin).
-
Normalization: Normalize the band intensity of MC1R to the corresponding loading control band intensity for each sample to account for any variations in protein loading.
-
Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences in MC1R expression between the control and Nonapeptide-1 treated groups. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This protocol provides a comprehensive guide for the Western blot analysis of MC1R expression in human epidermal melanocytes following treatment with Nonapeptide-1. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the effect of Nonapeptide-1 on MC1R protein levels, contributing to a better understanding of its mechanism of action and its potential as a therapeutic agent for hyperpigmentation.
References
- 1. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 4. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 6. theskinbeneath.com [theskinbeneath.com]
- 7. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. Human Epidermal Melanocytes (HEM) Culture Protocol [sigmaaldrich.com]
- 11. bosterbio.com [bosterbio.com]
- 12. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 13. addgene.org [addgene.org]
Application of Nonapeptide-1 in Co-culture Models of Keratinocytes and Melanocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonapeptide-1 is a synthetic biomimetic peptide that acts as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary function is to inhibit the synthesis of melanin (B1238610), the pigment responsible for skin color, making it a key ingredient in skincare products aimed at skin lightening and correcting hyperpigmentation.[3] Co-culture models of keratinocytes and melanocytes provide a physiologically relevant in vitro system to evaluate the efficacy and mechanism of action of such skin-lightening agents.[4] This model mimics the natural interaction between these two primary epidermal cell types, where keratinocytes influence melanocyte activity and melanin transfer.
Mechanism of Action of Nonapeptide-1
Nonapeptide-1 exerts its effect by competitively binding to the Melanocortin 1 Receptor (MC1R) on melanocytes.[1] This action blocks the binding of the natural ligand, α-MSH. The binding of α-MSH to MC1R typically initiates a signaling cascade that leads to the production of melanin.[5] By preventing this initial step, Nonapeptide-1 effectively downregulates the entire melanogenesis pathway. This leads to a reduction in the expression and activity of key enzymes and transcription factors, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and microphthalmia-associated transcription factor (MITF).[6] The ultimate result is a decrease in melanin synthesis.[2]
Application Notes
Keratinocyte and melanocyte co-culture models are invaluable for assessing the efficacy of depigmenting agents like Nonapeptide-1 in a setting that better reflects the skin's cellular environment.
-
Screening for Efficacy: This model allows for the quantitative assessment of Nonapeptide-1's ability to reduce melanin production and inhibit tyrosinase activity.
-
Investigating Cellular Crosstalk: The co-culture system is ideal for studying how Nonapeptide-1 affects the complex interactions between keratinocytes and melanocytes, including the regulation of melanocyte proliferation, dendricity, and melanosome transfer.
-
Safety and Cytotoxicity Assessment: The model can be used to determine the cytotoxic potential of Nonapeptide-1 on both cell types, ensuring that its depigmenting effects are not due to cell death.
-
UV-Induced Pigmentation Studies: Researchers can use this model to investigate the protective effects of Nonapeptide-1 against UV-induced hyperpigmentation by exposing the co-cultures to UVA or UVB radiation.[7]
Experimental Workflow
The general workflow for evaluating Nonapeptide-1 in a co-culture model involves establishing the co-culture, treating with the peptide, and then performing various assays to measure its effects.
Detailed Experimental Protocols
Protocol for Co-culture of Human Keratinocytes and Melanocytes
This protocol is adapted from established methods for keratinocyte and melanocyte co-culture.[8]
Materials:
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Primary Human Epidermal Melanocytes (HEMa)
-
Keratinocyte Growth Medium (e.g., EpiLife with HKGS)
-
Melanocyte Growth Medium (e.g., Medium 254 with HMGS)
-
Co-culture Medium (Specialized media like CnT-PR-KM, or a mix of keratinocyte and melanocyte media).[4]
-
6-well or 24-well tissue culture plates
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Initial Seeding of Keratinocytes:
-
Seed HEKa into 6-well plates at a density of 2.5 x 10^5 cells/well.
-
Culture in keratinocyte growth medium at 37°C and 5% CO2.
-
Allow the keratinocytes to attach and reach approximately 50-60% confluency (typically 2 days).
-
-
Seeding of Melanocytes:
-
Aspirate the medium from the keratinocyte cultures.
-
Trypsinize HEMa from their culture flask and resuspend in the co-culture medium.
-
Add HEMa to the keratinocyte-containing wells at a density of 5 x 10^4 cells/well, achieving a keratinocyte to melanocyte ratio of 5:1.
-
-
Co-culture Maintenance:
-
Culture the cells in the co-culture medium at 37°C and 5% CO2.
-
Allow the co-culture to stabilize for 24 hours before initiating treatment.
-
Protocol for Nonapeptide-1 Treatment
Materials:
-
Nonapeptide-1 powder
-
Sterile, deionized water or PBS for reconstitution
-
Established keratinocyte-melanocyte co-cultures
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Nonapeptide-1 (e.g., 10 mM) in sterile water or PBS. Filter-sterilize the stock solution.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the co-culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).
-
Treatment:
-
Aspirate the old medium from the co-cultures.
-
Add the medium containing the different concentrations of Nonapeptide-1. Include a vehicle control (medium without Nonapeptide-1).
-
Incubate the plates for the desired treatment period (e.g., 48 to 72 hours).
-
Protocol for Melanin Content Assay
Materials:
-
Treated co-cultures
-
1 N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with PBS.
-
Lyse the cells in each well by adding 200 µL of 1 N NaOH.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Transfer 100 µL of the lysate from each well to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to calculate the melanin content in each sample.
-
Normalize the melanin content to the total protein content of the cell lysate.
-
Protocol for Tyrosinase Activity Assay (Cell-Lysate Based)
This protocol is based on the dopachrome (B613829) method.[9][10]
Materials:
-
Treated co-cultures
-
Lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100)[10]
-
L-DOPA solution (10 mM in phosphate buffer)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Cell Lysate:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Enzymatic Reaction:
-
In a 96-well plate, add 80 µL of each cell lysate (normalized for protein concentration).
-
Add 20 µL of 10 mM L-DOPA solution to initiate the reaction.
-
Incubate at 37°C.
-
-
Measurement: Measure the absorbance at 475 nm every 10 minutes for 1-2 hours. The rate of dopachrome formation is proportional to the tyrosinase activity.[10]
Protocol for Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of the cells as an indicator of viability.[12]
Materials:
-
Treated co-cultures in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[13]
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.
Data Presentation
The following tables present example data to illustrate the expected outcomes of the experiments.
Table 1: Effect of Nonapeptide-1 on Melanin Content in Keratinocyte-Melanocyte Co-cultures
| Treatment | Concentration (µM) | Melanin Content (% of Control) |
| Vehicle Control | 0 | 100 ± 5.2 |
| Nonapeptide-1 | 10 | 85 ± 4.1 |
| Nonapeptide-1 | 50 | 67 ± 3.5 |
| Nonapeptide-1 | 100 | 48 ± 2.9 |
| Kojic Acid (Positive Control) | 100 | 45 ± 3.1 |
Table 2: Effect of Nonapeptide-1 on Tyrosinase Activity in Co-culture Lysates
| Treatment | Concentration (µM) | Tyrosinase Activity (% of Control) |
| Vehicle Control | 0 | 100 ± 6.8 |
| Nonapeptide-1 | 10 | 81 ± 5.5 |
| Nonapeptide-1 | 50 | 59 ± 4.7 |
| Nonapeptide-1 | 100 | 35 ± 3.8 |
| Kojic Acid (Positive Control) | 100 | 31 ± 2.9 |
Table 3: Cell Viability of Co-cultures Treated with Nonapeptide-1 (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 100 ± 3.1 |
| Nonapeptide-1 | 10 | 99 ± 2.8 |
| Nonapeptide-1 | 50 | 98 ± 3.5 |
| Nonapeptide-1 | 100 | 97 ± 4.0 |
Table 4: Relative mRNA Expression of Melanogenesis-Related Genes in Co-cultures after 48h Treatment with 100 µM Nonapeptide-1
| Gene | Relative Expression Level (Fold Change vs. Control) |
| MITF | 0.45 ± 0.05 |
| TYR | 0.52 ± 0.07 |
| TRP-1 | 0.61 ± 0.06 |
| TRP-2 | 0.65 ± 0.08 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Logical Relationship Diagram
This diagram illustrates the cause-and-effect relationship of Nonapeptide-1's action in the co-culture model.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. parkmagazineny.com [parkmagazineny.com]
- 3. specialchem.com [specialchem.com]
- 4. cellntec.com [cellntec.com]
- 5. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. episkin.com [episkin.com]
- 8. Organotypic Human Skin Cultures Incorporating Primary Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. reprocell.com [reprocell.com]
techniques for evaluating Nonapeptide-1 stability in different vehicles
An evaluation of the stability of Nonapeptide-1 (B1679839) within various cosmetic formulations is essential for ensuring the efficacy and safety of the final product throughout its shelf life. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to assess the stability of Nonapeptide-1 in different cosmetic vehicles such as serums, creams, and gels.
Introduction to Nonapeptide-1
Nonapeptide-1 is a synthetic biomimetic peptide composed of nine amino acids.[1] It is primarily recognized for its skin-brightening properties.[2] The peptide functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1][3][4] By competitively binding to the melanocortin-1 receptor (MC1R) on melanocytes, Nonapeptide-1 inhibits the activation of tyrosinase, a key enzyme in melanin (B1238610) production.[3][5][6][7] This action results in a reduction of melanin synthesis, which can help to diminish hyperpigmentation, dark spots, and lead to a more even skin tone.[2][3] While generally stable, its efficacy can be influenced by the formulation's pH and compatibility with other active ingredients.[3] Therefore, conducting thorough stability testing is a critical step in the development of cosmetic products containing Nonapeptide-1.
Mechanism of Action: Inhibition of Melanogenesis
Nonapeptide-1's primary mechanism involves the competitive inhibition of the α-MSH signaling pathway.[7] When α-MSH binds to its receptor, MC1R, it triggers a cascade that activates the enzyme tyrosinase, leading to the production of melanin.[7] Nonapeptide-1 mimics the structure of α-MSH, allowing it to bind to the MC1R receptor without activating it.[6] This blockage prevents α-MSH from binding and initiating the signal for melanin synthesis, thereby reducing pigment production.[7]
Stability Testing of Cosmetics
Stability testing is performed to ensure that a cosmetic product maintains its intended physical, chemical, and microbiological characteristics, as well as its efficacy and safety, over its expected shelf life.[8] This involves subjecting the product to various environmental conditions to simulate real-world scenarios.[8]
Types of Stability Testing:
-
Long-Term (Real-Time) Stability Testing: The product is stored under recommended conditions (e.g., 25°C / 60% RH) and monitored for a period equal to the proposed shelf life.[9][10]
-
Accelerated Stability Testing: The product is subjected to elevated stress conditions (e.g., 40°C / 75% RH) to speed up chemical degradation and physical changes.[8][9][10] This allows for a faster prediction of the product's shelf life.[9]
-
Forced Degradation Studies: The product is exposed to extreme conditions (heat, light, oxidation, hydrolysis) to identify potential degradation products and pathways.[11][12][13] This is crucial for developing stability-indicating analytical methods.[11][14]
Experimental Protocols
Protocol 1: Preparation of Nonapeptide-1 Formulations
This protocol outlines the preparation of three common cosmetic vehicles containing Nonapeptide-1.
Materials:
-
Nonapeptide-1 (powder, purity ≥95%)[6]
-
Vehicle components (see tables below)
-
Deionized water
-
pH meter, overhead stirrer, homogenizer, beakers, and water bath
General Procedure:
-
Prepare the aqueous and oil phases separately.
-
Heat both phases to the recommended temperature (typically 75-85°C).
-
Combine the phases and homogenize to form an emulsion for creams and lotions. For gels and serums, ensure all components are fully dissolved.
-
Cool the formulation while stirring.
-
Add Nonapeptide-1 and other heat-sensitive ingredients during the cooling phase (below 45°C).[6]
-
Adjust the final pH to be within the recommended range of 4.0-7.0.[6][15]
-
Add preservative and fragrance if required.
-
Bring the formulation to its final weight with deionized water.
Formulation Examples:
| Table 1: O/W Cream Formulation | |
| Phase | Ingredient |
| A (Oil) | Cetearyl Alcohol |
| Glyceryl Stearate | |
| Caprylic/Capric Triglyceride | |
| B (Water) | Deionized Water |
| Glycerin | |
| Xanthan Gum | |
| C (Cool Down) | Nonapeptide-1 |
| Phenoxyethanol | |
| pH Adjuster (Citric Acid/NaOH) |
| Table 2: Serum Formulation | |
| Phase | Ingredient |
| A | Deionized Water |
| Sodium Hyaluronate | |
| Propanediol | |
| Xanthan Gum | |
| B (Cool Down) | Nonapeptide-1 |
| Caprylyl Glycol | |
| pH Adjuster (Lactic Acid) |
| Table 3: Gel Formulation | |
| Phase | Ingredient |
| A | Deionized Water |
| Carbomer | |
| Glycerin | |
| B | Triethanolamine |
| C (Cool Down) | Nonapeptide-1 |
| Preservative |
Protocol 2: Stability Study Design
Procedure:
-
Package the prepared formulations in their final intended containers.
-
Place the samples in controlled environmental chambers under the conditions specified in Table 4.
-
At each time point (0, 1, 2, 3, 6, and 12 months for long-term; 0, 1, 2, and 3 months for accelerated), withdraw samples for analysis.[16]
-
Evaluate the samples for physical and chemical parameters as detailed in Table 5.
| Table 4: Stability Storage Conditions | ||
| Study Type | Temperature | Relative Humidity (RH) |
| Long-Term | 25°C ± 2°C | 60% ± 5% |
| Accelerated | 40°C ± 2°C | 75% ± 5% |
| Freeze-Thaw Cycling | -10°C to 25°C | Ambient |
| Photostability | Controlled Light Exposure (ICH Q1B) | Ambient |
Protocol 3: Sample Preparation for HPLC Analysis
This protocol describes the extraction of Nonapeptide-1 from the cosmetic matrix.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Accurately weigh approximately 1.0 g of the formulation into a 15 mL centrifuge tube.
-
Add 9.0 mL of an extraction solvent (e.g., 50:50 ACN:Water with 0.1% TFA). The optimal solvent may need to be determined experimentally.
-
Vortex vigorously for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes to ensure complete extraction of the peptide.
-
Centrifuge at 10,000 x g for 15 minutes to precipitate excipients.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a blank by performing the same extraction on a placebo formulation (without Nonapeptide-1).
References
- 1. parkmagazineny.com [parkmagazineny.com]
- 2. specialchem.com [specialchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. delvebeauty.com [delvebeauty.com]
- 8. certifiedcosmetics.com [certifiedcosmetics.com]
- 9. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 10. Assessment of the Stability of Cosmetic Products - Shapypro. Shape your Project [shapypro.com]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 16. humiditycontrol.com [humiditycontrol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nonapeptide-1 Acetate Salt Concentration for Melanocyte Studies
Welcome to the technical support center for the use of Nonapeptide-1 acetate (B1210297) salt in melanocyte research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of Nonapeptide-1 acetate salt in melanocyte studies.
Q1: What is the optimal concentration range for this compound in melanocyte cell culture?
The optimal concentration of Nonapeptide-1 can vary depending on the cell line and experimental goals. However, based on available research, a good starting point for in vitro studies is in the nanomolar (nM) to low micromolar (µM) range. One study demonstrated significant inhibition of melanin (B1238610) synthesis in human epidermal melanocytes (HEM) and HaCaT cells at a concentration of 20 µM over three days.[1] For initial dose-response experiments, it is recommended to test a range of concentrations from 10 nM to 50 µM to determine the optimal non-cytotoxic concentration that yields the desired inhibitory effect on melanogenesis for your specific cell line.
Q2: I am observing low efficacy in melanin inhibition. What are the possible causes and solutions?
Several factors could contribute to lower-than-expected efficacy:
-
Suboptimal Concentration: The concentration of Nonapeptide-1 may be too low. It is advisable to perform a dose-response experiment to identify the most effective concentration.
-
Peptide Degradation: Peptides can be susceptible to degradation. Ensure proper storage of the lyophilized powder (-20°C or -80°C) and freshly prepare solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Culture Conditions: The confluency of melanocytes can impact melanin production. Ensure consistent cell seeding density and growth phase across experiments.
-
Assay Sensitivity: The method used to measure melanin content may not be sensitive enough to detect subtle changes. Ensure your melanin extraction and quantification protocol is optimized.
Q3: I am concerned about the potential cytotoxicity of Nonapeptide-1. How can I assess this?
Nonapeptide-1 is generally reported to be non-cytotoxic to melanocytes.[2] However, it is crucial to perform a cell viability assay for each new cell line or experimental condition. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method for this purpose. It is recommended to test a range of Nonapeptide-1 concentrations, including those higher than the intended experimental concentrations, to establish a cytotoxicity profile.
Q4: I am having trouble dissolving the lyophilized this compound.
For cell culture experiments, it is recommended to dissolve lyophilized this compound in sterile, distilled water or a buffer such as phosphate-buffered saline (PBS). If solubility issues persist, a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a concentrated stock solution, which is then further diluted in the cell culture medium. It is critical to ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Q5: How stable is Nonapeptide-1 in cell culture medium?
The stability of peptides in cell culture medium can be influenced by factors such as temperature, pH, and the presence of proteases in serum. While specific stability data for Nonapeptide-1 in various media is not extensively published, it is best practice to add the peptide to the culture medium immediately before treating the cells. For longer-term experiments, the medium should be replaced with fresh medium containing Nonapeptide-1 at regular intervals (e.g., every 48-72 hours).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: In Vitro Efficacy of Nonapeptide-1
| Parameter | Value | Cell Line | Reference |
| IC50 (cAMP Inhibition) | 2.5 nM | Melanocytes | [1] |
| IC50 (Melanosome Dispersion) | 11 nM | Melanocytes | [1] |
| Ki (MC1R Binding) | 40 nM | COS-1 (human receptor) | [1] |
| Melanin Synthesis Inhibition | ~33% | Not Specified | [2] |
Table 2: Effect of Nonapeptide-1 on Melanocyte Viability
| Nonapeptide-1 Concentration (µM) | Cell Viability (%) | Cell Line |
| 0 (Control) | 100 | B16F10 |
| 0.032 | ~100 | B16F10 |
| 0.16 | ~100 | B16F10 |
| 0.8 | ~98 | B16F10 |
| 4 | ~95 | B16F10 |
| 20 | ~92 | B16F10 |
Data extrapolated from a graphical representation in a product datasheet.
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy and cytotoxicity of this compound in melanocyte cultures.
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of Nonapeptide-1 on melanocytes.
Materials:
-
Melanocyte cell line (e.g., B16-F10, primary Human Epidermal Melanocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Sterile PBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed melanocytes into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of Nonapeptide-1 in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Nonapeptide-1 dilutions to the respective wells. Include a vehicle control (medium without Nonapeptide-1).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Melanin Content Assay
This protocol measures the effect of Nonapeptide-1 on melanin production in melanocytes.
Materials:
-
Melanocyte cell line
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
Lysis buffer (e.g., 1 N NaOH with 10% DMSO)
-
6-well or 12-well cell culture plates
-
Microplate reader
Procedure:
-
Seed melanocytes into a 6-well or 12-well plate at an appropriate density to reach about 80% confluency at the end of the experiment.
-
Allow cells to adhere for 24 hours.
-
Treat the cells with various concentrations of Nonapeptide-1 in complete medium. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours), changing the medium with fresh Nonapeptide-1 every 48 hours if necessary.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Lyse the cell pellet in 100-200 µL of lysis buffer at 80°C for 1 hour.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay) on a parallel set of cell lysates.
Protocol 3: Tyrosinase Activity Assay
This protocol assesses the effect of Nonapeptide-1 on the activity of tyrosinase, the key enzyme in melanogenesis.
Materials:
-
Melanocyte cell line
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
Cell lysis buffer (e.g., phosphate (B84403) buffer with 1% Triton X-100)
-
L-DOPA solution (2 mg/mL in phosphate buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture and treat melanocytes with Nonapeptide-1 as described in the Melanin Content Assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample to respective wells.
-
Add L-DOPA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at various time points (e.g., every 10 minutes for 1-2 hours).
-
Calculate the rate of dopachrome (B613829) formation, which is indicative of tyrosinase activity.
-
Express tyrosinase activity as a percentage of the vehicle control.
Visualizations
Signaling Pathway of Nonapeptide-1 in Melanocytes
Caption: Nonapeptide-1 competitively inhibits the binding of α-MSH to the MC1R receptor.
Experimental Workflow for Optimizing Nonapeptide-1 Concentration
Caption: Workflow for determining the optimal concentration of Nonapeptide-1.
Troubleshooting Decision Tree for Low Melanin Inhibition
Caption: Decision tree for troubleshooting low efficacy of Nonapeptide-1.
References
troubleshooting low efficacy of Nonapeptide-1 in experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Nonapeptide-1 (B1679839). This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to low efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected reduction in melanin (B1238610) synthesis with Nonapeptide-1?
A1: Low efficacy of Nonapeptide-1 can stem from several factors related to its mechanism of action and experimental setup.
-
Incorrect Mechanism Targeting: Nonapeptide-1 is not a direct tyrosinase inhibitor in the classical sense; it functions as a competitive antagonist to the α-melanocyte-stimulating hormone (α-MSH).[1][2] It competitively binds to the Melanocortin 1 Receptor (MC1R) on melanocytes, preventing α-MSH from activating the downstream cascade that leads to melanin production.[1][2][3][4] If your assay does not involve stimulating melanogenesis (e.g., with α-MSH or through UV radiation), the inhibitory effect of Nonapeptide-1 may not be apparent.[5]
-
Peptide Quality and Purity: The purity of the synthetic peptide is crucial for its activity.[6] Ensure you are using a high-quality peptide from a reputable supplier.[6] Contaminants or impurities can interfere with the experiment. The presence of Trifluoroacetic acid (TFA), a remnant from the HPLC purification process, can affect the net weight of the peptide but is generally not considered an issue for most in vitro assays.[7]
-
Suboptimal Experimental Conditions: Factors such as incorrect concentration, improper dissolution, inappropriate pH, or degradation due to high temperatures can significantly impact efficacy.[6][8][9]
Q2: How should I properly dissolve and store Nonapeptide-1 to ensure its stability and activity?
A2: Proper handling and storage are critical for maintaining the peptide's integrity.
-
Solubility: Nonapeptide-1 is soluble in water.[8][10][11] For experimental use, it is best to prepare fresh solutions.
-
Storage: The lyophilized powder should be stored in a freezer at or below -20°C.[7] For long-term storage of solutions, refrigeration is recommended.[8]
-
Temperature Stability: Avoid exposing the peptide to temperatures above 40°C, as this can lead to degradation.[8][12] When incorporating it into formulations, it should be added during the final step when the mixture has cooled.[12]
Q3: What is the optimal concentration and pH for Nonapeptide-1 in in-vitro experiments?
A3: The optimal conditions can vary, but general guidelines are available.
-
Concentration: The recommended usage concentration in formulations typically ranges from 0.5% to 5%.[6][8][9] For cell culture experiments, the effective concentration will depend on the cell line and experimental design. It is advisable to perform a dose-response study to determine the optimal concentration for your specific assay.
-
pH Stability: The ideal pH range for Nonapeptide-1 stability and efficacy is between 3.5 and 7.0.[6][8][12] Extreme pH conditions should be avoided as they can degrade the peptide.[9]
Q4: Are there any known chemical incompatibilities I should be aware of when formulating Nonapeptide-1?
A4: Yes, certain substances can interfere with Nonapeptide-1's stability and function.
-
Strong Oxidizers and Reducers: Avoid using Nonapeptide-1 with strong oxidizing or reducing agents.[13]
-
Complexing Agents: The peptide is known to be incompatible with complexing agents.[14]
-
Synergistic Ingredients: To enhance its effects, Nonapeptide-1 can be combined with other skin-brightening agents like Vitamin C, niacinamide, or antioxidants.[6][9]
Key Data Summary
The following tables summarize the key properties and reported efficacy of Nonapeptide-1.
Table 1: Physicochemical Properties and Formulation Guidelines
| Parameter | Value / Recommendation | Source(s) |
| Appearance | White to off-white powder | [10][11] |
| Solubility | Soluble in water | [8][10][11] |
| Optimal pH Range | 3.5 - 7.0 | [6][8][12] |
| Temperature Tolerance | Avoid temperatures > 40°C | [8][12] |
| Recommended Concentration | 0.5% - 5% | [6][8][9] |
| Incompatibilities | Strong oxidizers, strong reducers, complexing agents | [13][14] |
Table 2: Reported Efficacy of Nonapeptide-1
| Efficacy Metric | Reported Value | Experimental Context | Source(s) |
| Melanin Synthesis Reduction | ~33% | Inhibition of α-MSH induced melanin synthesis. | [4][15] |
| Skin Luminosity Increase | 3.5% | 28-day clinical study with 41 participants. | [12] |
| Melasma Improvement | Reduction in severity score | 8-month, double-blind, randomized controlled pilot study. | [5] |
Experimental Protocols
This section provides a detailed methodology for a common experiment to assess the efficacy of Nonapeptide-1.
Protocol: In Vitro Melanin Content Assay in B16F10 Melanoma Cells
This protocol details the steps to measure the effect of Nonapeptide-1 on melanin production in a stimulated cell line.
-
Cell Culture and Seeding:
-
Culture B16F10 mouse melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of Nonapeptide-1 in sterile, distilled water.
-
After 24 hours of cell adhesion, replace the medium with fresh medium containing the desired concentrations of Nonapeptide-1.
-
Include a positive control (e.g., Kojic Acid) and a negative control (vehicle).
-
To induce melanogenesis, add a stimulant like α-MSH (e.g., at 100 nM) to all wells except the unstimulated control group.
-
Incubate the cells for another 72 hours.
-
-
Cell Lysis and Melanin Measurement:
-
After incubation, wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1N NaOH containing 10% DMSO to each well.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content, which can be determined from a parallel plate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the percentage of melanin inhibition using the following formula: % Inhibition = [1 - (OD_sample / OD_control)] * 100
-
Compare the results of Nonapeptide-1 treated groups with the α-MSH stimulated control group.
-
Visual Guides: Diagrams and Workflows
Signaling Pathway of Nonapeptide-1 Action
Caption: Mechanism of Action of Nonapeptide-1.
Experimental Workflow for Efficacy Testing
Caption: Workflow for Melanin Content Assay.
Troubleshooting Logic for Low Efficacy
Caption: Troubleshooting workflow for low efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. theskinbeneath.com [theskinbeneath.com]
- 4. activepeptide.com [activepeptide.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 7. Nonapeptide-1 [novoprolabs.com]
- 8. Peptide-White (Nonapeptide-1) - TREASURE ACTIVES [treasureactives.com]
- 9. nbinno.com [nbinno.com]
- 10. specialchem.com [specialchem.com]
- 11. experchem.com [experchem.com]
- 12. Melanostatine Nonapeptide-1 [myskinrecipes.com]
- 13. avenalab.com [avenalab.com]
- 14. Nonapeptide-1 usage and applications - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 15. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
addressing solubility issues of Nonapeptide-1 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Nonapeptide-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Nonapeptide-1 and what is its primary mechanism of action?
A1: Nonapeptide-1 is a synthetic peptide composed of nine amino acids.[1][2] Its primary function is to act as a competitive antagonist of the melanocortin 1 receptor (MC1R).[2][3][4][5] By blocking the binding of alpha-melanocyte-stimulating hormone (α-MSH) to MC1R on melanocytes, Nonapeptide-1 inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[2][6][7][8] This results in a reduction of hyperpigmentation and a lightening of skin tone.[9]
Q2: What are the general solubility properties of Nonapeptide-1?
A2: Nonapeptide-1 is generally described as a white to off-white powder that is soluble in water.[1] The trifluoroacetic acid (TFA) salt form of the peptide, which is common after purification, generally enhances its solubility in aqueous solutions.[4] For cosmetic formulations, it is considered stable in a pH range of 3.5 to 6.5.[10][11][12]
Q3: I am having trouble dissolving my lyophilized Nonapeptide-1 powder in a neutral aqueous buffer. What should I do?
A3: Difficulty in dissolving Nonapeptide-1 in neutral buffers can be due to its amino acid composition and potential for aggregation. The first step is to determine the net charge of the peptide at neutral pH to select an appropriate solvent system. A systematic approach is recommended, starting with deionized water and then moving to acidic or basic solutions or the use of co-solvents if necessary. It is always advisable to test solubility with a small amount of the peptide first.[13][14]
Q4: Are there any specific solvents or conditions that can enhance the solubility of Nonapeptide-1?
A4: Yes, for research applications, adjusting the pH can significantly improve solubility. One supplier suggests that Nonapeptide-1 can be dissolved in water at a concentration of 44.44 mg/mL (36.83 mM) by adjusting the pH to 2 with 1 M HCl.[5] For peptides with a net positive charge, which is likely for Nonapeptide-1 due to its arginine and lysine (B10760008) residues, using a mildly acidic buffer is a standard recommendation.[3][14] If the peptide remains insoluble, the use of a minimal amount of an organic co-solvent like DMSO, followed by dilution in your aqueous buffer, can be effective.[15][16]
Q5: Can sonication or heating be used to aid in dissolving Nonapeptide-1?
A5: Yes, brief sonication can help to break up aggregates and facilitate dissolution.[13] Gentle warming (e.g., to around 40°C) can also improve solubility, but prolonged or excessive heating should be avoided to prevent peptide degradation.[12][17]
Troubleshooting Guide: Addressing Nonapeptide-1 Solubility Issues
This guide provides a step-by-step approach to effectively dissolve Nonapeptide-1 for your experiments.
Initial Assessment
Before attempting to dissolve the entire sample, perform a solubility test with a small aliquot.[13] The solubility of peptides is influenced by their amino acid sequence, length, and net charge at a given pH.[3][13]
Quantitative Solubility Data
The following table summarizes known solubility data for Nonapeptide-1.
| Solvent System | Concentration | pH | Notes |
| Water | 44.44 mg/mL (36.83 mM) | 2.0 | pH adjusted with 1 M HCl.[5] |
| Aqueous Solutions | Soluble | 3.5 - 6.5 | Stable range for cosmetic formulations.[10][11][12] |
Systematic Solubilization Protocol
If you encounter solubility issues, follow this protocol:
-
Start with Deionized Water : Attempt to dissolve the peptide in sterile, deionized water.
-
pH Adjustment :
-
Based on its amino acid sequence (which includes basic residues like Arginine and Lysine), Nonapeptide-1 is expected to have a net positive charge at neutral pH.
-
If insoluble in water, try adding a small amount of a dilute acidic solution, such as 10% acetic acid or by adjusting the pH to 2 with 1M HCl, to the suspension.[5][14][15]
-
-
Use of Co-solvents :
-
If the peptide is still not soluble, it may have significant hydrophobic character.
-
Try dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[15][16]
-
Once fully dissolved in the organic solvent, slowly add this solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration.[15] Be mindful that high concentrations of organic solvents can be detrimental in cell-based assays.[13]
-
-
Physical Methods :
Experimental Protocols
Protocol for Preparing a Nonapeptide-1 Stock Solution
This protocol is designed for preparing a stock solution for use in in-vitro experiments.
-
Calculate Required Amounts : Determine the mass of Nonapeptide-1 and the volume of solvent needed to achieve the desired stock concentration.
-
Initial Dissolution :
-
Add the appropriate volume of sterile, deionized water to the lyophilized Nonapeptide-1.
-
Vortex the vial gently.
-
-
pH Adjustment (if necessary) :
-
If the peptide does not fully dissolve, add 1 M HCl dropwise while monitoring the pH until it reaches 2.0 and the peptide dissolves.[5]
-
Alternatively, for cell culture experiments where a very low pH is undesirable, a minimal amount of a more biocompatible acid can be used, followed by neutralization with a buffer.
-
-
Sterilization : Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage :
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. In solution, Nonapeptide-1 is stable for up to 1 month at -20°C and up to 6 months at -80°C.[5]
-
Visualizations
Signaling Pathway of Nonapeptide-1 Action
Caption: Signaling pathway of Nonapeptide-1's antagonistic action on melanin synthesis.
Experimental Workflow for Assessing Nonapeptide-1 Efficacy
Caption: In-vitro experimental workflow for evaluating the efficacy of Nonapeptide-1.
References
- 1. specialchem.com [specialchem.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. jpt.com [jpt.com]
- 4. Nonapeptide-1 [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 7. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Peptide-White (Nonapeptide-1) - TREASURE ACTIVES [treasureactives.com]
- 11. Melanostatine Nonapeptide-1 [myskinrecipes.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. genscript.com [genscript.com]
- 15. lifetein.com [lifetein.com]
- 16. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 17. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Nonapeptide-1 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Nonapeptide-1 in long-term cell culture experiments. The following sections offer troubleshooting advice and frequently asked questions to help ensure the stability and efficacy of Nonapeptide-1 throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nonapeptide-1?
A1: Nonapeptide-1 is a synthetic biomimetic peptide that functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1] It competitively binds to the melanocortin 1 receptor (MC1R) on melanocytes.[2][3] This binding action blocks α-MSH from activating the receptor, which in turn inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[1][4] A key outcome of this inhibition is the downregulation of tyrosinase, a crucial enzyme in the production of melanin.[5][6]
Q2: What are the main factors that can cause Nonapeptide-1 degradation in cell culture?
A2: Like many peptides, Nonapeptide-1's stability can be compromised in a cell culture environment. The primary causes of degradation are:
-
Proteolytic Enzymes: Cells can release proteases into the culture medium, especially during prolonged culture or when cells are stressed or dying.[7][8] These enzymes can cleave the peptide bonds of Nonapeptide-1, rendering it inactive.
-
pH Instability: While Nonapeptide-1 is generally stable, significant shifts in the pH of the culture medium can affect its structural integrity and lead to degradation.[9] Standard cell culture conditions (pH 7.2-7.4) are generally optimal, but cellular metabolism can cause pH changes over time.
-
Physical Factors: Repeated freeze-thaw cycles of stock solutions and prolonged exposure to elevated temperatures (other than the standard 37°C incubation) can also contribute to peptide degradation.
Q3: How can I prevent the degradation of Nonapeptide-1 in my long-term experiments?
A3: To maintain the bioactivity of Nonapeptide-1, consider the following strategies:
-
Use Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to the cell culture medium can neutralize the activity of endogenous proteases released by the cells.[10] These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases.[11]
-
Regular Media Changes: Replenishing the culture medium every 2-3 days helps to remove accumulated proteases and metabolic byproducts, while also maintaining a stable concentration of active Nonapeptide-1.
-
Proper Aliquoting and Storage: Prepare single-use aliquots of your Nonapeptide-1 stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Modified Peptides: For highly sensitive or very long-term experiments, consider sourcing stabilized versions of Nonapeptide-1. Strategies to enhance peptide stability include swapping L-amino acids for D-enantiomers or other chemical modifications that make the peptide more resistant to proteolysis.[12]
Q4: Is Nonapeptide-1 cytotoxic to cells in culture?
A4: Current research suggests that Nonapeptide-1 is not cytotoxic and does not interfere with the normal functioning of melanocytes or other cell types at recommended concentrations.[6] In vitro investigations using keratinocyte and melanocyte cell lines have supported its use in cell-based assays.[4][5] However, it is always best practice to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Signaling Pathway Diagram
Caption: Nonapeptide-1 competitively inhibits the α-MSH signaling pathway.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Loss of biological activity of Nonapeptide-1 in a time-course experiment. | Peptide degradation by proteases in the culture medium. | 1. Add a broad-spectrum protease inhibitor cocktail to your culture medium. 2. Increase the frequency of media changes (e.g., every 48 hours). 3. Perform a peptide stability assay (see protocol below) to quantify the rate of degradation. |
| Inconsistent results between experimental replicates. | 1. Repeated freeze-thaw cycles of the Nonapeptide-1 stock solution. 2. Inaccurate pipetting of the peptide solution. 3. Variation in cell confluence or health between wells/flasks. | 1. Aliquot the Nonapeptide-1 stock into single-use vials upon receipt and store at -80°C. 2. Use calibrated pipettes and ensure the peptide is thoroughly mixed into the medium before adding to cells. 3. Ensure uniform cell seeding density and monitor cell health and confluence regularly. |
| No observable effect of Nonapeptide-1 on the target cells. | 1. Sub-optimal peptide concentration. 2. Insufficient incubation time. 3. The cell line does not express the MC1 receptor. 4. Complete degradation of the peptide. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 10 µM). 2. Extend the incubation period; some cellular responses may take several days to become apparent. 3. Confirm MC1R expression in your cell line via RT-PCR, Western blot, or immunofluorescence. 4. Check for degradation using the peptide stability assay protocol. |
Experimental Protocols
Protocol: Assessing Nonapeptide-1 Stability in Cell Culture Supernatant
This protocol provides a method to determine the stability of Nonapeptide-1 in your specific long-term cell culture conditions. The analysis is performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Nonapeptide-1 standard of known concentration
-
Cell culture medium (the same type used in your experiments)
-
Conditioned medium (supernatant collected from your cell line cultured for 48-72 hours)
-
Protease inhibitor cocktail (optional, for control group)
-
Trichloroacetic acid (TCA) or appropriate organic solvent (e.g., acetonitrile) for protein precipitation[13]
-
RP-HPLC system with a C18 column
-
0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)
-
0.1% TFA in acetonitrile (B52724) (Mobile Phase B)
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples in triplicate:
-
Control 1 (Fresh Medium): Spike Nonapeptide-1 into fresh cell culture medium to your final experimental concentration.
-
Control 2 (Conditioned Medium + Inhibitors): Spike Nonapeptide-1 into conditioned medium containing a protease inhibitor cocktail.
-
Test Sample (Conditioned Medium): Spike Nonapeptide-1 into conditioned medium without inhibitors.
-
-
-
Time-Course Incubation:
-
Incubate all samples at 37°C in a CO₂ incubator.
-
Collect aliquots from each sample at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
-
Protein Precipitation:
-
For each aliquot, stop the enzymatic degradation by precipitating proteins. Mix 100 µL of the sample with 200 µL of cold acetonitrile, vortex, and incubate at -20°C for 30 minutes.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Carefully collect the supernatant, which contains the remaining soluble peptide.
-
Inject the supernatant into the RP-HPLC system.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Nonapeptide-1 based on the retention time of the standard.
-
Calculate the peak area for each time point.
-
Normalize the peak area at each time point to the T=0 time point to determine the percentage of remaining Nonapeptide-1.
-
Workflow for Peptide Stability Assay
Caption: Workflow for quantifying Nonapeptide-1 stability in cell culture.
Quantitative Data Summary
The following table presents example data from a hypothetical stability assay, as described in the protocol above, to illustrate how results can be summarized.
| Time (Hours) | % Remaining Nonapeptide-1 (Fresh Medium) | % Remaining Nonapeptide-1 (Conditioned Medium) | % Remaining Nonapeptide-1 (Conditioned Medium + Protease Inhibitors) |
| 0 | 100% | 100% | 100% |
| 8 | 98% | 85% | 97% |
| 24 | 95% | 55% | 92% |
| 48 | 92% | 25% | 88% |
| 72 | 89% | <10% | 85% |
Note: This table contains illustrative data and is not derived from published experimental results for Nonapeptide-1. It serves to demonstrate the expected trends in a peptide stability experiment.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting loss of Nonapeptide-1 activity.
References
- 1. nbinno.com [nbinno.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. corepeptides.com [corepeptides.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. nbinno.com [nbinno.com]
- 10. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
identifying and resolving artifacts in Nonapeptide-1 cell viability assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Nonapeptide-1 in cell viability assays. The following information addresses common artifacts and provides detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nonapeptide-1 that might influence cell viability assays?
Nonapeptide-1 is a synthetic peptide that acts as a competitive antagonist to the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R).[1][2][3][4][5] By blocking the binding of α-MSH to MC1R on melanocytes, it inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[1][2][5] This includes the downregulation of tyrosinase, a key enzyme in melanogenesis.[2][6] While its primary role is in regulating pigmentation, it's important to consider its potential effects on cell signaling pathways that might indirectly influence metabolic activity, which is the basis of many cell viability assays.
Q2: Can Nonapeptide-1 directly interfere with common cell viability assays like MTT, XTT, or WST-1?
While there is no widespread evidence of Nonapeptide-1 directly interfering with the enzymatic reduction of tetrazolium salts (like MTT, XTT, and WST-1) to formazan (B1609692), several factors related to peptides, in general, can cause artifacts:[7]
-
Residual Reagents: Trifluoroacetic acid (TFA), often used in peptide synthesis and purification, can be cytotoxic and inhibit cell proliferation, leading to an underestimation of cell viability.[7][8]
-
Peptide Solubility and Aggregation: Poor solubility of the peptide in culture media can lead to inconsistent concentrations and aggregation, which may affect its biological activity and availability to the cells.[7][9][10]
-
Contaminants: Biological contaminants like endotoxins in the peptide preparation can trigger an immune response in certain cell lines, affecting their viability.[7]
-
Mitochondrial Activity: Some peptides have been shown to target mitochondria and modulate their function.[11][12][13] Since tetrazolium-based assays rely on mitochondrial dehydrogenase activity, any alteration of this activity by Nonapeptide-1 could lead to misleading results.
Q3: My cell viability results with Nonapeptide-1 are inconsistent. What are the likely causes?
Inconsistent results in peptide-based assays can stem from several issues:[6][14]
-
Peptide Handling: Improper storage and repeated freeze-thaw cycles can degrade the peptide, leading to variability in its effective concentration.[7]
-
Incomplete Solubilization: If the peptide is not fully dissolved, its concentration in the culture medium will be inconsistent between experiments.[9][14]
-
Cell Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in the final assay readout.[15]
-
Assay Timing: The timing of the assay relative to the peptide treatment is crucial. A cytotoxic effect may be delayed, and measuring too early could underestimate its impact.[6]
Q4: Are there alternative assays to consider if I suspect artifacts with tetrazolium-based methods?
Yes, several alternative assays can be used to confirm your findings and rule out artifacts:
-
Resazurin (B115843) (alamarBlue) Assay: This assay also measures metabolic activity but is based on the reduction of the blue resazurin dye to the fluorescent pink resorufin. It is generally considered more sensitive and less prone to certain types of interference than MTT.[16][17][18][19][20][21]
-
ATP-Based Assays: These assays quantify the amount of ATP in a cell population, which is a direct indicator of metabolically active, viable cells. They are known for their high sensitivity.[6]
-
Membrane Integrity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) or use dyes like Trypan Blue or Propidium Iodide assess cell viability by determining the integrity of the cell membrane.[6]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number.
Troubleshooting Guides
Issue 1: Higher than expected cell viability or a sudden increase at high Nonapeptide-1 concentrations.
| Possible Cause | Troubleshooting Step |
| Direct reduction of assay reagent by Nonapeptide-1 | Run a cell-free control with Nonapeptide-1 and the assay reagent in culture medium to see if the peptide alone can reduce the tetrazolium salt. |
| Peptide precipitation at high concentrations | Visually inspect the wells for any precipitate after adding Nonapeptide-1. If precipitation occurs, this can interfere with absorbance readings. Consider using a different solvent or reducing the highest concentration tested. |
| Contaminants in peptide stock stimulating proliferation | Ensure the purity of your Nonapeptide-1. If possible, test a batch from a different supplier. Consider having the peptide analyzed for contaminants like residual TFA.[7][8] |
Issue 2: Lower than expected cell viability, even at low Nonapeptide-1 concentrations.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of residual TFA | If your peptide was supplied as a TFA salt, consider obtaining a version where TFA has been exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[7][8] |
| Peptide instability in culture medium | Prepare fresh dilutions of Nonapeptide-1 for each experiment. Assess the stability of the peptide in your specific culture medium over the time course of your experiment.[6] |
| Solvent toxicity | If using a solvent like DMSO to dissolve Nonapeptide-1, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control with the solvent alone.[14][22] |
| Mycoplasma contamination | Test your cell cultures for mycoplasma contamination, as this can affect cell health and response to treatments. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and treatment to minimize variations. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing. An orbital shaker can be beneficial.[2] |
| Peptide aggregation | Prepare fresh dilutions of Nonapeptide-1 and vortex thoroughly before adding to the cells. Consider a brief sonication if solubility issues persist.[14] |
Data Presentation
Table 1: Example Dose-Response Data for Nonapeptide-1 in a Cell Viability Assay
| Nonapeptide-1 Conc. (µM) | Mean Absorbance (OD) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.18 | 0.09 | 94.4% |
| 50 | 1.10 | 0.11 | 88.0% |
| 100 | 0.95 | 0.10 | 76.0% |
| 200 | 0.78 | 0.09 | 62.4% |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Detection | Pros | Cons |
| MTT | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases. | Colorimetric | Inexpensive, widely used. | Requires a solubilization step, formazan crystals can be difficult to dissolve, potential for interference.[23] |
| WST-1/XTT | Reduction of a water-soluble tetrazolium salt to a soluble formazan. | Colorimetric | No solubilization step, faster protocol.[1][3][24][25] | Can have higher background signals, may be less sensitive than MTT. |
| AlamarBlue (Resazurin) | Reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin. | Fluorometric or Colorimetric | Highly sensitive, non-toxic to cells, allows for kinetic monitoring.[16][17][18][19][21] | Potential for interference from fluorescent compounds. |
| ATP Assay | Luciferase-based quantification of ATP. | Luminescent | Very high sensitivity, fast protocol.[6] | Requires cell lysis, can be more expensive. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Peptide Treatment: Prepare serial dilutions of Nonapeptide-1 in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium with solvent, if used) and an untreated control.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[26] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[14][26]
-
Absorbance Measurement: Mix gently by pipetting or placing on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Record the absorbance at 570 nm using a microplate reader.
Protocol 2: WST-1 Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[27][24][25]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your cell type.[1][25]
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at approximately 440 nm.[1][27] A reference wavelength above 600 nm can be used.
Protocol 3: AlamarBlue (Resazurin) Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
AlamarBlue Addition: Add 10 µL (10% of the well volume) of AlamarBlue reagent directly to the cells in culture medium.[18][20]
-
Incubation: Incubate for 1-4 hours (or longer for higher sensitivity with low cell numbers) at 37°C, protected from direct light.[17][18][20]
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[19]
Mandatory Visualizations
Caption: Nonapeptide-1 signaling pathway in melanocytes.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. materialneutral.info [materialneutral.info]
- 4. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 5. theskinbeneath.com [theskinbeneath.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. GLP-1-derived nonapeptide GLP-1(28-36)amide targets to mitochondria and suppresses glucose production and oxidative stress in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucagon-Like Peptide-1 Increases Mitochondrial Biogenesis and Function in INS-1 Rat Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 17. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 22. researchgate.net [researchgate.net]
- 23. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
improving the reproducibility of Nonapeptide-1 skin lightening assays
A4: Nonapeptide-1 is typically supplied as a lyophilized powder and should be stored at -20°C or lower for long-term stability. [13][15]For experiments, prepare a concentrated stock solution in a suitable solvent like sterile, distilled water or a buffer. Trifluoroacetic acid (TFA) salts, often present from purification, can enhance the solubility of the peptide in aqueous solutions. [15]Once reconstituted, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. [13][16]For cell culture, the final concentration should be achieved by diluting the stock solution in the culture medium, ensuring the final solvent concentration is minimal (e.g., <0.5% for DMSO) to avoid cytotoxicity. [14]
Troubleshooting Guide
Problem 1: High variability in melanin content between replicate wells.
-
Possible Cause: Inconsistent cell seeding or uneven cell growth.
-
Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Verify confluency is consistent across wells before starting treatment.
-
-
Possible Cause: Inaccurate pipetting of reagents.
-
Solution: Use calibrated pipettes and ensure proper technique. When adding reagents like α-MSH or Nonapeptide-1, use a multichannel pipette for simultaneous addition to minimize timing differences. [14]* Possible Cause: Edge effects in the culture plate.
-
Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or medium instead.
-
Problem 2: No significant inhibition of melanin production is observed.
-
Possible Cause: Degraded or inactive Nonapeptide-1.
-
Solution: Prepare a fresh working solution from a new aliquot of the stock. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. [14]Confirm the peptide's quality and purity from the supplier. [15]* Possible Cause: Insufficient stimulation with α-MSH.
-
Solution: Confirm that the α-MSH is active and used at an appropriate concentration (e.g., 200-300 nM) to induce robust melanogenesis in your control group. [8][9]Run a positive control with a known inhibitor like Kojic Acid to validate the assay system. [14]* Possible Cause: Cell line has low responsiveness.
-
Solution: Ensure the B16F10 cells are at a low passage number, as high passage numbers can lead to reduced melanogenic capacity. Authenticate your cell line to rule out contamination or misidentification.
-
Problem 3: Cell toxicity is observed in treated wells.
-
Possible Cause: Nonapeptide-1 concentration is too high.
-
Solution: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your cells. [9][14]* Possible Cause: Solvent toxicity.
-
Solution: If using a solvent like DMSO to prepare the stock solution, ensure the final concentration in the culture medium is below 0.5%. [14]Always include a vehicle control (medium with the same solvent concentration) to assess its effect on cell viability. [14]
-
Experimental Protocols & Data
Protocol 1: In Vitro Melanin Content Assay in B16F10 Cells
This protocol is designed to quantify the effect of Nonapeptide-1 on melanin production in α-MSH-stimulated B16F10 cells.
Methodology:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C with 5% CO2. [8]2. Treatment: Replace the medium with fresh medium containing:
-
Control (no treatment)
-
α-MSH (e.g., 200 nM)
-
α-MSH + Nonapeptide-1 (various concentrations)
-
α-MSH + Positive Control (e.g., 100 µg/ml Kojic Acid)
-
-
Incubation: Incubate the cells for 72 hours. [8]4. Cell Lysis: Wash the cells twice with cold PBS. Harvest the cell pellets by scraping or trypsinization. [9]5. Melanin Solubilization: Dissolve the cell pellets in 200 µL of 1N NaOH containing 10% DMSO. [16]Heat the samples at 80°C for 1 hour to fully solubilize the melanin. [9]6. Quantification: Transfer 100 µL of the lysate to a 96-well plate. Measure the absorbance at 405 nm using a microplate reader. [9][10]7. Normalization: The relative melanin content can be calculated as a percentage relative to the control group. For absolute quantification, create a standard curve using synthetic melanin. [16]
Protocol 2: Cellular Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within cell lysates.
Methodology:
-
Cell Culture and Treatment: Seed and treat B16F10 cells as described in the Melanin Content Assay (Steps 1-3).
-
Lysate Preparation: Wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8, with 1% Triton X-100 and protease inhibitors). [10]3. Centrifugation: Centrifuge the lysates at 10,000 x g for 20 minutes at 4°C to pellet cell debris. [10]4. Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay) to normalize tyrosinase activity.
-
Enzyme Reaction: In a 96-well plate, mix 100 µL of the cell lysate (containing an equal amount of protein for all samples) with 100 µL of 5 mM L-DOPA solution. [10]6. Measurement: Incubate the plate at 37°C. Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals. [10][17]7. Calculation: Tyrosinase activity is proportional to the rate of increase in absorbance and should be normalized to the protein concentration.
Quantitative Data Summary
The following table summarizes representative inhibitory data for melanogenesis inhibitors. These values serve as a benchmark for evaluating the potency of Nonapeptide-1.
| Compound | Assay Type | Cell Line / System | IC50 / % Inhibition | Reference |
| Nonapeptide-1 | cAMP Inhibition | Melanocytes | IC50: 2.5 nM | [13] |
| Nonapeptide-1 | Melanosome Dispersion | Melanocytes | IC50: 11 nM | [13] |
| Nonapeptide-1 | Melanin Synthesis | Melanocytes | ~33% inhibition | [4][7] |
| Kojic Acid | Tyrosinase Activity | Melanoderm™ Model | 48% inhibition | [18][19] |
| Magnesium Ascorbyl Phosphate | Tyrosinase Activity | Melanoderm™ Model | 33% inhibition | [18][19] |
Visualizations
Signaling Pathway
Caption: Nonapeptide-1 competitively blocks the α-MSH signaling pathway at the MC1R.
Experimental Workflow
Caption: Workflow for the B16F10 cell-based melanin content assay.
Troubleshooting Logic
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. theskinbeneath.com [theskinbeneath.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. activepeptide.com [activepeptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro tests on tanning whitening effects in cosmetics Syntivia [syntivia.fr]
- 12. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. AN IN VITRO METHOD FOR SCREENING SKIN-WHITENING PRODUCTS. • Mattek - Part of Sartorius [mattek.com]
- 19. An in vitro method for screening skin-whitening products | Semantic Scholar [semanticscholar.org]
Technical Support Center: Nonapeptide-1 Transdermal Delivery
Welcome to the technical support center for Nonapeptide-1 (B1679839) research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and evaluation of Nonapeptide-1 for delivery through skin barriers.
Frequently Asked Questions (FAQs)
Q1: What is Nonapeptide-1 and what is its primary mechanism of action?
A1: Nonapeptide-1 is a synthetic biomimetic peptide designed as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH). Its primary mechanism of action is to competitively bind to the melanocortin 1 receptor (MC1R) on melanocytes. This binding blocks the signaling cascade that leads to melanin (B1238610) production, making it a key ingredient in skin brightening and addressing hyperpigmentation.[1][2][3][4]
Q2: What are the main challenges in delivering Nonapeptide-1 through the skin?
A2: The primary challenges stem from the skin's formidable barrier, the stratum corneum, and the physicochemical properties of Nonapeptide-1 itself. These challenges include:
-
High Molecular Weight: With a molecular weight of approximately 1206.5 g/mol , Nonapeptide-1 is significantly larger than the ideal size (<500 Da) for passive diffusion through the skin.[5]
-
Hydrophilicity: Nonapeptide-1 is soluble in water, which hinders its ability to partition into and diffuse across the lipid-rich stratum corneum.[6]
-
Enzymatic Degradation: Peptidases and proteases present in the skin can degrade Nonapeptide-1, reducing the amount of active peptide that reaches the target melanocytes.
-
Formulation Stability: Nonapeptide-1's stability is pH and temperature-dependent, requiring careful formulation to maintain its efficacy.[1][7]
Q3: What is a typical concentration range for Nonapeptide-1 in a topical formulation?
A3: The recommended usage concentration for Nonapeptide-1 in cosmetic and research formulations typically ranges from 0.0001% to 5%, depending on the desired effect and the delivery system employed.[7] For optimal stability, formulations should be maintained at a pH between 4.0 and 7.0.[7]
Q4: Can I combine Nonapeptide-1 with other active ingredients?
A4: Yes, Nonapeptide-1 can be formulated with other ingredients to enhance its effects. Common combinations include antioxidants (like Vitamin C), hydrators (like hyaluronic acid), and other skin-brightening agents (like niacinamide). Such combinations can create synergistic effects.[1] However, it is crucial to conduct stability and compatibility testing for each new formulation.
Troubleshooting Guides
Issue 1: Low or No Permeation Detected in In Vitro Skin Permeation Testing (IVPT)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Molecular Weight & Hydrophilicity | Incorporate a penetration enhancer into your formulation. Options include chemical enhancers (e.g., fatty acids, terpenes) or novel delivery systems (e.g., liposomes, ethosomes) to improve partitioning into the stratum corneum. |
| Enzymatic Degradation | Add protease inhibitors to the receptor fluid in your Franz diffusion cell setup. This can help to obtain more reliable permeation data by preventing degradation of the peptide after it has crossed the skin barrier. |
| Formulation Issues | Ensure your formulation's pH is within the optimal range for Nonapeptide-1 stability (pH 4.0-7.0). Verify the solubility of Nonapeptide-1 in your vehicle to ensure it is available for permeation. |
| Experimental Setup Errors | Check for air bubbles under the skin membrane in the Franz diffusion cell, as these can block permeation. Ensure the receptor fluid is adequately degassed and maintained at the correct temperature (typically 32°C for skin studies). Confirm the integrity of the skin membrane before and after the experiment. |
| Insufficient Analytical Sensitivity | Your analytical method (e.g., HPLC-MS/MS) may not be sensitive enough to detect the low concentrations of permeated peptide. Optimize your method to achieve a lower limit of quantification (LLOQ). |
Issue 2: High Variability in Permeation Data
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Skin Samples | Use skin from the same donor and anatomical site for each set of experiments. If using animal skin, ensure consistent age and handling. Always perform a skin integrity test (e.g., TEWL measurement) before starting the permeation study. |
| Inconsistent Formulation Application | Apply a consistent and accurately measured amount of the formulation to the skin surface in each diffusion cell. |
| Sampling and Analysis Errors | Ensure accurate and consistent sampling from the receptor fluid at each time point. Validate your analytical method for precision and accuracy. Use an internal standard to account for variability during sample preparation and analysis. |
| Environmental Factors | Maintain a consistent temperature and stirring speed in the Franz diffusion cells throughout the experiment. |
Issue 3: Poor Stability of Nonapeptide-1 in Formulation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your formulation and adjust it to be within the 4.0-7.0 range using appropriate buffers. |
| Temperature-Induced Degradation | During formulation preparation, add Nonapeptide-1 during the cooling phase, typically below 40-45°C.[6] Store the final formulation at the recommended temperature (cool, dark place; 2-8°C for short-term, -20°C for long-term).[6] |
| Oxidation | Include antioxidants in your formulation to protect the peptide from oxidative degradation. |
| Incompatible Excipients | Conduct compatibility studies with all excipients in your formulation. Some ingredients may accelerate peptide degradation. |
Data Presentation
Table 1: Physicochemical Properties of Nonapeptide-1
| Property | Value | Source |
| Molecular Formula | C₆₁H₈₇N₁₅O₉S | [5][6] |
| Molecular Weight | ~1206.5 g/mol | [5][6] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in water (≥0.1 g/mL) | [6] |
| Optimal pH Range | 4.0 - 7.0 | [7] |
Table 2: Representative In Vitro Skin Permeation Data for a Peptide of Similar Size
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific permeation data for Nonapeptide-1 is not widely available in the public domain. These values represent what might be expected for a peptide of similar molecular weight and hydrophilicity.
| Formulation | Penetration Enhancer | Cumulative Amount Permeated after 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻⁴) |
| Aqueous Solution (1%) | None | 0.5 ± 0.1 | 0.02 ± 0.005 | 0.2 |
| Hydrogel (1%) | 1% Oleic Acid | 2.3 ± 0.4 | 0.10 ± 0.02 | 1.0 |
| Liposomal Encapsulation (1%) | - | 5.8 ± 0.9 | 0.25 ± 0.05 | 2.5 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
Objective: To quantify the permeation of Nonapeptide-1 from a topical formulation through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin, dermatomed to a thickness of ~500 µm
-
Receptor fluid: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Test formulation containing Nonapeptide-1
-
Magnetic stirrer and stir bars
-
Water bath with circulator
-
Syringes and needles for sampling
-
HPLC-MS/MS system for analysis
Methodology:
-
Skin Preparation: Thaw frozen skin at room temperature. Cut sections to fit the Franz diffusion cells. Perform a skin integrity test (e.g., measure Trans-Epidermal Water Loss, TEWL) to ensure the barrier is intact.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Temperature Control: Place the assembled cells in a water bath set to maintain the skin surface temperature at 32°C.
-
Formulation Application: Apply a precise amount of the Nonapeptide-1 formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of Nonapeptide-1 in the collected samples using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of Nonapeptide-1 permeated per unit area (µg/cm²) at each time point. Plot this against time to determine the steady-state flux (Jss) and lag time. The permeability coefficient (Kp) can be calculated by dividing Jss by the initial concentration of the drug in the donor formulation.
Protocol 2: Quantification of Nonapeptide-1 in Skin Layers
Objective: To determine the amount of Nonapeptide-1 retained in the different layers of the skin after topical application.
Methodology:
-
Post-Permeation Skin Processing: At the end of the IVPT experiment, dismantle the Franz cells and carefully remove the skin membrane.
-
Surface Cleaning: Gently wash the skin surface with a suitable solvent to remove any unabsorbed formulation.
-
Tape Stripping (Optional): To quantify the amount in the stratum corneum, sequentially apply and remove adhesive tape strips to the treated skin area. The number of strips can be varied to sample different depths of the stratum corneum.
-
Separation of Epidermis and Dermis: Heat-separate the epidermis from the dermis by immersing the skin in water at 60°C for 1-2 minutes. The two layers can then be gently peeled apart.
-
Extraction: Mince each skin layer (or the tape strips) and place them in a suitable extraction solvent (e.g., a mixture of PBS and an organic solvent like acetonitrile). Homogenize or sonicate the samples to facilitate extraction.
-
Sample Cleanup: Centrifuge the samples to pellet the tissue debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.
-
Quantification: Analyze the extracted Nonapeptide-1 using a validated HPLC-MS/MS method.
Visualizations
Caption: Mechanism of Action of Nonapeptide-1
Caption: In Vitro Skin Permeation Testing (IVPT) Workflow
Caption: Troubleshooting Logic for Low IVPT Permeation
References
- 1. nbinno.com [nbinno.com]
- 2. Nonapeptide-1 | 158563-45-2 [chemicalbook.com]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Nonapeptide-1 | C61H87N15O9S | CID 10418849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. experchem.com [experchem.com]
- 7. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
Technical Support Center: Optimizing Nonapeptide-1 Stability in Formulations
Welcome to the Technical Support Center for Nonapeptide-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of Nonapeptide-1 in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Nonapeptide-1 stability in aqueous formulations?
A1: For optimal stability and efficacy, Nonapeptide-1 should be formulated within a pH range of 5.0 to 7.0.[1] Some studies also suggest a slightly broader but still acidic to neutral pH range of 4.0 to 7.0 is acceptable.[2] Extreme pH conditions should be avoided as they can lead to the degradation of the peptide.[1]
Q2: What is the recommended temperature for incorporating Nonapeptide-1 into a formulation?
A2: It is recommended to add Nonapeptide-1 to the formulation during the cooling phase of the manufacturing process, at a temperature below 40°C (104°F).[3] Some sources suggest keeping the temperature below 45°C (113°F).[4][5] Elevated temperatures can compromise the integrity and stability of the peptide.
Q3: My Nonapeptide-1 formulation is showing precipitation. What could be the cause and how can I resolve it?
A3: Precipitation of peptides in solution can be due to several factors:
-
pH near the isoelectric point (pI): If the pH of your formulation is close to the pI of Nonapeptide-1, its net charge will be minimal, reducing its solubility. Solution: Adjust the pH of your formulation to be at least one to two units away from the pI.
-
High peptide concentration: The concentration of Nonapeptide-1 may be too high for the chosen solvent system. Solution: Consider diluting the formulation to a lower peptide concentration.
-
Inappropriate solvent: The solubility of Nonapeptide-1 can be influenced by the solvent. Solution: For hydrophobic peptides, adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can improve solubility.
-
Temperature fluctuations: Repeated freeze-thaw cycles or inconsistent storage temperatures can lead to aggregation and precipitation. Solution: Store the formulation at a consistent, recommended temperature and prepare single-use aliquots to avoid freeze-thaw cycles.
Q4: I am observing a loss of efficacy in my Nonapeptide-1 formulation over time. What are the likely degradation pathways?
A4: Peptides can degrade through several chemical pathways. For Nonapeptide-1, which has the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, the following are potential degradation routes:
-
Oxidation: The presence of a methionine (Met) residue at the N-terminus makes Nonapeptide-1 susceptible to oxidation. The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide (B87167) and subsequently methionine sulfone, leading to a loss of biological activity. Solution: To minimize oxidation, consider preparing solutions in deoxygenated buffers and purging the storage vial with an inert gas like nitrogen or argon. The addition of antioxidants may also be beneficial, but their compatibility with the final formulation must be verified.
-
Hydrolysis: Like all peptides, Nonapeptide-1 is susceptible to hydrolysis of its peptide bonds, which is often catalyzed by acidic or basic conditions. Solution: Maintaining the formulation pH within the optimal range of 5.0-7.0 is crucial to minimize hydrolysis.
-
Deamidation: Although Nonapeptide-1 does not contain asparagine or glutamine residues, which are most prone to deamidation, this process can still occur at other residues under certain conditions, though at a much slower rate.
Q5: What are the recommended long-term storage conditions for Nonapeptide-1?
A5: For long-term storage, lyophilized (freeze-dried) Nonapeptide-1 powder should be stored at -20°C or -80°C.[6] In this state, it can be stable for several months to years. Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage of solutions (a few days to a week), refrigeration at 2-8°C is generally acceptable.
Data on pH and Temperature Stability
Disclaimer: The following tables provide illustrative data on the stability of Nonapeptide-1 as specific, publicly available quantitative stability studies are limited. The data is intended to demonstrate expected trends.
Table 1: Effect of pH on Nonapeptide-1 Stability in Aqueous Solution at 25°C over 30 days.
| pH | Day 0 (% Initial Concentration) | Day 7 (% Initial Concentration) | Day 14 (% Initial Concentration) | Day 30 (% Initial Concentration) |
| 3.0 | 100 | 92 | 85 | 75 |
| 4.0 | 100 | 97 | 94 | 88 |
| 5.0 | 100 | 99 | 98 | 96 |
| 6.0 | 100 | 99 | 98 | 97 |
| 7.0 | 100 | 98 | 96 | 94 |
| 8.0 | 100 | 94 | 88 | 80 |
| 9.0 | 100 | 88 | 79 | 68 |
Table 2: Effect of Temperature on Nonapeptide-1 Stability in Aqueous Solution at pH 6.0 over 30 days.
| Temperature | Day 0 (% Initial Concentration) | Day 7 (% Initial Concentration) | Day 14 (% Initial Concentration) | Day 30 (% Initial Concentration) |
| 4°C | 100 | 100 | 99 | 99 |
| 25°C | 100 | 99 | 98 | 97 |
| 40°C | 100 | 95 | 90 | 82 |
| 50°C | 100 | 88 | 78 | 65 |
Experimental Protocols
Protocol 1: Stability Testing of Nonapeptide-1 in a Formulation
This protocol outlines a general procedure for assessing the stability of Nonapeptide-1 in a given formulation under different pH and temperature conditions.
1. Materials and Equipment:
-
Nonapeptide-1 (lyophilized powder or stock solution of known concentration)
-
Components of the formulation base
-
Buffers of various pH values (e.g., citrate, phosphate)
-
pH meter
-
Incubators or water baths set to desired temperatures
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
Vials for sample storage
2. Procedure:
-
Formulation Preparation: Prepare the formulation base. Divide the base into several aliquots.
-
pH Adjustment: Adjust the pH of each aliquot to the desired value using the appropriate buffer. For example, prepare formulations at pH 4.0, 5.0, 6.0, 7.0, and 8.0.
-
Incorporation of Nonapeptide-1: Add a known concentration of Nonapeptide-1 to each pH-adjusted formulation. Ensure the peptide is added at a temperature below 40°C. Mix thoroughly to ensure homogeneity.
-
Initial Analysis (Time 0): Immediately after preparation, take a sample from each formulation and analyze the concentration of Nonapeptide-1 using HPLC. This will serve as the initial concentration (100%).
-
Incubation: Store the vials of each formulation under different temperature conditions. For example, 4°C, 25°C, and 40°C.
-
Time-Point Analysis: At predetermined time intervals (e.g., 7, 14, 30, 60, and 90 days), retrieve a sample from each condition.
-
HPLC Analysis: Analyze the concentration of Nonapeptide-1 in each sample using a validated HPLC method.
-
Data Analysis: Calculate the percentage of Nonapeptide-1 remaining at each time point relative to the initial concentration.
Protocol 2: HPLC Method for Quantification of Nonapeptide-1
This protocol provides a starting point for developing an HPLC method for the quantification of Nonapeptide-1. Optimization may be required based on the specific formulation matrix.
1. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 280 nm (due to the presence of Tryptophan and Phenylalanine)
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Vortex and sonicate to ensure complete dissolution of the peptide.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. Calibration Curve:
-
Prepare a stock solution of Nonapeptide-1 of known concentration in the sample solvent.
-
Perform serial dilutions to prepare a series of calibration standards of different concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
4. Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the peak corresponding to Nonapeptide-1 based on its retention time.
-
Determine the peak area of Nonapeptide-1 in the sample.
-
Calculate the concentration of Nonapeptide-1 in the sample using the calibration curve.
Visualizations
Signaling Pathway of Nonapeptide-1 in Melanogenesis
Caption: Nonapeptide-1 competitively inhibits α-MSH binding to MC1R.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing Nonapeptide-1 stability in formulations.
References
Technical Support Center: Troubleshooting Tyrosinase Inhibition Assays with Nonapeptide-1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nonapeptide-1 (B1679839) in tyrosinase inhibition assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the mechanism of action of Nonapeptide-1 to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nonapeptide-1 in tyrosinase inhibition?
A1: Nonapeptide-1 primarily acts as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1] By blocking the binding of α-MSH, it prevents the activation of downstream signaling pathways that lead to the synthesis of tyrosinase, the key enzyme in melanin (B1238610) production.[1] This indirect inhibition results in a decrease in overall tyrosinase activity and melanin synthesis. Some studies also suggest it can directly interfere with tyrosinase activation.[2][3]
Q2: What is the optimal concentration range for Nonapeptide-1 in a tyrosinase inhibition assay?
A2: The optimal concentration of Nonapeptide-1 can vary depending on the specific assay conditions. However, a recommended starting concentration range is typically between 0.001% and 0.01%.[4] One study reported a 16.67% inhibition of tyrosinase activity at a concentration of 0.3% (v/v).[5] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is Nonapeptide-1 soluble in standard assay buffers?
A3: Yes, Nonapeptide-1 is soluble in water and is expected to be soluble in common aqueous buffers used for tyrosinase inhibition assays, such as phosphate (B84403) buffer.[4][6][7] For optimal stability, it is recommended to maintain the pH of the solution between 5 and 7.[8]
Q4: How should I store Nonapeptide-1 solutions?
A4: For short-term storage (days to weeks), it is recommended to store Nonapeptide-1 solutions at 2-8°C. For long-term storage (months to years), aliquoting and storing at -20°C is advised to prevent degradation from repeated freeze-thaw cycles.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or No Inhibition Observed | 1. Incorrect Nonapeptide-1 Concentration: The concentration may be too low to elicit a measurable inhibitory effect. 2. Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. 3. Sub-optimal Assay Conditions: pH, temperature, or incubation times may not be optimal for observing inhibition. 4. Mechanism of Action: Nonapeptide-1 is a competitive antagonist of α-MSH, its direct inhibitory effect on tyrosinase might be less potent compared to direct tyrosinase inhibitors. | 1. Perform a Dose-Response Curve: Test a range of Nonapeptide-1 concentrations to determine the IC50 value and the optimal working concentration. 2. Use Freshly Prepared Solutions: Prepare fresh Nonapeptide-1 solutions from a properly stored stock. Ensure the peptide has not undergone multiple freeze-thaw cycles. 3. Optimize Assay Parameters: Verify and optimize the pH (stable range for Nonapeptide-1 is 5-7), temperature, and incubation times for your assay. 4. Consider a Cell-Based Assay: Since Nonapeptide-1's primary mechanism is receptor-mediated, a cell-based assay with melanocytes may provide more physiologically relevant results. |
| High Background Signal | 1. Substrate Auto-oxidation: The substrate (e.g., L-DOPA) may be auto-oxidizing, leading to a high background signal. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Prepare Substrate Solution Fresh: Always prepare the substrate solution immediately before use. 2. Include a "No Enzyme" Control: Run a control reaction without the tyrosinase enzyme to measure the rate of substrate auto-oxidation. Subtract this value from your experimental readings. 3. Use High-Purity Reagents: Ensure all reagents and water are of high purity and free from contaminants. |
| Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Incomplete Mixing: Inadequate mixing of reagents in the assay wells. 3. Non-Specific Binding: Peptides can adhere to plastic surfaces (e.g., microplate wells, pipette tips), leading to a lower effective concentration. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Ensure Thorough Mixing: Mix the contents of each well thoroughly after adding each reagent. 3. Pre-treat Plates/Tips: Consider using low-binding microplates and pipette tips. Alternatively, pre-treating with a solution of a non-specific protein like bovine serum albumin (BSA) can help block non-specific binding sites.[9] |
| Precipitation in Assay Wells | 1. Poor Peptide Solubility at Assay pH: The pH of the assay buffer may be outside the optimal solubility range for Nonapeptide-1. 2. High Concentration of Peptide: The concentration of Nonapeptide-1 may be too high, exceeding its solubility limit in the assay buffer. | 1. Adjust Buffer pH: Ensure the pH of your assay buffer is within the recommended range of 5-7 for Nonapeptide-1 stability and solubility.[8] 2. Check Solubility Limit: Determine the solubility limit of Nonapeptide-1 in your assay buffer before running the full experiment. |
Quantitative Data
| Inhibitor | Reported Activity | Assay Conditions | Reference |
| Nonapeptide-1 | 16.67% tyrosinase inhibition | 0.3% (v/v) concentration | [5] |
| Nonapeptide-1 | IC50: 11 ± 7 nM (as an α-MSH antagonist) | Not specified | [1] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Nonapeptide-1
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-490 nm
Procedure:
-
Prepare Reagents:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be determined through optimization (typically 20-50 units/mL).
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM). This solution should be prepared fresh just before use.
-
Nonapeptide-1 Solutions: Prepare a stock solution of Nonapeptide-1 in phosphate buffer. Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add buffer and L-DOPA.
-
Control (No Inhibitor): Add tyrosinase solution, buffer, and L-DOPA.
-
Test Wells: Add tyrosinase solution, Nonapeptide-1 solution at various concentrations, and L-DOPA.
-
A typical reaction mixture could be:
-
40 µL of phosphate buffer
-
20 µL of Nonapeptide-1 solution (or buffer for control)
-
20 µL of tyrosinase solution
-
20 µL of L-DOPA solution
-
-
-
Incubation and Measurement:
-
Pre-incubate the tyrosinase enzyme with the Nonapeptide-1 solution (or buffer) at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at time zero, and then take kinetic readings every 1-2 minutes for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of tyrosinase inhibition for each Nonapeptide-1 concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the % inhibition against the Nonapeptide-1 concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Signaling Pathways and Experimental Workflows
Nonapeptide-1 Mechanism of Action
Caption: Nonapeptide-1 signaling pathway.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Tyrosinase inhibition assay workflow.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. innospk.com [innospk.com]
- 3. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. experchem.com [experchem.com]
- 5. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanostatine Nonapeptide-1 [myskinrecipes.com]
- 7. Nonapeptide- 1_Peptides_Senova Technology Co., Ltd. [senovatech.com]
- 8. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 9. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Penetration of Nonapeptide-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cellular penetration of Nonapeptide-1 (B1679839).
FAQs: Understanding Nonapeptide-1 and its Delivery
Q1: What is Nonapeptide-1 and what is its primary mechanism of action?
Nonapeptide-1 is a synthetic peptide composed of nine amino acids.[1] Its primary mechanism of action is the inhibition of melanin (B1238610) synthesis.[2][3] It acts as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) by binding to the melanocortin 1 receptor (MC1R) on melanocytes.[1][4][5] This binding blocks the signaling cascade that leads to the activation of tyrosinase, a key enzyme in melanin production, resulting in a reduction of hyperpigmentation.[2][5]
Q2: What are the main challenges in delivering Nonapeptide-1 into cells?
The primary challenges in delivering Nonapeptide-1 into cells, particularly skin cells, are its molecular size and hydrophilic nature. The outer layer of the skin, the stratum corneum, acts as a significant barrier to the passive diffusion of larger, water-soluble molecules like peptides. Overcoming this barrier is crucial for Nonapeptide-1 to reach its target melanocytes in the epidermis.
Q3: What are the general strategies to improve the cellular penetration of peptides like Nonapeptide-1?
Several strategies can be employed to enhance the cellular uptake of peptides, including:
-
Chemical Modification: Altering the peptide's structure to increase its lipophilicity.
-
Use of Chemical Penetration Enhancers (CPEs): Incorporating agents that temporarily and reversibly disrupt the skin barrier.
-
Encapsulation in Nanocarriers: Using delivery systems like liposomes to carry the peptide across the skin.
-
Physical Enhancement Techniques: Employing methods like microneedles or iontophoresis to bypass or permeabilize the stratum corneum.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to enhance Nonapeptide-1 penetration.
| Problem | Possible Causes | Troubleshooting Steps |
| Low cellular uptake of Nonapeptide-1 in in-vitro skin models. | 1. Inadequate formulation: The vehicle carrying Nonapeptide-1 may not be optimized for skin penetration. 2. Degradation of the peptide: Nonapeptide-1 may be unstable in the experimental conditions. 3. High barrier function of the skin model: The in-vitro skin model may have a more robust barrier than expected. | 1. Optimize the formulation: a. Incorporate a known chemical penetration enhancer (see Table 1). b. Consider encapsulating Nonapeptide-1 in liposomes or other nanocarriers. 2. Assess peptide stability: a. Perform HPLC analysis of the formulation before and after the experiment to check for degradation. b. Ensure the pH of the formulation is within the optimal range for Nonapeptide-1 stability (typically pH 5-7).[6] 3. Evaluate the skin model: a. Measure the transepidermal water loss (TEWL) of the skin model to assess its barrier integrity. |
| Inconsistent results between experimental replicates. | 1. Variability in skin samples: If using ex-vivo skin, there can be significant donor-to-donor variability. 2. Inconsistent application of the formulation: Uneven spreading or dosage of the Nonapeptide-1 formulation. 3. Issues with the analytical method: Inaccurate quantification of the penetrated peptide. | 1. Standardize skin samples: a. Use skin from the same donor for a set of comparative experiments. b. If using multiple donors, randomize the samples across experimental groups. 2. Standardize the application: a. Use a positive displacement pipette for accurate dosing. b. Gently and evenly spread the formulation over the defined application area. 3. Validate the analytical method: a. Ensure the HPLC or other quantification method is validated for linearity, accuracy, and precision. |
| Evidence of skin irritation or damage in the experimental model. | 1. High concentration of penetration enhancer: Some chemical enhancers can be irritating at high concentrations. 2. Harsh physical enhancement conditions: For example, excessive current density in iontophoresis or aggressive microneedle application. | 1. Titrate the enhancer concentration: a. Test a range of concentrations of the chemical penetration enhancer to find the optimal balance between efficacy and tolerability. 2. Optimize physical enhancement parameters: a. For iontophoresis, start with a low current density (e.g., 0.1 mA/cm²) and gradually increase if necessary. b. For microneedles, ensure proper application to avoid unnecessary skin trauma. |
Quantitative Data on Penetration Enhancement Strategies
The following tables summarize quantitative data on various strategies to improve peptide penetration. While specific data for Nonapeptide-1 is limited, data for other peptides of similar size and properties are included to provide a comparative reference.
Table 1: Efficacy of Chemical Penetration Enhancers (CPEs) with Peptides
| Penetration Enhancer | Peptide | Fold Increase in Permeation (Compared to Control) | Experimental Model |
| Oleic Acid | Decapeptide-12 (palm-peptide) | Enhanced skin permeation observed | In-vitro human skin |
| Menthol | Decapeptide-12 (palm-peptide) | Enhanced skin permeation observed | In-vitro human skin |
Table 2: Comparison of Physical Enhancement Techniques for Peptide Delivery
| Enhancement Technique | Peptide | Key Findings | Experimental Model |
| Microneedles | Decapeptide-12 (native peptide) | Enhanced skin permeation | In-vitro human skin |
| Iontophoresis | Various peptides (di-, tetra-, hexa-, decapeptides) | Up to 30-fold increase in permeation compared to passive delivery | Excised human skin |
Note: These studies demonstrate the potential of physical methods to significantly enhance the delivery of peptides through the skin.
Experimental Protocols
1. In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to quantify the permeation of Nonapeptide-1 through an ex-vivo skin sample.
-
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Nonapeptide-1 formulation
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
HPLC system for quantification
-
-
Procedure:
-
Prepare the skin sample by removing subcutaneous fat and cutting it to the appropriate size for the Franz diffusion cell.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system for 30 minutes.
-
Apply a known amount of the Nonapeptide-1 formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
-
After each sampling, replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples using a validated HPLC method to determine the concentration of Nonapeptide-1.
-
At the end of the experiment, dismount the skin, and if required, perform tape stripping or homogenization to quantify the amount of Nonapeptide-1 retained in the skin.
-
-
Data Analysis:
-
Calculate the cumulative amount of Nonapeptide-1 permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of Nonapeptide-1 in the donor compartment.
-
2. Preparation of Nonapeptide-1 Loaded Liposomes
This protocol describes a common method for encapsulating Nonapeptide-1 into liposomes to potentially enhance its skin penetration.
-
Materials:
-
Phospholipids (B1166683) (e.g., phosphatidylcholine)
-
Cholesterol
-
Nonapeptide-1
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
-
-
Procedure:
-
Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous solution of Nonapeptide-1 by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated Nonapeptide-1 by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of Nonapeptide-1 in the liposomes and the total amount used.
-
Visualizations
Signaling Pathway of Nonapeptide-1 in Melanocytes
Caption: Signaling pathway of Nonapeptide-1 in inhibiting melanin synthesis.
Experimental Workflow for Evaluating Penetration Enhancement
Caption: Workflow for assessing the efficacy of a penetration enhancer for Nonapeptide-1.
Logical Relationship of Penetration Enhancement Strategies
Caption: Overview of strategies to enhance Nonapeptide-1 cellular penetration.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonapeptide-1 | C61H87N15O9S | CID 10418849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 5. nbinno.com [nbinno.com]
- 6. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
dealing with batch-to-batch variability of synthetic Nonapeptide-1
Welcome to the technical support center for synthetic Nonapeptide-1 (B1679839). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability of synthetic Nonapeptide-1. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Nonapeptide-1 and what is its mechanism of action?
A1: Nonapeptide-1 is a synthetic biomimetic peptide composed of nine amino acids.[1][2] Its primary function is to lighten skin and reduce hyperpigmentation.[3] It works by acting as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[4][5] By blocking the binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R) on melanocytes, Nonapeptide-1 inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[1][6] This interference indirectly reduces the activity of tyrosinase, a key enzyme in melanin production.[1][4][7]
Q2: How is synthetic Nonapeptide-1 produced?
A2: Nonapeptide-1 is typically produced through Solid-Phase Peptide Synthesis (SPPS).[2][3] This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin support.[2] Following the completion of the sequence, the peptide is cleaved from the resin. The final step is purification, which is generally performed using high-performance liquid chromatography (HPLC) to achieve high purity.[3]
Q3: What are the primary causes of batch-to-batch variability in synthetic Nonapeptide-1?
A3: Batch-to-batch variability in synthetic peptides like Nonapeptide-1 can stem from several stages of the manufacturing process:
-
Synthesis Process: Incomplete coupling of amino acids or inefficient removal of protecting groups during SPPS can result in deletion sequences or truncated peptides.[8] Side-chain reactions can also introduce structural modifications.[9]
-
Raw Material Quality: Variations in the purity of amino acids and reagents used for synthesis can introduce impurities from the start.[8][10]
-
Cleavage and Purification: The harsh chemicals used to cleave the peptide from the resin can cause degradation. Furthermore, slight differences in the HPLC purification process can lead to different impurity profiles between batches.[8][10] Residual solvents and counterions (like trifluoroacetic acid, TFA) from purification can remain and may interfere with biological assays.[9][11]
-
Lyophilization and Handling: The final lyophilization (freeze-drying) step can result in varying water content.[8][12] Improper storage and handling can lead to degradation, oxidation (especially of residues like Methionine and Tryptophan), or moisture absorption.[11][13]
Q4: How can I detect and quantify variability between my Nonapeptide-1 batches?
A4: A comprehensive analysis using a combination of analytical techniques is crucial. High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity, while Mass Spectrometry (MS) is used to confirm the correct molecular weight and identity.[14][15] To get a complete picture, Net Peptide Content (NPC) should be determined via Amino Acid Analysis (AAA) or Elemental Analysis, as this measures the actual percentage of peptide versus counterions and water.[12][16] See the troubleshooting guide below for a more detailed table of analytical methods.
Q5: What are the potential impacts of batch variability on my experiments?
A5: Batch-to-batch variability can have significant negative impacts on research outcomes.[17] Impurities may possess their own biological activity, leading to unexpected or false-positive results.[18][19] Even minor contaminants can interfere with cellular assays.[11] Variations in peptide purity and content mean that preparing solutions based on total weight can lead to different effective peptide concentrations, causing inconsistent results between experiments.[8][20]
Q6: What are the proper storage and handling procedures for Nonapeptide-1?
A6: To ensure stability and minimize degradation, follow these guidelines:
-
Storage: Store lyophilized Nonapeptide-1 at -20°C or -80°C in a tightly sealed container, protected from light.[11][21][22]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation, as peptides are often hygroscopic.[23]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the lyophilized powder or stock solutions upon receipt.[11][21]
-
Solutions: When storing peptides in solution, use sterile buffers (pH 5-7 is optimal for Nonapeptide-1 stability) and store at -20°C or below.[11][24] Consider sterile filtration for long-term storage.[11]
Troubleshooting Guide for Inconsistent Experimental Results
This guide provides a systematic approach to identifying and mitigating issues arising from the batch-to-batch variability of Nonapeptide-1.
Problem: I am observing inconsistent results in my cell-based assays (e.g., melanin inhibition, cytotoxicity) using different batches of Nonapeptide-1.
The workflow below outlines the steps to diagnose and resolve this issue.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. deascal.com [deascal.com]
- 3. specialchem.com [specialchem.com]
- 4. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. heraldonline.co.zw [heraldonline.co.zw]
- 6. delvebeauty.com [delvebeauty.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. genscript.com [genscript.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. biotage.com [biotage.com]
- 14. ijsra.net [ijsra.net]
- 15. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 16. bachem.com [bachem.com]
- 17. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Why You Must Correct Batch Effects in Transcriptomics Data? - MetwareBio [metwarebio.com]
- 21. cusabio.com [cusabio.com]
- 22. experchem.com [experchem.com]
- 23. benchchem.com [benchchem.com]
- 24. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
Technical Support Center: Optimizing Nonapeptide-1 Cell Treatments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times and troubleshooting common issues encountered when using Nonapeptide-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nonapeptide-1?
A1: Nonapeptide-1 is a biomimetic peptide that acts as a competitive antagonist of the Melanocortin 1 Receptor (MC1R).[1] By binding to MC1R on melanocytes, it blocks the natural ligand, alpha-melanocyte-stimulating hormone (α-MSH), from activating the receptor.[1][2] This interference disrupts the downstream signaling cascade that leads to the synthesis of melanin (B1238610), effectively reducing pigmentation.[1][2]
Q2: How quickly can I expect to see an effect from Nonapeptide-1 in my cell culture?
A2: The time to observe a significant effect depends on the experimental endpoint.
-
Signaling Events: Very rapid effects, such as the inhibition of intracellular cAMP levels, can be detected in as little as 30 minutes.
-
Gene/Protein Expression: Changes in the expression of key melanogenesis-related factors like Microphthalmia-associated Transcription Factor (MITF) and tyrosinase can be observed after longer incubation periods, typically 24 to 72 hours.
-
Melanin Content: A measurable reduction in melanin content is a downstream effect and generally requires prolonged incubation. Most protocols recommend treatment for 48 to 72 hours to see a significant decrease.[3]
Q3: What is a good starting concentration for Nonapeptide-1 in in vitro experiments?
A3: The optimal concentration is cell-type dependent. A common starting point is around 1 µM, with a typical effective range between 1 nM and 10 µM. It is highly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line and experimental conditions.
Q4: Is Nonapeptide-1 cytotoxic?
A4: Nonapeptide-1 is generally considered to have low cytotoxicity. However, like any treatment, high concentrations or prolonged exposure can affect cell viability. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assays to establish a non-toxic working concentration range for your specific cell type and incubation times (e.g., 24, 48, and 72 hours).
Troubleshooting Guide
Problem 1: I am not observing any reduction in melanin content after 24 hours of incubation.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | The synthesis of melanin is a multi-step process. The inhibitory effect of Nonapeptide-1 on the final melanin output may not be significant after only 24 hours. Extend the incubation period to 48 or 72 hours, as this is the timeframe most commonly reported for observing changes in melanin content.[3] |
| Suboptimal Peptide Concentration | The concentration of Nonapeptide-1 may be too low to effectively antagonize the MC1R. Perform a dose-response curve (e.g., 0.1 µM, 1 µM, 10 µM) to identify the optimal concentration for your cell line. |
| Peptide Degradation | Peptides can be degraded by proteases present in serum (e.g., FBS). Consider reducing the serum percentage during treatment if your cells can tolerate it, or use a fresh aliquot of the peptide for each experiment. |
| Low Basal Melanin Production | If your cell line (e.g., B16-F10 melanoma cells) has low basal melanin levels, the inhibitory effect may be difficult to detect. Consider stimulating melanogenesis with an agonist like α-MSH (e.g., 100 nM) to increase the dynamic range of your assay. |
Problem 2: I am observing significant cell death in my experiment.
| Possible Cause | Suggested Solution |
| Peptide Concentration is Too High | Even peptides with low intrinsic toxicity can cause cell death at high concentrations. Perform a cytotoxicity assay (e.g., MTT) at various concentrations for 24, 48, and 72 hours to determine the maximum non-toxic concentration. |
| Solvent Toxicity | If Nonapeptide-1 was dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with solvent only) to confirm the solvent is not the cause of cell death. |
| Extended Incubation | For some sensitive cell lines, very long incubation times may lead to increased cell stress and death, independent of the peptide's specific activity. Assess cell viability at multiple time points. |
Data on Incubation Times
Optimizing the incubation time is critical for observing the desired biological effect without inducing cytotoxicity. Below is a summary of recommended incubation times for various assays involving Nonapeptide-1.
| Assay Type | Recommended Incubation Time | Rationale & Considerations |
| Melanin Content Assay | 48 - 72 hours | Allows sufficient time for the inhibition of the signaling pathway to manifest as a measurable decrease in the end-product, melanin. Shorter times may not yield significant results. |
| Tyrosinase Activity Assay | 24 - 72 hours | Measures the activity of a key enzyme in melanogenesis. Changes in enzyme levels and activity often require at least 24 hours of treatment to become apparent. |
| Gene/Protein Expression (MITF, Tyrosinase) | 24 - 72 hours | Sufficient time is needed to observe changes in transcription and translation following the blockade of MC1R signaling. |
| Cell Viability/Cytotoxicity (e.g., MTT Assay) | 24, 48, and 72 hours | It is crucial to assess toxicity at all potential experimental time points to ensure observed effects are not due to cell death. |
| Upstream Signaling (e.g., cAMP Assay) | 10 - 30 minutes | As a G-protein coupled receptor antagonist, Nonapeptide-1's effect on secondary messengers like cAMP is very rapid. |
Experimental Protocols
Protocol 1: Melanin Content Assay in B16-F10 Cells
This protocol is designed to quantify the effect of Nonapeptide-1 on melanin production in α-MSH-stimulated B16-F10 melanoma cells.
-
Cell Seeding: Seed B16-F10 cells in a 6-well plate at a density of 5 x 10⁴ cells/well. Incubate for 16-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Cell Treatment:
-
Prepare fresh treatment media. For stimulated conditions, add α-MSH to a final concentration of 100 nM.
-
Add Nonapeptide-1 at various concentrations (e.g., 0.1, 1, 10 µM) to the appropriate wells. Include an "α-MSH only" control and an "untreated" control.
-
Incubate the cells for 72 hours .
-
-
Cell Lysis:
-
Carefully aspirate the media and wash the cells once with cold PBS.
-
Lyse the cell pellets by adding 200 µL of 1 M NaOH containing 10% DMSO to each well.
-
Incubate at 60-70°C for 1 hour to dissolve the melanin granules.
-
-
Quantification:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the melanin content. Normalize the results to the protein content of each sample if desired.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the effect of Nonapeptide-1 on cell viability.
-
Cell Seeding: Seed cells (e.g., B16-F10, HaCaT) in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Cell Treatment: Add 100 µL of medium containing 2x the final concentration of Nonapeptide-1 to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours ) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Visualizing Key Pathways and Workflows
Caption: General workflow for assessing Nonapeptide-1 effects in cell culture.
References
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Nonapeptide-1
Welcome to the technical support center for Nonapeptide-1. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve unexpected experimental results that may arise from off-target effects of Nonapeptide-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with Nonapeptide-1.
Issue 1: Unexpected Changes in Cell Viability, Proliferation, or Morphology
Question: I am observing unexpected cytotoxicity or changes in cell morphology in my cell line (e.g., a non-melanocyte cell line) after treatment with Nonapeptide-1. What could be the cause?
Answer: While Nonapeptide-1 is designed to be a selective antagonist for the melanocortin 1 receptor (MC1R), off-target effects can occur, particularly at higher concentrations.[1] Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow:
-
Confirm Peptide Integrity and Concentration:
-
Peptide Quality: Ensure the purity and identity of your Nonapeptide-1 stock through methods like HPLC and mass spectrometry. Contaminants or degradation products can lead to unexpected biological activity.
-
Solubility and Aggregation: Improperly dissolved or aggregated peptide can result in inconsistent concentrations and potentially cytotoxic effects. Refer to the manufacturer's instructions for optimal solubilization and storage.[2]
-
Concentration Verification: If possible, verify the concentration of your stock solution using a quantitative amino acid analysis.
-
-
Perform a Dose-Response Analysis:
-
Conduct a cell viability assay (e.g., MTT or MTS assay) using a wide range of Nonapeptide-1 concentrations. This will help determine if the observed effect is dose-dependent and identify a potential therapeutic window where on-target effects are maximized and off-target cytotoxicity is minimized.
-
-
Investigate Potential Off-Target Receptor Engagement:
-
Receptor Expression Profile: Analyze the expression of other melanocortin receptors (MC2R-MC5R) in your cell line using techniques like qPCR or Western blotting. Nonapeptide-1 has been shown to have lower affinity for other MC receptors, but at high concentrations, it may elicit a response.[3]
-
Competitive Binding Assay: Perform a competitive radioligand binding assay to determine the binding affinity of Nonapeptide-1 to other suspected off-target receptors expressed by your cell line.
-
-
Whole-Genome Expression Analysis:
-
Utilize microarray or RNA-seq analysis to identify unexpected changes in gene expression patterns following Nonapeptide-1 treatment. This can provide insights into unintentionally activated or inhibited signaling pathways.
-
Issue 2: Unanticipated Effects on Immune Cell Function
Question: My experiments are showing an unexpected modulation of cytokine release or immune cell activation after applying Nonapeptide-1 to peripheral blood mononuclear cells (PBMCs) or a specific immune cell line. Why is this happening?
Answer: Melanocortin receptors, including MC1R, are expressed on various immune cells and are known to play a role in immunomodulation.[4][5] Unintended interactions with these receptors could explain the observed effects.
Troubleshooting Workflow:
-
Characterize MC Receptor Expression:
-
Determine the expression profile of all melanocortin receptors (MC1R-MC5R) on your specific immune cell population using flow cytometry or qPCR.
-
-
Assess Downstream Signaling Pathways:
-
The primary signaling pathway for MC1R involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Measure cAMP levels in your immune cells following Nonapeptide-1 treatment to see if this pathway is being modulated.
-
Investigate other potential signaling pathways that could be affected by peptide-receptor interactions, such as MAPK/ERK or NF-κB pathways, using phosphoprotein-specific antibodies and Western blotting.
-
-
Cytokine Profiling:
-
Perform a comprehensive cytokine panel (e.g., using a multiplex bead array) to get a broader picture of the immunomodulatory effects of Nonapeptide-1 on your cells.
-
-
Use a More Selective Antagonist (if available):
-
If a more selective antagonist for a suspected off-target receptor is available, use it in parallel with Nonapeptide-1 to see if the unexpected immune response can be blocked.
-
Issue 3: Unexpected Neurological or Behavioral Effects in Animal Models
Question: In my in vivo studies, I am observing unexpected behavioral changes or neurological effects in my animal models treated with Nonapeptide-1. What is the potential cause?
Answer: MC1R and other melanocortin receptors are expressed in the central nervous system and are involved in various physiological processes, including feeding behavior and pain perception.[4][5][6] Systemic administration of Nonapeptide-1 could lead to engagement of these receptors, resulting in unforeseen neurological effects.
Troubleshooting Workflow:
-
Confirm Blood-Brain Barrier Penetration:
-
If not already established, determine if Nonapeptide-1 can cross the blood-brain barrier in your animal model. This can be assessed using techniques like mass spectrometry on brain tissue homogenates after systemic administration.
-
-
Receptor Mapping in the CNS:
-
Consult literature or perform in-situ hybridization or immunohistochemistry to identify the specific brain regions expressing melanocortin receptors that could be targets for Nonapeptide-1.
-
-
Dose-Escalation Studies:
-
Carefully perform dose-escalation studies to identify the threshold at which behavioral or neurological effects appear. Correlate these doses with the concentrations required for the desired on-target effect.
-
-
Use of Selective Antagonists:
-
If a specific off-target MC receptor in the CNS is suspected, co-administration of a selective antagonist for that receptor could help to block the unexpected behavioral effects and confirm the off-target interaction.
-
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of Nonapeptide-1 for human melanocortin receptors. This data is crucial for designing experiments and interpreting potential off-target effects.
| Receptor | Binding Affinity (Ki) | Functional Inhibition (IC50) |
| MC1R | 40 nM | 2.5 nM (cAMP accumulation), 11 nM (melanosome dispersion) |
| MC3R | 470 nM | Not reported |
| MC4R | 1,340 nM | Not reported |
| MC5R | 2,400 nM | Not reported |
Data compiled from publicly available sources.[3]
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Nonapeptide-1 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Nonapeptide-1 in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Nonapeptide-1. Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
2. Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of Nonapeptide-1 for a suspected off-target receptor.[12][13][14][15][16]
Materials:
-
Cell membranes or whole cells expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor of interest
-
Nonapeptide-1
-
Assay buffer
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Nonapeptide-1 in the assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of Nonapeptide-1.
-
To determine non-specific binding, include wells with cell membranes, the radiolabeled ligand, and a high concentration of a known unlabeled ligand for the receptor.
-
To determine total binding, include wells with cell membranes and the radiolabeled ligand only.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of Nonapeptide-1 and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
3. Whole-Genome Microarray Analysis
This protocol provides a general workflow for identifying changes in gene expression following Nonapeptide-1 treatment.[17][18][19][20][21]
Materials:
-
Cells of interest
-
Nonapeptide-1
-
RNA extraction kit
-
Fluorescent labeling kit
-
Microarray slides
-
Hybridization station
-
Microarray scanner
-
Data analysis software
Procedure:
-
Treat cells with Nonapeptide-1 at a chosen concentration and for a specific duration. Include a vehicle-treated control group.
-
Isolate total RNA from both treated and control cells using a commercial RNA extraction kit. Assess RNA quality and quantity.
-
Synthesize and fluorescently label cDNA from the extracted RNA. Typically, treated and control samples are labeled with different fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled cDNA to a microarray slide containing probes for the entire genome.
-
After hybridization, wash the slides to remove unbound cDNA.
-
Scan the microarray slide to detect the fluorescent signals from both dyes.
-
Process the raw image data to quantify the fluorescence intensity for each spot on the array.
-
Normalize the data and perform statistical analysis to identify genes that are significantly up- or down-regulated in the Nonapeptide-1 treated group compared to the control group.
-
Perform pathway analysis on the differentially expressed genes to identify any unexpectedly affected biological pathways.
Visualizations
Caption: On-target signaling pathway of Nonapeptide-1.
Caption: Logical steps for troubleshooting unexpected cytotoxicity.
Caption: General workflow for investigating off-target effects.
References
- 1. Novel peptide—based inhibitor for targeted inhibition of T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. corepeptides.com [corepeptides.com]
- 6. Orexigenic effect of the melanocortin MC4 receptor antagonist HS014 is inhibited only partially by neuropeptide Y Y1 receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding and competition assays [bio-protocol.org]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. The Principles and Workflow of SNP Microarray - CD Genomics [cd-genomics.com]
- 18. :: :: microarrays.org :: :: [derisilab.ucsf.edu]
- 19. agilent.com [agilent.com]
- 20. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of Nonapeptide-1 in Complex Matrices
Welcome to the technical support center for the analytical challenges in detecting Nonapeptide-1 (B1679839) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Nonapeptide-1 in cosmetic and biological matrices.
Question: Why am I observing low recovery of Nonapeptide-1 from my cream or serum samples?
Answer:
Low recovery of Nonapeptide-1 from complex matrices like creams and serums is a common challenge. Several factors can contribute to this issue:
-
Inadequate Extraction: The complex lipid and protein-rich environment of cosmetic and biological samples can lead to poor extraction efficiency. The peptide may be strongly bound to matrix components.
-
Suboptimal Sample Preparation: The choice of sample preparation technique is critical. Protein precipitation alone may not be sufficient to remove all interfering substances. Solid-Phase Extraction (SPE) is often recommended for cleaner samples and better recovery.
-
Adsorption to Surfaces: Peptides are known to adsorb to plasticware and glass surfaces. This can lead to significant sample loss, especially at low concentrations.
-
Degradation: Nonapeptide-1 may be susceptible to enzymatic degradation in biological samples or chemical degradation due to extreme pH or temperature during sample processing.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different extraction solvents and solvent combinations. A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier (like formic acid or trifluoroacetic acid), can improve extraction efficiency.
-
Implement Solid-Phase Extraction (SPE): Utilize a reversed-phase SPE cartridge (e.g., C18) for sample clean-up and concentration. Ensure proper conditioning, loading, washing, and elution steps are followed.
-
Use Low-Binding Labware: Employ low-adsorption polypropylene (B1209903) tubes and pipette tips to minimize sample loss.
-
Control for Degradation: For biological samples, add protease inhibitors to the collection tubes. For all samples, maintain a cool environment (e.g., on ice) during processing and avoid prolonged exposure to harsh chemical conditions.
-
Matrix-Matched Standards: Prepare your calibration standards in a matrix that closely resembles your sample matrix to compensate for matrix effects.
Question: My LC-MS/MS signal for Nonapeptide-1 is showing high variability and poor peak shape. What are the likely causes?
Answer:
High variability and poor peak shape in LC-MS/MS analysis of Nonapeptide-1 can stem from several sources, often related to the chromatographic separation or matrix effects.
-
Matrix Effects: Co-eluting matrix components from the complex sample can suppress or enhance the ionization of Nonapeptide-1 in the mass spectrometer, leading to inconsistent signal intensity.
-
Poor Chromatographic Resolution: Inadequate separation of Nonapeptide-1 from other sample components can result in peak tailing, broadening, or splitting.
-
Column Contamination: Buildup of matrix components on the analytical column can degrade its performance over time.
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are crucial for good peak shape and retention of peptides.
Troubleshooting Steps:
-
Improve Sample Clean-up: Enhance your sample preparation protocol to remove more of the interfering matrix components. This could involve optimizing your SPE method or incorporating an additional clean-up step.
-
Optimize LC Gradient: Adjust the gradient profile of your liquid chromatography method to improve the separation of Nonapeptide-1 from interfering peaks. A shallower gradient can often improve resolution.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from contamination and extend its lifetime.
-
Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for Nonapeptide-1. For peptides, a mobile phase with a low pH (e.g., using 0.1% formic acid) is common to improve peak shape and ionization efficiency in positive ion mode.
-
System Suitability Tests: Regularly run system suitability tests with a known standard to monitor the performance of your LC-MS/MS system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nonapeptide-1 that is relevant to its detection?
A1: Nonapeptide-1 is a biomimetic peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][2] It competes with the endogenous alpha-melanocyte-stimulating hormone (α-MSH) for binding to MC1R on melanocytes.[1][2] This binding inhibits the downstream signaling cascade that leads to melanin (B1238610) production.[1][3] Understanding this interaction is not directly critical for its detection by LC-MS/MS, but it is the basis of its function in cosmetic products.
Q2: What are the typical concentrations of Nonapeptide-1 in cosmetic formulations?
A2: The concentration of Nonapeptide-1 in cosmetic products typically ranges from 0.01% to 5%, depending on the desired effect and product type.[4]
Q3: Are there any specific stability concerns for Nonapeptide-1 during sample storage and analysis?
A3: Yes, peptide stability is a key consideration. Nonapeptide-1 can be susceptible to degradation under improper storage or handling conditions.[5][6] It is recommended to store samples at low temperatures (-20°C or -80°C) and to perform sample preparation in a controlled, cool environment to minimize degradation. Stability in the final cosmetic formulation is also a factor, and it's advisable to conduct stability testing under various conditions.[3]
Q4: What type of internal standard is recommended for the quantitative analysis of Nonapeptide-1?
A4: For the most accurate quantification, a stable isotope-labeled (SIL) version of Nonapeptide-1 is the ideal internal standard. SIL internal standards have the same physicochemical properties as the analyte and will co-elute, effectively compensating for matrix effects and variations in instrument response. If a SIL internal standard is not available, a structurally similar peptide that is not present in the sample can be used as an alternative.
Quantitative Data Summary
Due to the proprietary nature of cosmetic formulations and the limited publicly available data specifically for Nonapeptide-1, the following table provides representative data for peptide analysis in complex matrices to serve as a general guideline. Actual values for Nonapeptide-1 analysis should be determined through method validation.
| Parameter | Cream Matrix (Representative) | Serum Matrix (Representative) |
| Recovery | 85 - 105% | 90 - 110% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.2 - 2.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
Experimental Protocols
Protocol 1: Extraction and Clean-up of Nonapeptide-1 from a Cream Matrix using SPE
-
Sample Preparation:
-
Accurately weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 5 minutes to ensure thorough mixing and dispersion of the cream.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the insoluble components.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the Nonapeptide-1 with 2 mL of 80% acetonitrile in water with 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Nonapeptide-1
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 8 min, hold at 95% B for 2 min, and then re-equilibrate at 5% B for 4 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will be specific to Nonapeptide-1 and should be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of Nonapeptide-1.
Caption: Signaling pathway of melanogenesis and the inhibitory action of Nonapeptide-1.
References
- 1. researchgate.net [researchgate.net]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. nonapeptide-1 formulation guide - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 4. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Binding of Nonapeptide-1 to the MC1R Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nonapeptide-1's binding characteristics to the Melanocortin-1 Receptor (MC1R) against its endogenous agonist, α-Melanocyte-Stimulating Hormone (α-MSH), and the endogenous antagonist, Agouti Signalling Protein (ASIP). This document summarizes key quantitative data, provides detailed experimental protocols for binding validation, and visualizes the underlying molecular and experimental frameworks.
Comparative Analysis of MC1R Ligand Binding
Nonapeptide-1 is a synthetic peptide designed to act as a competitive antagonist at the MC1R.[1][2][3][4] Its primary mechanism involves mimicking a segment of the natural agonist, α-MSH, allowing it to occupy the receptor's binding site without initiating the downstream signaling cascade responsible for melanogenesis.[1][5][6] This competitive inhibition prevents the binding of α-MSH, thereby reducing the synthesis of melanin (B1238610).[1][2][7][8]
In contrast, α-MSH is the primary endogenous agonist for MC1R.[9][10] Its binding initiates a G-protein coupled signaling pathway that leads to the production of eumelanin (B1172464) (black/brown pigment).[9][10] The Agouti Signalling Protein (ASIP) serves as a natural antagonist to MC1R, competitively inhibiting α-MSH binding and promoting the production of pheomelanin (red/yellow pigment).
The binding affinities of these three ligands for the human MC1R are summarized below. A lower inhibition constant (Ki) indicates a higher binding affinity.
| Ligand | Type | Binding Affinity (Ki) for human MC1R | Key Functional Effect |
| Nonapeptide-1 | Synthetic Antagonist | ~40 nM[3][6] | Inhibits melanin synthesis |
| α-MSH | Endogenous Agonist | ~0.2 - 0.5 nM | Stimulates melanin synthesis |
| ASIP | Endogenous Antagonist | ~0.5 - 2 nM | Inhibits eumelanin synthesis |
Note: Ki values for α-MSH and ASIP are derived from multiple studies and can vary based on experimental conditions. The values presented represent a typical range observed in competitive binding assays.
**2. MC1R Signaling Pathway and Antagonism
The binding of an agonist like α-MSH to the MC1R, a Gαs protein-coupled receptor, triggers the activation of adenylyl cyclase.[9] This enzyme converts ATP into cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA).[9][10] PKA then phosphorylates the CREB transcription factor, which leads to the increased expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic enzymes, including tyrosinase, leading to eumelanin production. Nonapeptide-1, as a competitive antagonist, physically blocks α-MSH from binding to MC1R, thus preventing the initiation of this entire signaling cascade.
Experimental Protocols
The validation of Nonapeptide-1 binding and its antagonistic properties is typically performed using a competitive radioligand binding assay.
Objective:
To determine the binding affinity (Ki) of Nonapeptide-1 for the MC1R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells engineered to express human MC1R (e.g., HEK293-MC1R cells).
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity α-MSH analog).
-
Competitor: Nonapeptide-1.
-
Reference Ligand: Unlabeled α-MSH (for positive control).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293-MC1R cells.
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
Set up a 96-well plate. Each well will have a final volume of 200 µL.
-
Add a constant concentration of MC1R-containing membranes to each well.
-
Add increasing concentrations of the competitor, Nonapeptide-1 (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Include control wells for:
-
Total Binding: Membranes + Radioligand (no competitor).
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of unlabeled α-MSH (e.g., 1 µM) to saturate all specific binding sites.
-
-
Add a constant concentration of the radioligand, [¹²⁵I]-NDP-α-MSH (typically at or below its Kd value), to all wells.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity trapped on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each Nonapeptide-1 concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Nonapeptide-1. This will generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of Nonapeptide-1 that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Logical Comparison: Agonist vs. Antagonist
The functional difference between Nonapeptide-1 and α-MSH at the MC1R is rooted in their interaction with the receptor and the subsequent cellular response. While both can occupy the same binding site, only the agonist is capable of inducing the conformational change in the receptor required for G-protein activation and signal transduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of Agouti protein with the melanocortin 1 receptor in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Loop Swapped Chimeras of the Agouti-related Protein (AgRP) and the Agouti Signaling Protein (ASIP) Identify Contacts Required for Melanocortin 1 Receptor (MC1R) Selectivity and Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Polymorphism in the Agouti Signaling Protein Gene Is Associated with Human Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agouti signaling protein inhibits melanogenesis and the response of human melanocytes to alpha-melanotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 9. Agouti signal protein regulation in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defining MC1R regulation in human melanocytes by its agonist α-melanocortin and antagonists agouti signaling protein and β-defensin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nonapeptide-1 and Kojic Acid on Tyrosinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms and efficacy of Nonapeptide-1 and kojic acid, two prominent compounds utilized for their skin-lightening properties, focusing on their distinct interactions with tyrosinase, the key enzyme in melanogenesis. The following analysis is supported by experimental data to elucidate their respective roles in inhibiting melanin (B1238610) production.
Introduction to Depigmenting Agents
Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis.[1] While essential for photoprotection against ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2] The enzyme tyrosinase is a critical catalyst in the initial and rate-limiting steps of this pathway.[3] Consequently, the inhibition of tyrosinase is a primary strategy in the development of depigmenting agents.[2]
Nonapeptide-1 , also known as Melanostatine™, is a synthetic biomimetic peptide that interferes with the signaling cascade leading to melanin production.[4][5] Kojic acid is a naturally occurring fungal metabolite widely recognized for its ability to directly inhibit tyrosinase activity.[2] This guide will delve into a comparative study of their effects on tyrosinase, supported by quantitative data and detailed experimental methodologies.
Mechanisms of Tyrosinase Inhibition
Nonapeptide-1 and kojic acid employ fundamentally different mechanisms to reduce melanin synthesis, targeting distinct stages of the melanogenesis pathway.
Nonapeptide-1: A Competitive Antagonist of the α-MSH Receptor
Nonapeptide-1's primary mechanism is not direct enzyme inhibition but rather the interruption of the signaling pathway that stimulates tyrosinase synthesis and activation.[6] It acts as a competitive antagonist to the melanocortin 1 receptor (MC1R).[5]
-
Receptor Binding: In the initial phase of melanogenesis, α-melanocyte-stimulating hormone (α-MSH) binds to MC1R on melanocytes.[7] Nonapeptide-1, due to its structural similarity, competitively binds to MC1R, thereby preventing α-MSH from activating the receptor.[5]
-
Downstream Signaling Cascade: By blocking the α-MSH/MC1R interaction, Nonapeptide-1 prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This, in turn, inhibits the phosphorylation of the cAMP response element-binding protein (CREB).[8]
-
Gene Expression Regulation: The transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes, is dependent on activated CREB.[7][9] By inhibiting this cascade, Nonapeptide-1 effectively downregulates the expression of MITF and, consequently, the expression of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).[6]
Kojic Acid: A Direct Tyrosinase Inhibitor
In contrast to Nonapeptide-1, kojic acid directly targets the tyrosinase enzyme to inhibit its catalytic function.[10]
-
Copper Chelation: Tyrosinase is a copper-containing enzyme, with two copper ions (Cu²⁺) in its active site that are essential for its enzymatic activity.[3][11] Kojic acid acts as a potent chelating agent, binding to these copper ions and rendering the enzyme inactive.[2][12]
-
Competitive and Mixed Inhibition: Kojic acid exhibits a competitive inhibitory effect on the monophenolase activity (hydroxylation of L-tyrosine to L-DOPA) and a mixed inhibitory effect on the diphenolase activity (oxidation of L-DOPA to dopaquinone) of mushroom tyrosinase.[12]
Quantitative Comparison of Inhibitory Activity
The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While kojic acid's IC50 for direct tyrosinase inhibition is well-documented, Nonapeptide-1's primary measure of potency is its ability to antagonize the MC1R receptor.
| Compound | Target | Metric | Value | Reference(s) |
| Nonapeptide-1 | α-MSH Receptor (MC1R) | IC50 (Antagonism) | 11 ± 7 nM | [5] |
| Tyrosinase | % Inhibition (at 0.3% v/v) | 16.67% | [13] | |
| Kojic Acid | Mushroom Tyrosinase | IC50 | 4.70 µM - 121 µM | [11][14][15] |
| Mushroom Tyrosinase | IC50 | 26.51 µg/mL - 31.64 µg/mL | [16][17] |
Note: IC50 values for kojic acid can vary significantly depending on experimental conditions, such as the source and purity of the tyrosinase enzyme and the substrate used.[15][18]
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol describes a common method for determining the tyrosinase inhibitory activity of test compounds using L-DOPA as a substrate.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffered Saline (PBS), pH 6.8
-
Test compounds (Nonapeptide-1, Kojic Acid) dissolved in an appropriate solvent (e.g., DMSO, then diluted in PBS)
-
96-well microplate
-
Spectrophotometer (microplate reader)
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in PBS (pH 6.8).[19]
-
Prepare a stock solution of L-DOPA (e.g., 1 mM) in PBS (pH 6.8).[19]
-
Prepare serial dilutions of the test compounds (e.g., Nonapeptide-1, kojic acid) and the positive control (kojic acid) at various concentrations. The final solvent concentration in the reaction mixture should be kept low (e.g., <1% DMSO) to avoid affecting enzyme activity.[19]
-
-
Assay Protocol:
-
In a 96-well microplate, add the following in sequence:
-
50 µL of PBS (pH 6.8)
-
40 µL of the test compound solution (or solvent for the control group)
-
10 µL of the tyrosinase enzyme solution (1000 U/mL)[19]
-
-
Mix the components and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[19]
-
Initiate the enzymatic reaction by adding 100 µL of the L-DOPA solution to each well.[19]
-
Incubate the plate at 25°C for 10-20 minutes.
-
-
Measurement:
-
Measure the absorbance of the formed dopachrome (B613829) at a wavelength of approximately 475-492 nm using a microplate reader.
-
-
Calculation:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (with solvent) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of Pathways and Workflows
Melanogenesis Signaling Pathway and Points of Inhibition
The following diagram illustrates the key steps in the melanogenesis signaling cascade and highlights the distinct points of intervention for Nonapeptide-1 and kojic acid.
References
- 1. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Melanin Inhibition: Nonapeptide-1 versus Arbutin
For Immediate Release
In the landscape of dermatological research and cosmetic science, the pursuit of effective and safe agents for modulating skin pigmentation is a paramount objective. Among the myriad of compounds investigated, Nonapeptide-1 and Arbutin (B1665170) have emerged as prominent ingredients in formulations targeting hyperpigmentation. This guide provides a detailed, objective comparison of their mechanisms of action, efficacy in melanin (B1238610) inhibition supported by experimental data, and the signaling pathways they influence.
Executive Summary
Nonapeptide-1 and Arbutin employ distinct strategies to inhibit melanin synthesis. Nonapeptide-1, a biomimetic peptide, acts as an antagonist to the α-melanocyte-stimulating hormone (α-MSH) receptor, thereby blocking the upstream signaling cascade that initiates melanogenesis. In contrast, Arbutin, a naturally occurring hydroquinone (B1673460) derivative, functions as a direct competitive inhibitor of tyrosinase, the key enzyme in the melanin production pathway. While both compounds have demonstrated efficacy in reducing melanin content, their different modes of action present distinct advantages and potential applications in the fields of dermatology and drug development.
Quantitative Data on Melanin Inhibition
The following table summarizes the inhibitory effects of Nonapeptide-1 and Arbutin on melanin production and tyrosinase activity. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | Assay | Cell Line/Enzyme Source | Concentration | Observed Effect | Citation(s) |
| Nonapeptide-1 | Melanin Synthesis Inhibition | Not Specified | Not Specified | Approximately 33% reduction in melanin synthesis. | [1] |
| Melanin Content | B16F10 cells (UVB-induced) | 0.032 - 10 ppm | Dose-dependent inhibition of melanin generation. | [2] | |
| α-MSH Antagonism | Not Specified | IC50: 11±7 nM | Potent antagonism of α-MSH. | [3] | |
| Arbutin | Melanin Content | B16 Murine Melanoma Cells | 5.4 mM | 45.8% inhibition of melanogenesis. | [4] |
| Tyrosinase Activity | B16 Murine Melanoma Cells | 5.4 mM | 55.4% suppression of tyrosinase activity. | [4] | |
| Melanin Content | Human Melanocytes | 0.5 mM | 50% reduction in intracellular tyrosinase activity. | [5] | |
| Tyrosinase Inhibition (α-Arbutin) | Murine Melanoma Tyrosinase | IC50: 0.48 mM | Ten times more potent than β-arbutin. | [5] | |
| Tyrosinase Inhibition (β-Arbutin) | Murine Melanoma Tyrosinase | IC50: 4.8 mM | [5] |
Mechanisms of Action and Signaling Pathways
Nonapeptide-1: A Competitive Antagonist of the α-MSH Receptor
Nonapeptide-1 functions by competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes.[3][6] This binding prevents the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), from activating the receptor.[2][6] The inhibition of α-MSH signaling leads to a downstream cascade of events that ultimately suppresses melanin production.[7] Specifically, the prevention of MC1R activation leads to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, downregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[2][7] Consequently, the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), is diminished, leading to a decrease in melanin synthesis.[7]
Arbutin: A Direct Competitive Inhibitor of Tyrosinase
Arbutin's primary mechanism of action is the direct competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[4] Arbutin, being structurally similar to tyrosine, binds to the active site of the tyrosinase enzyme, thereby preventing the natural substrate, L-tyrosine, from being hydroxylated to L-DOPA. This direct enzymatic inhibition effectively blocks the initial and rate-limiting step of melanin synthesis. Some studies also suggest that arbutin may possess antioxidant properties, which could contribute to its overall skin-lightening effects by reducing oxidative stress that can stimulate melanogenesis.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
Cellular Melanin Content Assay
This assay quantifies the melanin content in cultured melanocytes following treatment with test compounds.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH containing 10% DMSO
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Nonapeptide-1 or Arbutin for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of 1 N NaOH with 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to dissolve the melanin.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate (determined by a BCA or Bradford protein assay) to account for differences in cell number.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity by monitoring the oxidation of L-DOPA.
Materials:
-
B16F10 murine melanoma cells
-
Cell lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer, pH 6.8)
-
L-DOPA solution (2 mg/mL in phosphate buffer)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Culture and treat B16F10 cells with Nonapeptide-1 or Arbutin as described in the melanin content assay.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Centrifuge the cell lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
In a 96-well plate, add an equal amount of protein from each sample lysate.
-
Add the L-DOPA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours.
-
Calculate the rate of dopachrome (B613829) formation, which is indicative of tyrosinase activity.
Conclusion
Nonapeptide-1 and Arbutin represent two distinct and effective approaches to the inhibition of melanin synthesis. Nonapeptide-1's mechanism of targeting the initial signaling cascade offers a preventative strategy, while Arbutin's direct inhibition of tyrosinase provides a more immediate enzymatic block. The choice between these two agents may depend on the specific application, desired formulation characteristics, and the targeted aspect of the hyperpigmentation process. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of these two compounds for clinical and cosmetic applications.
References
- 1. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theskinbeneath.com [theskinbeneath.com]
- 7. biotechpeptides.com [biotechpeptides.com]
A Comparative Guide to the Long-Term Stability of Nonapeptide-1 Versus Other Whitening Agents
For Researchers, Scientists, and Drug Development Professionals
The efficacy of topical whitening agents is intrinsically linked to their stability within a formulation. Degradation not only reduces the desired biological effect but can also lead to the formation of irritating or sensitizing byproducts. This guide provides an objective comparison of the long-term stability of Nonapeptide-1 against commonly used whitening agents, supported by available data and standardized experimental protocols.
Mechanism of Action: A Brief Overview
Understanding the mechanism of action is crucial as it can influence stability requirements.
-
Nonapeptide-1: This biomimetic peptide acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) by competitively blocking its receptor, the melanocortin 1 receptor (MC1R), on melanocytes.[1][2][3] This initial signaling blockade prevents the downstream activation of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, thereby reducing melanin production from its source.[1][2][4][5]
-
Hydroquinone (B1673460): Long considered a benchmark, hydroquinone inhibits tyrosinase, preventing the conversion of L-DOPA to dopaquinone. However, its use is often accompanied by concerns about stability and safety.
-
Kojic Acid: Derived from fungi, kojic acid also inhibits tyrosinase.[6] It is known for its skin-lightening properties but is notoriously unstable in formulations.[7][8]
-
Arbutin (B1665170) (α & β): A glycosylated form of hydroquinone, arbutin acts as a tyrosinase inhibitor. Its stability is a significant concern, as it can degrade and release hydroquinone, particularly when exposed to heat or UV radiation.[9][10][11][12]
-
Vitamin C (L-Ascorbic Acid & Derivatives): L-Ascorbic acid inhibits tyrosinase activity.[13] Its primary challenge is its rapid oxidation when exposed to air, light, and heat.[13][14][15] To counteract this, more stable derivatives like Magnesium Ascorbyl Phosphate (MAP), Sodium Ascorbyl Phosphate (SAP), and Ascorbyl Glucoside have been developed.[13][14][16][17]
Signaling Pathway of Nonapeptide-1
The following diagram illustrates the mechanism by which Nonapeptide-1 inhibits melanogenesis. It competitively binds to the MC1R, preventing α-MSH from initiating the signaling cascade that leads to increased tyrosinase expression and activity.
Comparative Stability Data
While direct, peer-reviewed, long-term comparative stability studies featuring Nonapeptide-1 are not extensively published, stability profiles can be inferred from technical data, supplier information, and the known chemical properties of each agent. Peptides, in general, are known for better stability in well-formulated systems compared to highly reactive molecules like hydroquinone or kojic acid.
| Whitening Agent | Key Stability Challenges | Common Degradation Byproducts | Typical Stabilizing Strategies |
| Nonapeptide-1 | Susceptible to microbial contamination and hydrolysis at extreme pH. Requires protection from proteolytic enzymes. | Inactive peptide fragments. | Use of preservatives; formulation within an optimal pH range (typically 5-7); encapsulation. |
| Hydroquinone | Highly prone to oxidation upon exposure to air and light, leading to significant discoloration (browning).[8][18][19] | p-Benzoquinone and other colored polymers.[19] | Formulation at acidic pH (3.0-5.5); inclusion of antioxidants (e.g., sodium metabisulfite, ascorbic acid); opaque, airtight packaging.[20] |
| Kojic Acid | Extremely unstable when exposed to light and air, resulting in a color change from light gold to deep amber/orange, indicating reduced efficacy.[7][8] | Not well-defined in cosmetic literature, but discoloration signifies loss of activity. | Use of chelating agents; opaque, airtight packaging; formulation in microemulsions can improve photostability.[7][21] |
| Arbutin (α & β) | Thermolabile and photolabile; can hydrolyze to hydroquinone under acidic/alkaline conditions, or upon exposure to heat and UV light.[9][10][11][12] | Hydroquinone. | Formulation within a neutral pH range (5-7); use of UV absorbers (e.g., benzophenone-4); encapsulation; storage in dark containers.[9][11][22] |
| L-Ascorbic Acid | Rapidly oxidizes in the presence of air, light, and heat, especially in aqueous solutions, leading to discoloration and loss of potency.[13][14][15] | Dehydroascorbic acid (less potent).[13] | Formulation at low pH (<3.5); anhydrous formulations; combination with other antioxidants (e.g., Vitamin E, Ferulic Acid); opaque, airtight packaging.[17] |
| Vitamin C Derivatives | Generally more stable than L-Ascorbic Acid, but can still degrade over time. Their efficacy depends on conversion to active ascorbic acid in the skin.[13][17] | Varies by derivative. | Optimized pH for each derivative (e.g., >7 for MAP); appropriate formulation base (oil-soluble for THD Ascorbate).[17] |
Experimental Protocols
To objectively assess long-term stability, a standardized protocol is essential. The following methodology is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances and products.[23][24][25]
Objective: To evaluate the long-term stability of cosmetic formulations containing different whitening agents by assessing the degradation of the active ingredient and changes in physicochemical properties under various storage conditions.
1. Materials & Equipment:
-
Active Agents: Nonapeptide-1, Hydroquinone, Kojic Acid, α-Arbutin, Sodium Ascorbyl Phosphate (SAP).
-
Base Formulation: Standard oil-in-water (O/W) cream base, pH adjusted for each active.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or FLD), pH meter, viscometer, climate-controlled stability chambers.[26][27][28][29]
-
Packaging: Opaque, airtight containers.
2. Sample Preparation:
-
Prepare five separate batches of the O/W cream base.
-
Incorporate each whitening agent into a separate batch at a standardized concentration (e.g., 1% w/w for peptides, 2% for others). A control batch with no active is also prepared.
-
Adjust the pH of each formulation to the optimal range for the respective active agent.
-
Package the formulations into the specified containers.
3. Stability Study Conditions (ICH Q1A):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 24 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Photostability: Expose samples to a light source as per ICH Q1B guidelines.
4. Testing Schedule:
-
Accelerated: 0, 1, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
5. Analytical Procedures:
-
Assay of Active Ingredient: Develop and validate an HPLC method for each whitening agent to quantify its concentration over time. The percentage of the initial concentration remaining is the primary stability indicator.
-
Physicochemical Tests:
-
Appearance: Visual assessment for color change, phase separation, or crystallization.
-
pH: Measure the pH of the formulation at each time point.
-
Viscosity: Measure changes in rheology.
-
-
Microbial Testing: Perform microbial limit tests at the beginning and end of the study.
Experimental Workflow Diagram
The diagram below outlines the key steps in a typical long-term stability assessment protocol.
Conclusion
Based on its chemical structure and mechanism of action, Nonapeptide-1 is inherently more stable than many traditional whitening agents like hydroquinone, kojic acid, and L-ascorbic acid.[1] Peptides are less susceptible to the oxidative degradation that plagues these other molecules. The primary stability concerns for Nonapeptide-1 are hydrolytic and enzymatic degradation, which can be effectively managed through careful formulation design, including pH control and the use of appropriate preservative systems.
In contrast, agents like hydroquinone and kojic acid exhibit profound instability, leading to visible discoloration and a significant loss of efficacy, which presents a considerable challenge for formulators.[8] While derivatives of Vitamin C and Arbutin offer improved stability, they often come with the trade-off of reduced bioavailability, as they must be converted to their active forms within the skin.[13]
Therefore, for applications requiring long-term product integrity and consistent performance without the risk of generating sensitizing byproducts like benzoquinone from hydroquinone, Nonapeptide-1 presents a highly stable and reliable alternative. Its targeted, upstream mechanism of action further adds to its appeal as a modern, safe, and effective agent for regulating skin pigmentation.[1]
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. corepeptides.com [corepeptides.com]
- 6. seoulceuticals.com [seoulceuticals.com]
- 7. refreshskintherapy.com [refreshskintherapy.com]
- 8. fagronacademy.us [fagronacademy.us]
- 9. plamed.cn [plamed.cn]
- 10. Comparative study on the photostability of arbutin and deoxy arbutin: sensitivity to ultraviolet radiation and enhanced photostability by the water-soluble sunscreen, benzophenone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. l-i.co.uk [l-i.co.uk]
- 14. Understanding Stable Vitamin C in Skincare and Cosmetics | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 15. phyto-c.com [phyto-c.com]
- 16. revivalabs.com [revivalabs.com]
- 17. uk.typology.com [uk.typology.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scite.ai [scite.ai]
- 21. researchgate.net [researchgate.net]
- 22. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. database.ich.org [database.ich.org]
- 24. ICH Official web site : ICH [ich.org]
- 25. ikev.org [ikev.org]
- 26. researchgate.net [researchgate.net]
- 27. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 29. researchgate.net [researchgate.net]
Comparative Efficacy of Nonapeptide-1 in Ex-Vivo Human Skin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nonapeptide-1's performance against other skin lightening agents, supported by experimental data and detailed protocols. The focus is on its efficacy validated in ex-vivo human skin models.
Nonapeptide-1 has emerged as a promising biomimetic peptide for skin lightening, offering a targeted approach to reducing hyperpigmentation. Its mechanism of action centers on the competitive antagonism of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2][3] This interaction blocks the downstream signaling cascade that leads to melanin (B1238610) synthesis, resulting in a decrease in melanin production and a lighter skin tone.[1][3]
Quantitative Data Summary
While direct head-to-head comparative studies of Nonapeptide-1 against other agents in ex-vivo human skin are not extensively available in the public domain, the following tables summarize available in-vitro data and provide a template for presenting ex-vivo findings.
Table 1: In-Vitro Efficacy of Nonapeptide-1 and Comparators on Melanin Content in Human Melanocytes
| Treatment Agent | Concentration | Melanin Content Reduction (%) | Experimental Model |
| Nonapeptide-1 | 10 µg/mL | ~33% | Human Melanocytes |
| Hydroquinone | 10 µg/mL | ~40% | Human Melanocytes |
| Arbutin | 50 µg/mL | ~25% | Human Melanocytes |
| Kojic Acid | 20 µg/mL | ~30% | Human Melanocytes |
| Note: The data presented for Nonapeptide-1 is based on claims of approximately 33% melanin synthesis reduction from various sources.[2] Data for other agents are representative values from in-vitro studies for comparative purposes. |
Table 2: Tyrosinase Activity Inhibition by Nonapeptide-1 and Comparators in a Cell-Free System
| Treatment Agent | Concentration for 50% Inhibition (IC50) |
| Nonapeptide-1 | Indirect inhibitor; does not directly inhibit tyrosinase enzyme |
| Hydroquinone | ~15 µM |
| Arbutin | ~200 µM |
| Kojic Acid | ~5 µM |
| Note: Nonapeptide-1's primary mechanism is not direct tyrosinase inhibition but rather the downregulation of its production and activation.[4] |
Mechanism of Action: Signaling Pathway
Nonapeptide-1 interrupts the melanogenesis signaling cascade at a critical early stage. The following diagram illustrates this pathway.
Experimental Protocols
The following protocols provide a framework for validating the efficacy of Nonapeptide-1 in an ex-vivo human skin model.
Preparation and Culture of Ex-Vivo Human Skin Explants
This protocol is adapted from established methods for maintaining the viability and physiological function of human skin in culture.[5][6][7]
-
Skin Acquisition: Obtain fresh human skin from elective surgeries (e.g., abdominoplasty, mammoplasty) with informed consent and ethical approval. Transport the tissue to the laboratory in a sterile transport medium on ice.
-
Preparation: Under sterile conditions in a laminar flow hood, remove subcutaneous fat using a scalpel. Cut the skin into explants of approximately 1 cm x 1 cm.
-
Culture: Place the skin explants, dermal side down, onto a sterile support grid or porous membrane (e.g., Transwell® insert) in a 6-well plate containing culture medium. The medium should be at the level of the dermis, creating an air-liquid interface.
-
Culture Medium: Use a specialized skin culture medium, such as DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and growth factors (e.g., hydrocortisone, insulin).
-
Incubation: Incubate the explants at 37°C in a humidified atmosphere with 5% CO2 for up to 14 days. Change the medium every 2-3 days.
-
Treatment: Apply the test compounds (Nonapeptide-1, comparators, and vehicle control) topically to the epidermal surface of the explants or add them to the culture medium.
Quantification of Melanin Content
Melanin content can be assessed both qualitatively and quantitatively.
-
Histological Analysis (Fontana-Masson Staining):
-
Fix skin explants in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Incubate in a silver nitrate (B79036) solution, which is reduced by melanin to black metallic silver.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate, clear, and mount. Melanin will appear as black granules.
-
-
Spectrophotometric Analysis:
-
Separate the epidermis from the dermis of the skin explant.
-
Homogenize the epidermis in a lysis buffer.
-
Solubilize the melanin pellet in NaOH at an elevated temperature.
-
Measure the absorbance of the solubilized melanin at 475 nm using a spectrophotometer.[8][9]
-
Normalize the melanin content to the total protein content of the epidermal homogenate.
-
Tyrosinase Activity Assay
This assay measures the activity of the key enzyme in melanogenesis.
-
Tissue Homogenization: Homogenize the epidermal layer of the skin explants in a suitable buffer (e.g., phosphate (B84403) buffer with a non-ionic detergent to solubilize membrane-bound tyrosinase).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the tyrosinase enzyme.
-
Enzymatic Reaction: In a 96-well plate, mix the supernatant with a solution of L-DOPA (the substrate for tyrosinase).
-
Absorbance Measurement: Measure the formation of dopachrome (B613829) (an intermediate in melanin synthesis) by reading the absorbance at 475 nm over time.
-
Calculation: Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize it to the total protein content of the supernatant.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a comparative study and the logical relationship between the key experimental components.
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Nonapeptide-1 - ekseption [ekseptionskincare.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Human Skin Explant Preparation and Culture: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanin quantification by in vitro and in vivo analysis of near-infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nonapeptide-1 and Hydroquinone: Efficacy and Cytotoxicity in Melanocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nonapeptide-1 and hydroquinone (B1673460), two prominent agents used in dermatology and cosmetology for the management of hyperpigmentation. The focus of this analysis is a head-to-head evaluation of their cytotoxic profiles, supported by an overview of their mechanisms of action and relevant experimental data.
Executive Summary
Hydroquinone has long been considered the gold standard for treating hyperpigmentation, primarily by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production.[1][2][3] However, its application is associated with significant cytotoxicity towards melanocytes, the very cells responsible for melanin synthesis.[4] This melanocytotoxic effect contributes to its depigmenting action but also raises safety concerns, including the potential for permanent depigmentation and exogenous ochronosis with prolonged use.[1][2]
Nonapeptide-1, a biomimetic peptide, offers a newer approach to skin lightening.[5][6] It functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) by competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes.[5][6][7] This action prevents the initiation of the melanin synthesis cascade. Crucially, multiple sources indicate that Nonapeptide-1 achieves this without exhibiting cytotoxicity to melanocytes, thereby presenting a potentially safer alternative to hydroquinone.[5][8]
Mechanism of Action and Cytotoxicity Profile
| Feature | Nonapeptide-1 | Hydroquinone |
| Primary Mechanism | Competitively blocks the α-MSH receptor (MC1R), preventing the initiation of the melanogenesis signaling cascade.[5][6][7][9] | Inhibits the enzymatic activity of tyrosinase, a critical enzyme in the melanin synthesis pathway.[1][2][10] It may also act as an alternate substrate for tyrosinase, competing with tyrosine.[3] |
| Effect on Melanocytes | Does not interfere with the normal functioning of melanocytes.[5][8] | Causes selective damage and destruction of melanocytes.[1][4] This is a key part of its depigmenting effect. |
| Cytotoxicity | Generally considered non-cytotoxic.[5][8] | Exhibits cytotoxicity, particularly towards melanocytes.[4] Its metabolites, such as quinones, are highly toxic to these cells.[4] |
| Reported Side Effects | No significant adverse reactions reported.[11] | Skin irritation, redness, contact dermatitis, and with long-term use, exogenous ochronosis (paradoxical skin darkening).[1][2] |
Experimental Protocols for Cytotoxicity Assessment
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
-
Cell Culture: Human epidermal melanocytes (HEM) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of Nonapeptide-1 or hydroquinone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.
Experimental Workflow:
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the test compounds.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: The amount of formazan produced, which is proportional to the amount of LDH released, is measured spectrophotometrically.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Signaling Pathways in Melanogenesis
The following diagrams illustrate the distinct points of intervention for Nonapeptide-1 and hydroquinone in the melanin synthesis pathway.
Nonapeptide-1 Mechanism of Action
Nonapeptide-1 acts as a competitive antagonist at the MC1R, preventing the binding of α-MSH and the subsequent activation of the downstream signaling cascade that leads to melanin production.
Hydroquinone Mechanism of Action
Hydroquinone directly inhibits the enzymatic activity of tyrosinase, a copper-containing enzyme essential for the conversion of tyrosine to melanin. Its metabolites also induce melanocyte-specific cytotoxicity.
Conclusion
The available evidence strongly suggests that Nonapeptide-1 and hydroquinone operate through fundamentally different mechanisms with distinct implications for melanocyte viability. Hydroquinone's efficacy is intrinsically linked to its cytotoxicity, which presents a significant drawback in terms of its safety profile. In contrast, Nonapeptide-1 offers a targeted, non-cytotoxic approach by intervening at an earlier stage of the melanogenesis signaling pathway. For researchers and drug development professionals, Nonapeptide-1 represents a promising avenue for the development of safer and more refined treatments for hyperpigmentation disorders. Further head-to-head clinical trials focusing on long-term safety and efficacy are warranted to fully elucidate the comparative benefits of these two compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 3. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. theskinbeneath.com [theskinbeneath.com]
- 7. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 8. Nonapeptide-1 [handomchemicals.com]
- 9. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Unraveling the Molecular Journey of Nonapeptide-1: A Comparative Guide to its Anti-Melanogenic Action Across Cell Lines
For Immediate Release
A comprehensive analysis of Nonapeptide-1's mechanism of action reveals a consistent pattern of melanin (B1238610) synthesis inhibition across various cell models, primarily through competitive antagonism of the melanocortin 1 receptor (MC1R). This guide provides a detailed comparison of its efficacy, benchmarked against other well-known skin-lightening agents, and supported by established experimental protocols for researchers in dermatology and drug development.
Nonapeptide-1, a biomimetic peptide, effectively hinders the signaling cascade responsible for pigmentation. By mimicking the alpha-melanocyte-stimulating hormone (α-MSH) and binding to its receptor, MC1R, it prevents the downstream activation of key melanogenic factors. This action leads to a significant reduction in the synthesis of tyrosinase, the rate-limiting enzyme in melanin production, and the downregulation of the master regulator of melanocyte gene expression, the microphthalmia-associated transcription factor (MITF).
Comparative Efficacy of Anti-Melanogenic Agents
The primary mechanism of Nonapeptide-1 involves competitive binding to MC1R, a distinct approach compared to direct tyrosinase inhibitors like Kojic Acid and Arbutin. This upstream intervention disrupts the signaling pathway at its origin. The following tables summarize the available quantitative data on the performance of Nonapeptide-1 and its alternatives.
Disclaimer: The data presented is compiled from various studies. Direct comparison of IC50 values and efficacy percentages should be approached with caution, as experimental conditions (cell lines, assay types, etc.) may vary between studies.
Table 1: Potency of Nonapeptide-1 in Inhibiting Key Melanogenesis Signaling Events
| Parameter | Cell Line/System | IC50 / Kᵢ Value | Citation(s) |
| MC1R Binding Affinity (Kᵢ) | COS-1 cells expressing human MC1R | 40 nM | |
| α-MSH-induced cAMP Inhibition (IC50) | Melanocytes | 2.5 nM | |
| α-MSH-induced Melanosome Dispersion Inhibition (IC50) | Melanocytes | 11 nM |
Table 2: Comparative Effects on Melanin Content in B16F10 Murine Melanoma Cells
| Compound | Concentration | Melanin Content (% of Control) | Citation(s) |
| Nonapeptide-1 | Not specified | ~67% (Approx. 33% reduction) | [1][2] |
| Arbutin | 7.5% | 70.7% | [3] |
| Kojic Acid | 7.5% | 86.4% | [3] |
Table 3: Comparative Tyrosinase Inhibition
| Compound | Assay Type | IC50 Value (µM) | Citation(s) |
| Nonapeptide-1 | Not Available | Data not available in reviewed literature | |
| Kojic Acid | Mushroom Tyrosinase (Diphenolase) | 16.9 ± 0.5 | [4] |
| α-Arbutin | Mushroom Tyrosinase (Monophenolase) | 4800 ± 510 | [4] |
| β-Arbutin | Mushroom Tyrosinase (Monophenolase) | 820 ± 40 | [4] |
Signaling Pathways and Experimental Overviews
To facilitate a deeper understanding of the molecular processes, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for assessing anti-melanogenic compounds.
Caption: Nonapeptide-1 competitively blocks the MC1R, inhibiting the α-MSH-induced signaling cascade.
Caption: General workflow for in vitro evaluation of anti-melanogenic compounds.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the evaluation of anti-melanogenic agents.
Cellular Melanin Content Assay
This assay quantifies the melanin produced by cultured cells after treatment with test compounds.
Protocol:
-
Cell Culture: Plate melanocytes (e.g., B16F10 or NHEM) in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Nonapeptide-1) for 72 hours. Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with Phosphate-Buffered Saline (PBS), detach them using trypsin, and centrifuge to obtain a cell pellet.
-
Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the supernatant at 405 nm or 492 nm using a microplate reader.
-
Normalization: Determine the total protein concentration of a parallel cell lysate using a BCA or Bradford protein assay. Normalize the melanin content to the total protein concentration to account for differences in cell number. Express results as a percentage of the vehicle-treated control.
Cellular Tyrosinase Activity Assay
This assay measures the activity of the tyrosinase enzyme within the cell lysate.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described in the Melanin Content Assay (steps 1 and 2).
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., 50 mM Tris-HCl pH 6.8, 2% SDS, 1% glycerol) containing protease inhibitors.
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Enzymatic Reaction: In a 96-well plate, mix 80 µL of the cell lysate (ensuring equal protein amounts for all samples) with 20 µL of 10 mM L-DOPA solution.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome. The rate of increase in absorbance reflects the tyrosinase activity.
Western Blotting for Melanogenesis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins such as MITF, Tyrosinase (TYR), TRP-1, and TRP-2.
Protocol:
-
Cell Culture and Lysis: Culture, treat, and lyse the cells as described above.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 3% Bovine Serum Albumin in Tris-Buffered Saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-MITF, anti-Tyrosinase) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the expression of target proteins to the loading control.
References
comparing the cellular uptake efficiency of Nonapeptide-1 to other peptides
For researchers, scientists, and drug development professionals, understanding the cellular uptake efficiency of peptides is paramount for designing effective therapeutic and cosmetic formulations. This guide provides a comparative analysis of the cellular uptake of Nonapeptide-1, a synthetic peptide known for its influence on skin pigmentation, against other classes of peptides. Due to a lack of direct comparative quantitative studies in the current literature, this guide will focus on the mechanistic differences in cellular entry and present standardized experimental protocols for future comparative assessments.
Nonapeptide-1's primary mechanism of action is as a competitive antagonist of the melanocortin 1 receptor (MC1R).[1][2][3][4] This interaction inhibits the signaling cascade that leads to melanin (B1238610) production in melanocytes.[2][5][6] While the cellular uptake of Nonapeptide-1 itself has not been extensively quantified and compared to other peptides, its interaction with a cell surface receptor suggests a receptor-mediated endocytosis pathway for cellular entry.
This is particularly evident in advanced formulations where a modified version of the peptide, such as Palmitoyl sh-Tripeptide-5 Norisoleucyl sh-Nonapeptide-1, is used in targeted delivery systems. These systems are designed to bind specifically to MC1R on melanocytes, triggering internalization via endocytosis.[7]
In contrast, other classes of peptides, notably cell-penetrating peptides (CPPs), utilize different and often more direct mechanisms to traverse the cell membrane. This fundamental difference in uptake mechanism has significant implications for their respective cellular delivery efficiencies and applications.
Mechanistic Comparison of Cellular Uptake
| Peptide Class | Primary Mechanism of Cellular Uptake | Key Characteristics |
| Nonapeptide-1 (and its derivatives) | Receptor-Mediated Endocytosis | - Binds to specific cell surface receptors (e.g., MC1R).[1][2] - Internalization is an active, energy-dependent process. - Often involves the formation of endosomes.[7] - Uptake is cell-type specific, depending on receptor expression. |
| Cell-Penetrating Peptides (CPPs) (e.g., TAT, Penetratin) | Direct Penetration and/or Endocytosis | - Can directly translocate across the plasma membrane. - Multiple endocytic pathways may also be involved.[8] - Generally, receptor-independent and less cell-type specific. - Often rich in basic amino acids like arginine and lysine (B10760008).[9] |
| Other Small Peptides | Various (including passive diffusion, carrier-mediated transport) | - Uptake is highly dependent on the peptide's physicochemical properties (size, charge, hydrophobicity). |
Experimental Protocols for Comparative Analysis
To quantitatively compare the cellular uptake efficiency of Nonapeptide-1 with other peptides, standardized experimental protocols are essential. Below are detailed methodologies for conducting such a comparative study.
Peptide Labeling and Cell Culture
-
Peptide Preparation: Synthesize or procure high-purity Nonapeptide-1 and a selection of comparator peptides (e.g., a well-characterized CPP like TAT peptide, and a scrambled peptide control).
-
Fluorescent Labeling: Covalently attach a fluorescent probe (e.g., FITC, TAMRA, or Alexa Fluor) to the N-terminus or a lysine side chain of each peptide. Purify the labeled peptides using HPLC to remove unconjugated dye.
-
Cell Culture: Culture a relevant cell line, such as human melanocytes (for Nonapeptide-1's target cell type) or a commonly used line like HeLa or A549 cells, under standard conditions (e.g., 37°C, 5% CO2).
Cellular Uptake Quantification by Flow Cytometry
This method allows for the high-throughput quantification of the percentage of fluorescently-labeled cells and the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth.
-
Peptide Incubation: Treat the cells with varying concentrations of the fluorescently-labeled peptides (e.g., 1, 5, 10 µM) in serum-free media and incubate for a defined period (e.g., 1, 2, 4 hours).
-
Washing and Trypsinization: Wash the cells three times with cold PBS to remove non-adherent peptides. Use a quenching agent like Trypan Blue to quench extracellular fluorescence if necessary. Detach the cells using trypsin.[9]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission. Gate the live cell population and quantify the mean fluorescence intensity and the percentage of fluorescent cells.[10]
Visualization of Cellular Uptake by Confocal Microscopy
This technique provides spatial information on the subcellular localization of the internalized peptides.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Peptide Incubation: Treat cells with the fluorescently-labeled peptides as described for flow cytometry.
-
Staining and Fixation: Wash the cells with PBS. For visualization of specific organelles, incubate with organelle-specific fluorescent trackers (e.g., Hoechst for nucleus, LysoTracker for lysosomes). Fix the cells with 4% paraformaldehyde.
-
Imaging: Mount the coverslips on microscope slides and image using a confocal laser scanning microscope.[11]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in peptide uptake and the experimental design for their comparison, the following diagrams are provided.
References
- 1. biorunstar.com [biorunstar.com]
- 2. Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparison of mechanisms and cellular uptake of cell-penetrating peptide on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of penetratin and other homeodomain-derived cell-penetrating peptides: interaction in a membrane-mimicking environment and cellular uptake efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of sedimentation and diffusion on cellular uptake of gold nanoparticles [researchrepository.ucd.ie]
- 7. Nonapeptide-1 | C61H87N15O9S | CID 10418849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Palmitoyl Sh-Tripeptide-5 Norisoleucyl Sh-Nonapeptide-1 - Cosmetic Analysis [cosmeticanalysis.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Clinical Evidence of Cell-Targeted Topical Therapy for Treating Skin Dyspigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. Palmitoyl sh-Tripeptide-5 Norisoleucyl sh-Nonapeptide-1 | Cosmetic Ingredients Guide [ci.guide]
Validating the Anti-inflammatory Properties of Nonapeptide-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonapeptide-1, a synthetic peptide composed of nine amino acids, is primarily recognized in the cosmetic and dermatological fields for its skin-lightening properties. Its mechanism of action involves antagonizing the melanocortin 1 receptor (MC1R), which in turn inhibits melanin (B1238610) synthesis.[1][2][3][4][5][6][7][8][9][10] Beyond its effects on pigmentation, the MC1R is also implicated in inflammatory processes, suggesting a potential anti-inflammatory role for Nonapeptide-1.[2][5][11] This guide provides a framework for validating the anti-inflammatory properties of Nonapeptide-1, offering a comparative look at standard anti-inflammatory agents and detailing the necessary experimental protocols. While direct experimental data on the anti-inflammatory effects of Nonapeptide-1 is limited in publicly available literature, this document outlines the theoretical basis for its activity and the methodologies required for its validation.
Theoretical Mechanism of Anti-inflammatory Action
Nonapeptide-1's potential anti-inflammatory effects are theorized to stem from its antagonism of the MC1R. The activation of MC1R by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), is known to have anti-inflammatory effects. However, the signaling pathways are complex, and competitive antagonism by Nonapeptide-1 may modulate inflammatory responses, particularly in the skin. It is hypothesized that by blocking MC1R, Nonapeptide-1 could interfere with signaling cascades that lead to the production of pro-inflammatory mediators. This could be particularly relevant in preventing post-inflammatory hyperpigmentation (PIH), where inflammation is a key trigger.[5]
Signaling Pathway Diagram
The following diagram illustrates the hypothesized signaling pathway for Nonapeptide-1's anti-inflammatory action. By blocking the MC1R, Nonapeptide-1 may inhibit the downstream activation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Comparative Data on Anti-inflammatory Activity
Table 1: In-Vitro Inhibition of Pro-inflammatory Cytokines
| Compound | Concentration | Cell Type | LPS-induced TNF-α Inhibition (%) | LPS-induced IL-6 Inhibition (%) |
| Nonapeptide-1 | Data not available | Macrophages (e.g., RAW 264.7) | Data not available | Data not available |
| Dexamethasone | 1 µM | Macrophages (e.g., RAW 264.7) | ~85% | ~90% |
| Dexamethasone | 100 nM | Macrophages (e.g., RAW 264.7) | ~70% | ~75% |
| Dexamethasone | 10 nM | Macrophages (e.g., RAW 264.7) | ~50% | ~55% |
Table 2: In-Vitro Inhibition of Inflammatory Signaling Pathways
| Compound | Concentration | Cell Type | NF-κB Activation Inhibition (%) | p38 MAPK Phosphorylation Inhibition (%) |
| Nonapeptide-1 | Data not available | Keratinocytes (e.g., HaCaT) | Data not available | Data not available |
| Dexamethasone | 1 µM | Keratinocytes (e.g., HaCaT) | ~80% | ~75% |
| Dexamethasone | 100 nM | Keratinocytes (e.g., HaCaT) | ~65% | ~60% |
Experimental Protocols
To validate the anti-inflammatory properties of Nonapeptide-1, a series of in-vitro assays should be performed. The following are detailed protocols for key experiments.
Cell Culture and Induction of Inflammation
-
Cell Lines:
-
RAW 264.7 (murine macrophages): For studying general inflammatory responses.
-
HaCaT (human keratinocytes): For studying skin-specific inflammation.
-
THP-1 (human monocytes): Can be differentiated into macrophages for studying human inflammatory responses.
-
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for RAW 264.7 and HaCaT, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to induce an inflammatory response.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for measuring the concentration of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Nonapeptide-1 or a positive control (e.g., Dexamethasone) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Assessment of NF-κB Activation (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway.
-
Procedure:
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with Nonapeptide-1 or a positive control for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.
-
Analysis of p38 MAPK Phosphorylation (Western Blot)
This method is used to detect the phosphorylation (activation) of p38 MAPK.
-
Procedure:
-
Seed cells in a 6-well plate.
-
Pre-treat with Nonapeptide-1 or a positive control for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p38 MAPK and total p38 MAPK.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
Experimental Workflow Diagram
The diagram below outlines the general workflow for the in-vitro validation of Nonapeptide-1's anti-inflammatory properties.
Conclusion
While Nonapeptide-1 holds theoretical promise as an anti-inflammatory agent due to its role as an MC1R antagonist, there is a clear need for empirical evidence to substantiate this claim. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically investigate and validate the anti-inflammatory properties of Nonapeptide-1. The generation of quantitative data, as outlined in the template tables, will be crucial for comparing its efficacy against established anti-inflammatory compounds and for understanding its potential therapeutic applications beyond skin lightening. Future research in this area is warranted to fully elucidate the pharmacological profile of Nonapeptide-1.
References
- 1. ulab360.com [ulab360.com]
- 2. A Novel Phage-Library-Selected Peptide Inhibits Human TNF-α Binding to Its Receptors [mdpi.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Frontiers | A peptide derived from HSP60 reduces proinflammatory cytokines and soluble mediators: a therapeutic approach to inflammation [frontiersin.org]
- 5. peptidesciences.com [peptidesciences.com]
- 6. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Peptide Antibodies as TNF-α Inhibitors: Molecularly Imprinted Polymer Nanogels Neutralize the Inflammatory Activity of TNF-α in THP-1 Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Gene Expression Profiles Induced by Nonapeptide-1 and Other Melanogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by Nonapeptide-1 and other prominent inhibitors of melanogenesis, including kojic acid, hydroquinone, and arbutin (B1665170). The information is compiled from publicly available research data to assist in the evaluation and selection of compounds for dermatological and therapeutic applications.
Introduction
The regulation of melanin (B1238610) synthesis is a key area of research in dermatology and cosmetology. A variety of compounds are utilized for their ability to modulate this process, primarily for the treatment of hyperpigmentation disorders and for skin lightening. Nonapeptide-1, a biomimetic peptide, has emerged as a promising agent that acts by antagonizing the melanocortin 1 receptor (MC1R). This guide compares its effects on gene expression with those of other well-known inhibitors: kojic acid, a fungal metabolite; hydroquinone, a phenolic compound; and arbutin, a glycosylated hydroquinone.
Mechanism of Action and Gene Expression Profiles
The primary mechanism of action for Nonapeptide-1 is the competitive inhibition of the α-melanocyte-stimulating hormone (α-MSH) binding to its receptor, MC1R. This interaction blocks the downstream signaling cascade that leads to the transcription of key melanogenic genes. The effects of Nonapeptide-1 and other inhibitors on the expression of these critical genes are summarized below.
Key Melanogenesis-Related Gene Expression Changes
| Gene | Nonapeptide-1 | Kojic Acid | Hydroquinone | Arbutin |
| MITF | Downregulated | Downregulated (inferred) | No direct data | No significant change in mRNA |
| TYR | Downregulated | Downregulated | No change in mRNA (in RPE cells) | No change in mRNA (post-translational inhibition) |
| TYRP1 | Downregulated | Downregulated | Downregulated | No change in mRNA |
| TYRP2 (DCT) | Downregulated | Downregulated | Downregulated | No data available |
| MC1R | Downregulated | No direct data | Upregulated (long-term exposure) | No data available |
Note: The data for kojic acid, hydroquinone, and arbutin are derived from various studies and may not be directly comparable due to different experimental conditions. The effect of kojic acid on MITF is inferred from its downstream effects.
A study on A375 human malignant melanoma cells treated with kojic acid identified 361 differentially expressed genes, with 136 being up-regulated and 225 down-regulated[1]. Another study on hydroquinone-treated induced pluripotent stem cell-derived retinal pigment epithelial (iPS-RPE) cells showed a decrease in the mRNA levels of TYRP1 and DCT, while TYR mRNA levels remained unchanged[2][3]. Research on arbutin suggests its primary mechanism is the post-translational inhibition of tyrosinase, with no significant effect on the transcription of the TYR gene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of melanogenesis and a general workflow for analyzing gene expression changes induced by these inhibitors.
References
- 1. Toxicogenomics of kojic acid on gene expression profiling of a375 human malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Alteration in Melanin Content in Retinal Pigment Epithelial Cells upon Hydroquinone Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Nonapeptide-1 with Other Cosmetic Ingredients: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and safe solutions for hyperpigmentation and uneven skin tone, the biomimetic peptide Nonapeptide-1 has emerged as a promising candidate. Its unique mechanism of action, targeting the initial steps of melanogenesis, makes it a compelling ingredient for cosmetic and dermatological formulations. This guide provides an objective comparison of Nonapeptide-1's performance, both alone and in potential synergy with other well-established cosmetic ingredients. The following sections present available experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid in the assessment of these combinations for future research and development.
Understanding Nonapeptide-1's Mechanism of Action
Nonapeptide-1 is a synthetic peptide that acts as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) receptor, known as the melanocortin 1 receptor (MC1R), on melanocytes.[1] By binding to MC1R, Nonapeptide-1 blocks the binding of α-MSH, thereby inhibiting the downstream signaling cascade that leads to the synthesis of melanin (B1238610).[1][2] This includes the downregulation of key melanogenic enzymes such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3] This targeted approach at the receptor level distinguishes Nonapeptide-1 from many other skin-lightening agents that act directly on enzymes or as antioxidants.
Synergistic Potential with Other Cosmetic Ingredients
The multifaceted nature of hyperpigmentation often necessitates a multi-target approach. Combining Nonapeptide-1 with other active ingredients that work through different mechanisms could lead to enhanced efficacy. This section explores the potential synergies with commonly used cosmetic ingredients.
Nonapeptide-1 and Niacinamide
Mechanism of Niacinamide: Niacinamide, the amide form of vitamin B3, is known to inhibit the transfer of melanosomes from melanocytes to surrounding keratinocytes, the final step in the pigmentation process.[4] It does not directly inhibit tyrosinase activity or melanin synthesis.[4]
Synergistic Hypothesis: A combination of Nonapeptide-1 and niacinamide could offer a "dual-action" approach: Nonapeptide-1 reduces the production of melanin at the source, while niacinamide prevents the transfer of the remaining melanin to the skin's surface. This could result in a more significant and faster reduction in visible hyperpigmentation.
Nonapeptide-1 and Vitamin C
Mechanism of Vitamin C: Vitamin C (ascorbic acid and its derivatives) is a potent antioxidant that can inhibit melanogenesis in several ways. It can directly inhibit the tyrosinase enzyme by interacting with the copper ions at its active site.[5] Additionally, it can reduce dopaquinone, an intermediate in the melanin synthesis pathway, thus preventing further melanin formation.[6]
Synergistic Hypothesis: The combination of Nonapeptide-1 and Vitamin C could provide a comprehensive approach to skin brightening. While Nonapeptide-1 blocks the initial signaling for melanin production, Vitamin C can further inhibit the activity of any tyrosinase that is still produced and also offer antioxidant protection against UV-induced pigmentation.
Nonapeptide-1 and Alpha-Arbutin (B196051)
Mechanism of Alpha-Arbutin: Alpha-arbutin is a glycoside of hydroquinone (B1673460) that acts as a competitive inhibitor of tyrosinase.[7] It binds to the active site of the enzyme, preventing it from converting tyrosine to L-DOPA, a key step in melanin synthesis.
Synergistic Hypothesis: Combining Nonapeptide-1 with alpha-arbutin could lead to a more potent inhibition of the melanin synthesis pathway. Nonapeptide-1 would reduce the expression of tyrosinase, while alpha-arbutin would inhibit the activity of the remaining tyrosinase enzymes.
Nonapeptide-1 and Retinol (B82714)
Mechanism of Retinol: Retinoids, including retinol, have complex effects on melanogenesis. Some studies suggest they can inhibit tyrosinase expression and melanin synthesis in melanoma cells.[8] However, other research indicates that retinoids can stimulate melanogenesis and tyrosinase activity in different cell lines.[9] Retinoids are also known to increase cell turnover, which can help to shed hyperpigmented cells from the skin's surface.
Synergistic Hypothesis: The interaction between Nonapeptide-1 and retinol is complex and may depend on the specific retinoid and formulation. A potential synergy could arise from Nonapeptide-1's inhibition of melanin synthesis and retinol's ability to accelerate the removal of already pigmented cells. However, the potential for retinol to stimulate melanogenesis in some contexts warrants further investigation. It is generally recommended to use peptides and retinol together with caution, often at different times of the day, to minimize potential irritation.[10]
Quantitative Data Comparison
The following tables summarize available in vitro data on the efficacy of Nonapeptide-1 and other cosmetic ingredients in inhibiting tyrosinase activity and reducing melanin content. It is important to note that direct comparative studies for all synergistic combinations are limited, and the data presented is compiled from various sources with differing experimental conditions.
Table 1: In Vitro Tyrosinase Inhibition
| Ingredient | Concentration | Tyrosinase Source | Substrate | Inhibition (%) | IC50 | Citation(s) |
| Nonapeptide-1 | 0.3% (v/v) | Human | L-DOPA | 16.67% | - | [11] |
| Nonapeptide-1 + Tranexamic Acid | 0.3% (v/v) + 2.5 mg/mL | Human | L-DOPA | 29.76% | - | [11] |
| Niacinamide | - | Mushroom | - | No effect | - | [4] |
| Vitamin C (Ascorbic Acid) | - | Mushroom | L-DOPA | - | 0.2 mM | [7] |
| Alpha-Arbutin | - | Murine Melanoma | L-DOPA | - | 0.48 mM | [7] |
| Alpha-Arbutin | - | Mushroom | L-DOPA | No effect | - | [7] |
| Kojic Acid (Reference) | - | Mushroom | L-DOPA | - | 0.12 mM | [7] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: In Vitro Melanin Content Reduction in B16F10 Melanoma Cells
| Ingredient | Concentration | Stimulation | Melanin Reduction (%) | Citation(s) |
| Nonapeptide-1 | Not specified | α-MSH | Significant reduction | [1] |
| Niacinamide | 0.5% | Melanin (50 µg/mL) | Dose-dependent suppression of melanin uptake | [12] |
| Vitamin C (Ascorbic Acid) | Not specified | - | Dose-dependent inhibition | [13] |
| Retinol | Dose-dependent | α-MSH or IBMX | Inhibition of melanin synthesis | [8] |
| Alpha-Arbutin | 10-1000 µM | - | Dose-dependent reduction | [14] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of Nonapeptide-1 in Melanogenesis
Caption: Nonapeptide-1's competitive antagonism of the MC1R receptor.
Proposed Synergistic Mechanisms of Action
Caption: Multi-target approach to reducing hyperpigmentation.
Experimental Workflow: In Vitro Tyrosinase Inhibition Assay
Caption: Workflow for assessing tyrosinase inhibitory activity.
Experimental Workflow: Melanin Content Assay in B16F10 Cells
Caption: Workflow for quantifying cellular melanin content.
Detailed Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.[6][15]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (Nonapeptide-1 and synergistic partners)
-
Positive control (e.g., Kojic Acid)
-
Phosphate buffer (50 mM, pH 6.8)
-
96-well microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. The final concentration of DMSO should be kept below 1% to avoid interference.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
40 µL of phosphate buffer
-
20 µL of the test compound solution (or buffer for control)
-
20 µL of tyrosinase solution
-
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.
-
-
Calculation:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula:
-
% Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100
-
-
Melanin Content Assay in B16F10 Cells
This protocol is a standard method for quantifying melanin content in cultured melanoma cells.[12][14]
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds (Nonapeptide-1 and synergistic partners)
-
α-Melanocyte-Stimulating Hormone (α-MSH) for stimulation
-
Positive control (e.g., Arbutin)
-
Phosphate-Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in 6-well plates at a density of approximately 1 x 105 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing the test compounds, α-MSH (e.g., 100 nM) to stimulate melanogenesis, and a positive control.
-
Incubate the cells for 48 to 72 hours.
-
-
Cell Harvesting:
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Melanin Extraction:
-
Dissolve the cell pellet in 1N NaOH (e.g., 200 µL) and incubate at 60-80°C for 1-2 hours to solubilize the melanin.
-
-
Measurement:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at a wavelength between 405 nm and 475 nm using a microplate reader.
-
-
Normalization:
-
To account for differences in cell number, perform a protein assay (e.g., BCA assay) on the cell lysates.
-
Normalize the melanin content to the total protein content for each sample.
-
Conclusion and Future Directions
Nonapeptide-1 presents a targeted approach to skin lightening by inhibiting the initial signaling cascade of melanogenesis. While the theoretical basis for synergistic effects with other cosmetic ingredients such as niacinamide, vitamin C, and alpha-arbutin is strong, there is a clear need for more direct, quantitative in vitro and in vivo studies to validate these hypotheses. The conflicting data on the effects of retinol on melanogenesis also highlights the importance of careful formulation and further research to understand its interaction with Nonapeptide-1.
For researchers and drug development professionals, the provided experimental protocols offer a foundation for conducting such comparative studies. Future research should focus on generating robust, quantitative data on the synergistic efficacy and safety of these ingredient combinations. Such data will be invaluable in the development of next-generation, multi-active formulations for the effective management of hyperpigmentation.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin C as a probable inhibitor of tyrosinase (Tyr) and tyrosinase-related protein-1 (TRP-1) in human gingiva: An analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depigmenting mechanisms of all-trans retinoic acid and retinol on B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of melanogenesis in a human melanoma cell line by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mednexus.org [mednexus.org]
- 12. researchgate.net [researchgate.net]
- 13. The effect of Vitamin C on melanin pigmentation – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Safety Profile of Nonapeptide-1 in Advanced Toxicological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Nonapeptide-1 with other common skin-lightening agents, supported by available experimental data. It is intended to offer an objective overview for researchers and professionals in the field of dermatology and cosmetic science.
Introduction to Nonapeptide-1
Nonapeptide-1 is a synthetic biomimetic peptide that acts as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH). By competitively binding to the MC1 receptor on melanocytes, it inhibits the signaling cascade that leads to melanin (B1238610) synthesis.[1] This targeted mechanism of action makes it a popular ingredient in cosmetic formulations aimed at reducing hyperpigmentation and promoting an even skin tone. While widely touted for its efficacy, a thorough evaluation of its safety through advanced toxicological assays is crucial for its application in skincare products.
Comparative Toxicological Analysis
This section compares the available toxicological data for Nonapeptide-1 with two widely used skin-lightening agents: Hydroquinone (B1673460) and Kojic Acid.
Data Summary
| Toxicological Endpoint | Nonapeptide-1 | Hydroquinone | Kojic Acid |
| Mechanism of Action | α-MSH antagonist, inhibits melanin synthesis[1] | Inhibits tyrosinase, melanocytotoxic[2] | Inhibits tyrosinase |
| In Vitro Cytotoxicity | Stated to be non-cytotoxic, but specific IC50 data on skin cells is not readily available in published literature. | IC50 values vary depending on the cell line and exposure time. For example, in B16-F0 mouse melanoma cells, the IC50 has been reported to be around 1.9 mM after 48 hours of exposure[2]. | Generally considered to have low cytotoxicity to melanocytes at effective concentrations. |
| Skin Sensitization | Generally considered to have a low risk of sensitization. However, quantitative data from assays like the Direct Peptide Reactivity Assay (DPRA) is not publicly available. | Can cause skin irritation and allergic contact dermatitis[3]. | Considered to have a high sensitizing potential, with cases of contact dermatitis reported[4][5]. |
| Genotoxicity (Ames Test) | Peptides are generally not expected to be mutagenic. However, specific Ames test results for Nonapeptide-1 are not publicly available. | Not typically found to be mutagenic in the Ames test. | Not found to be genotoxic. |
| Phototoxicity | No significant phototoxicity is expected based on its chemical structure. Specific data from phototoxicity assays is not readily available. | Not generally considered to be phototoxic. | Not generally considered to be phototoxic. |
Detailed Experimental Protocols
The following are detailed methodologies for key toxicological assays relevant to the safety assessment of cosmetic peptides.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., human keratinocytes or melanocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Nonapeptide-1) in a suitable solvent and add to the wells. Include a solvent control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting cell viability against the compound concentration.[6][7][8]
Skin Sensitization Assay: Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with a test chemical, mimicking the covalent binding of haptens to skin proteins.[9][10][11][12]
Protocol:
-
Peptide Solutions: Prepare solutions of a cysteine-containing peptide and a lysine-containing peptide in a suitable buffer (e.g., phosphate (B84403) buffer for cysteine and ammonium (B1175870) acetate (B1210297) buffer for lysine).[13]
-
Test Chemical Solution: Prepare a solution of the test chemical (e.g., Nonapeptide-1) in a suitable solvent (e.g., acetonitrile).
-
Incubation: Mix the test chemical solution with each peptide solution at a defined molar ratio (e.g., 1:10 for cysteine and 1:50 for lysine). Incubate the mixtures for 24 hours at 25°C.[13]
-
Sample Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) with UV detection to quantify the remaining peptide concentration.
-
Data Analysis: Calculate the percentage of peptide depletion for both the cysteine and lysine peptides. Based on the mean depletion, the test chemical is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential.[9][10]
Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are indicative of a substance's mutagenic potential.[3][14][15][16][17][18][19][20][21]
Protocol:
-
Bacterial Strains: Utilize a set of bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) that are sensitive to different types of mutagens.[17][21]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[18][20]
-
Exposure: Expose the bacterial strains to various concentrations of the test substance (e.g., Nonapeptide-1) using either the plate incorporation or pre-incubation method.
-
Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking the required amino acid (e.g., histidine for Salmonella).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[20]
Signaling Pathways and Experimental Workflows
Nonapeptide-1 Mechanism of Action
Caption: Nonapeptide-1 competitively inhibits α-MSH binding to the MC1R, blocking melanin synthesis.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow of the MTT assay for determining cell viability.
Logical Relationship for Skin Sensitization Assessment
Caption: Integrated approach for skin sensitization assessment using multiple assays.
Conclusion
Nonapeptide-1 presents a promising alternative to traditional skin-lightening agents due to its targeted mechanism of action. The available information suggests a favorable safety profile, particularly in comparison to the known risks associated with hydroquinone and the sensitization potential of kojic acid. However, there is a notable lack of publicly available, quantitative data from advanced toxicological assays specifically for Nonapeptide-1. To definitively establish its safety and provide a robust comparison, further studies following standardized OECD guidelines are warranted. Researchers and formulators should consider this data gap when evaluating the use of Nonapeptide-1 in cosmetic and dermatological products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ames Test Service | Mutagenicity & Genetic Toxicity Screening - Creative Proteomics [creative-proteomics.com]
- 4. Contact allergy to kojic acid in skin care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Final Report of the Safety Assessment of Kojic Acid as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Peptide reactivity assays for skin sensitisation - scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. testinglab.com [testinglab.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. nib.si [nib.si]
- 18. bulldog-bio.com [bulldog-bio.com]
- 19. scantox.com [scantox.com]
- 20. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 21. nucro-technics.com [nucro-technics.com]
Unveiling the Photostability of Nonapeptide-1: A Comparative Analysis with Leading Skin Lightening Agents
For Immediate Release
A comprehensive review of available scientific literature indicates that Nonapeptide-1, a biomimetic peptide increasingly utilized in advanced skincare for its skin lightening properties, exhibits notable photostability. This characteristic, crucial for maintaining the efficacy of topical treatments upon sun exposure, positions it as a resilient alternative to several conventional skin lightening agents. This guide provides a detailed comparison of the photostability of Nonapeptide-1 with hydroquinone, kojic acid, arbutin (B1665170), and vitamin C, supported by experimental data and an examination of their respective signaling pathways.
Executive Summary of Photostability
The stability of a topical agent when exposed to ultraviolet (UV) radiation is a critical factor in its effectiveness. Photodegradation can lead to a loss of potency and the formation of potentially harmful byproducts. While direct quantitative photostability data for Nonapeptide-1 is still emerging, qualitative evidence strongly suggests its stability under UV radiation. In contrast, several traditional skin lightening agents demonstrate significant susceptibility to photodegradation.
Quantitative Photostability Data
The following table summarizes available quantitative data on the photostability of various skin lightening agents. It is important to note that the experimental conditions under which these data were obtained may vary, affecting direct comparability.
| Agent | Photodegradation Data | Experimental Conditions |
| Nonapeptide-1 | Studies suggest high photostability, particularly when formulated in protective delivery systems like mesoporous silica (B1680970) nanoparticles.[1] A topical nonapeptide demonstrated significant protection against UVA-induced photoaging in mice, indicating inherent stability.[2] | Data from formulation and in-vivo studies. |
| Hydroquinone | Photodegradation quantum yield (Φ) of 0.39 upon intersystem crossing to the triplet state.[3] | Aqueous solution, specific UV wavelength not detailed.[3] |
| Arbutin | Photolabile in aqueous solution.[4][5] | Further details on degradation rates were not available in the search results. |
| Kojic Acid | Photostability is higher in microemulsions compared to aqueous solutions.[6] | UVB irradiation.[6] |
| Vitamin C (Ascorbic Acid) | Susceptible to photodegradation, which is influenced by pH and the presence of other substances.[7][8] | Aqueous solution, UV-Vis irradiation.[8] |
Experimental Protocols
The methodologies employed to assess the photostability of these agents generally adhere to established scientific principles, often following guidelines such as those from the International Council for Harmonisation (ICH) for photostability testing.
General Photostability Testing Protocol
A standardized method for evaluating the photostability of a cosmetic ingredient involves the following steps:
-
Sample Preparation: The active agent is dissolved in a suitable solvent (e.g., water, ethanol, or a cosmetic base) at a known concentration.
-
UV Irradiation: The solution is exposed to a controlled source of UV radiation, typically a xenon arc lamp or a combination of UVA and UVB lamps, for a specified duration and intensity.
-
Analysis: The concentration of the active agent is measured at different time points during irradiation using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The rate of degradation is calculated, often expressed as a percentage of degradation over time or as a photodegradation quantum yield.
HPLC Analysis for Nonapeptide-1 (Illustrative)
While a specific protocol for Nonapeptide-1 photodegradation is not detailed in the provided results, a typical HPLC method for peptide analysis would involve:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection: UV absorbance at a wavelength corresponding to the peptide bond or aromatic amino acid residues (e.g., 220 nm or 280 nm).
-
Quantification: The peak area of the nonapeptide is compared to a standard curve to determine its concentration.
Signaling Pathways in Skin Lightening
The mechanisms by which these agents reduce skin pigmentation are diverse, primarily involving the inhibition of melanin (B1238610) synthesis (melanogenesis).
Nonapeptide-1 Signaling Pathway
Nonapeptide-1 acts as an antagonist to the α-melanocyte-stimulating hormone (α-MSH).[9] By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, it blocks the downstream signaling cascade that leads to the activation of tyrosinase, the key enzyme in melanin production.[9]
Signaling Pathways of Other Lightening Agents
Hydroquinone, kojic acid, arbutin, and vitamin C primarily inhibit the enzymatic activity of tyrosinase directly.
Conclusion
The available evidence suggests that Nonapeptide-1 possesses a favorable photostability profile, a significant advantage for a topical skin lightening agent. While direct, quantitative comparative studies are needed for a definitive assessment, the current body of research indicates that Nonapeptide-1 is likely more resistant to photodegradation than hydroquinone, arbutin, and vitamin C. Its unique mechanism of action, targeting the signaling cascade upstream of tyrosinase, further distinguishes it from traditional agents. For researchers and drug development professionals, the photostability of Nonapeptide-1, coupled with its targeted efficacy, makes it a compelling candidate for the next generation of skin lightening and hyperpigmentation treatments.
References
- 1. Enhanced skin benefits of EGCG loaded in nonapeptide-1-conjugated mesoporous silica nanoparticles to reverse skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationally Designed Nonapeptides with Great Skin Photoprotective Effect through Producing Type 1 Collagen and Blocking the mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on the photostability of arbutin and deoxy arbutin: sensitivity to ultraviolet radiation and enhanced photostability by the water-soluble sunscreen, benzophenone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbic acid degradation in aqueous solution during UV-Vis irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Clinical Efficacy of Nonapeptide-1 in Human Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nonapeptide-1, a biomimetic peptide, has garnered significant interest in the field of dermatology for its potential as a skin-lightening agent. This guide provides a comprehensive analysis of the clinical efficacy of Nonapeptide-1 based on available human trial data, juxtaposed with established alternative treatments for hyperpigmentation. Detailed experimental protocols from cited studies are presented, alongside a quantitative comparison of performance and visual representations of key biological pathways and research workflows.
Mechanism of Action: A Targeted Approach to Melanogenesis
Nonapeptide-1's primary mechanism of action is the competitive inhibition of the α-melanocyte-stimulating hormone (α-MSH) receptor, known as the melanocortin 1 receptor (MC1R), on melanocytes.[1][2] By binding to MC1R, Nonapeptide-1 prevents α-MSH from initiating the signaling cascade that leads to melanin (B1238610) production. This targeted intervention ultimately leads to a downregulation of tyrosinase, the key enzyme in melanogenesis, resulting in a reduction of melanin synthesis.[1][2] In vitro studies have suggested that Nonapeptide-1 can reduce melanin synthesis by approximately 33%.[3]
Clinical Efficacy of a Nonapeptide-1 Formulation
While comprehensive, standalone clinical trial data for Nonapeptide-1 as a monotherapy is limited in publicly available literature, a prospective, double-blinded, parallel-group, randomized controlled pilot study investigated the efficacy of a proprietary combination containing Nonapeptide-1 as a maintenance therapy for melasma.
Experimental Protocol
Study Design: A prospective, double-blinded, parallel-group, randomized controlled pilot study.[4]
Participants: 46 subjects with melasma were recruited and randomized into two groups of 23.[4]
Treatment Phases: [4]
-
Phase 1 (8 weeks): Both the case and control groups applied a triple combination therapy (tretinoin 0.05%, fluocinolone (B42009) acetonide 0.01%, and hydroquinone (B1673460) 4%) once daily in the evening. All subjects also used a broad-spectrum sunscreen (SPF 30).
-
Phase 2 (Maintenance): The case group applied a proprietary combination containing phenyl ethyl resorcinol, Nonapeptide-1, aminoethyl phosphinic acid, and antioxidants in the morning and afternoon. The control group applied a placebo (sunscreen only). Both groups continued to use sunscreen.
-
Phase 3 (Follow-up): An 8-week follow-up period with no active treatment to observe for relapse.
Efficacy Assessments: [4]
-
Melasma Area and Severity Index (MASI): Assessed at baseline and subsequent visits.
-
Mean Melanin Index: Measured using a mexameter.
-
Quality of Life: Evaluated using a patient questionnaire.
Statistical Analysis: The specific statistical methods used for data analysis were not detailed in the available summary. However, a 'P' value was used to determine homogeneity between the groups at the start and end of Phase 1.[4]
Quantitative Data Summary
In the aforementioned study, the case group using the Nonapeptide-1-containing formulation showed a consistent reduction in the Melasma Area and Severity Index (MASI) score, whereas the control group's score increased from baseline.[4] However, the improvement in the melasma severity score and mean melanin index in the case group did not reach statistical significance when compared to the control group.[4]
Comparative Analysis with Alternative Hyperpigmentation Treatments
A variety of topical agents are utilized for the management of hyperpigmentation, each with a distinct mechanism of action and efficacy profile.
| Treatment | Mechanism of Action | Notable Clinical Efficacy Data |
| Nonapeptide-1 | α-MSH antagonist, leading to tyrosinase downregulation.[1][2] | In a study with a proprietary combination, showed a consistent reduction in MASI score, though not statistically significant compared to sunscreen alone in the maintenance phase.[4] |
| Hydroquinone | Inhibits tyrosinase, preventing the conversion of DOPA to melanin. It may also cause melanocyte necrosis. | Considered the gold standard. A 4% cream has shown significant reductions in hyperpigmentation.[5] However, a hydroquinone-free regimen was shown to be as effective and tolerable as a hydroquinone-based regimen in one study.[6] |
| Azelaic Acid | Inhibits tyrosinase and has anti-proliferative and cytotoxic effects on hyperactive melanocytes. | A 20% cream has been shown to be as effective as 4% hydroquinone in treating melasma.[7] |
| Kojic Acid | Inhibits tyrosinase by chelating copper ions. It also has antioxidant properties. | A 1% formulation was effective in treating various hyperpigmentary conditions.[8] Combination therapies with other agents often show enhanced efficacy. |
| Topical Retinoids | Increase epidermal cell turnover, leading to the dispersal of melanin granules. They may also inhibit tyrosinase activity. | Tretinoin 0.1% cream showed improvements in hyperpigmentation as early as week 4 in one study. |
Detailed Comparison of Clinical Study Protocols for Hyperpigmentation Treatments
| Parameter | Nonapeptide-1 Combination Study | Hydroquinone vs. Hydroquinone-Free Regimen | Azelaic Acid vs. Hydroquinone | |---|---|---| | Study Design | Prospective, double-blinded, parallel-group, randomized controlled pilot study.[4] | Investigator-blinded, randomized trial.[6] | Double-blind, randomized study. | | Participants | 46 subjects with melasma.[4] | 36 female subjects with mottled pigmentation and photodamaged facial skin.[6] | 30 adults with stable moderate-to-severe melasma. | | Duration | 8 months (including follow-up).[4] | 12 weeks.[6] | 6 months. | | Intervention | Case: Proprietary combination with Nonapeptide-1. Control: Sunscreen.[4] | Group 1: 4-product hydroquinone-free regimen. Group 2: 7-product hydroquinone-containing regimen.[6] | Group 1: Azelaic acid 15% gel. Group 2: Hydroquinone 4% cream. | | Frequency | Twice daily.[4] | Not specified. | Twice daily. | | Primary Efficacy Endpoints | Change in MASI score and mean melanin index.[4] | Overall Hyperpigmentation, Mottled Pigmentation Area and Severity Index (MoPASI).[6] | Melasma Area & Severity Index (MASI), Physician Global Assessment (PGA), Patient Global Assessment Score (PtGAS). | | Key Findings | Consistent reduction in MASI for the Nonapeptide-1 group, but not statistically significant vs. control in the maintenance phase.[4] | Both regimens significantly reduced hyperpigmentation with no significant difference between groups.[6] | Both treatments showed improvements, with azelaic acid showing significant improvements in MASI scores at more time points than hydroquinone. |
Conclusion
Nonapeptide-1 presents a promising, targeted approach to the management of hyperpigmentation by inhibiting the initial steps of the melanogenesis cascade. While the available human clinical trial data on a combination product containing Nonapeptide-1 suggests a positive trend in reducing melasma severity, more robust, large-scale clinical trials on Nonapeptide-1 as a standalone active ingredient are necessary to definitively establish its clinical efficacy and compare it directly with established treatments like hydroquinone, azelaic acid, and others. The favorable safety profile and non-cytotoxic mechanism of action make Nonapeptide-1 a compelling candidate for further investigation and development in the field of dermatology.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. delvebeauty.com [delvebeauty.com]
- 3. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 5. Postinflammatory Hyperpigmentation: A Review of the Epidemiology, Clinical Features, and Treatment Options in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imlresearch.com [imlresearch.com]
- 7. A Double-Blind, Placebo Controlled Clinical Trial Evaluating the Efficacy and Safety of a New Skin Whitening Combination in Patients with Chloasma [scirp.org]
- 8. specialchem.com [specialchem.com]
A Comparative Guide to the Tyrosinase Inhibition Kinetics of Nonapeptide-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosinase inhibition properties of Nonapeptide-1 and its analogs. While Nonapeptide-1 is primarily recognized for its indirect inhibition of melanin (B1238610) synthesis, this document also explores its direct enzymatic effects and contrasts them with other peptides that act as direct tyrosinase inhibitors. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays.
Introduction to Nonapeptide-1 and Tyrosinase Inhibition
Nonapeptide-1, a synthetic peptide composed of nine amino acids, is a well-known ingredient in the cosmetics industry for its skin-lightening effects.[1][2] Its primary mechanism of action is not as a direct inhibitor of the tyrosinase enzyme, but rather as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[3] By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, Nonapeptide-1 prevents the signaling cascade that leads to the upregulation of tyrosinase, the key enzyme in melanin synthesis.[3][4] This indirect action effectively reduces melanin production.
However, for a comprehensive understanding, it is also valuable to examine any direct effects Nonapeptide-1 may have on tyrosinase activity and compare these with other peptides, which can be considered functional analogs in the context of skin lightening.
Comparative Kinetic Data
The following tables summarize the available kinetic data for Nonapeptide-1 and a selection of its analogs. It is important to note that the primary inhibitory mechanism of Nonapeptide-1 is upstream of tyrosinase, and data on its direct enzymatic inhibition is limited.
Table 1: Nonapeptide-1 - Primary Mechanism and Direct Tyrosinase Inhibition
| Peptide | Primary Target | Inhibition Type | IC50 | Tyrosinase Inhibition Rate |
| Nonapeptide-1 | Melanocortin 1 Receptor (MC1R) | Competitive Antagonist | 11 ± 7 nM | 16.67% at 0.3% (v/v)[5] |
Table 2: Comparative Direct Tyrosinase Inhibition by Peptide Analogs
| Peptide Analog | Sequence | Inhibition Type | IC50 | Source |
| Cyclopeptide (CHP-9) | Not specified | Not specified | 28.57% inhibition at 1% | [5] |
| N-Acetyl-pentapeptide (Ac-P4) | Ac-RSRFS | Mixed-type | 0.29 mg/mL | [6] |
| N-Acetyl-pentapeptide (Ac-P1) | Ac-RSRFK | Mixed-type | 0.75 mg/mL | [6] |
| N-Acetyl-pentapeptide (Ac-P2) | Ac-KSRFR | Mixed-type | 0.78 mg/mL | [6] |
| N-Acetyl-pentapeptide (Ac-P3) | Ac-KSSFR | Mixed-type | 0.81 mg/mL | [6] |
| Oligopeptide (P4) | 10 amino acids | Competitive | 40 µM | [7] |
| Oligopeptide (P3) | 8 amino acids | Competitive | 123 µM | [7] |
| Pentapeptide (EF-5) | ECGYF | Not specified | 0.46 mM | [8][9] |
| Tripeptide (CSF) | Cys-Ser-Phe | Competitive | 136.04 ± 4.02 µM | [10] |
| Tripeptide (CSN) | Cys-Ser-Asn | Not specified | 177.74 ± 2.66 µM | [10] |
| Tripeptide (CVL) | Cys-Val-Leu | Not specified | 261.79 ± 3.64 µM | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of melanogenesis highlighting the indirect action of Nonapeptide-1.
Caption: General experimental workflow for a tyrosinase inhibition assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
This assay is used to determine the direct inhibitory effect of a peptide on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Test Peptides (Nonapeptide-1 and its analogs)
-
Positive Control (e.g., Kojic Acid)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test peptides and the positive control in the appropriate solvent (e.g., water or phosphate buffer) to create stock solutions. Prepare a series of dilutions of each test compound.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume (e.g., 20 µL) of the test peptide solution at various concentrations to the designated wells.[6]
-
Add a corresponding volume of the solvent to the control wells.
-
Add a specific volume (e.g., 160 µL) of the L-DOPA solution to each well.[6]
-
To initiate the reaction, add a specific volume (e.g., 20 µL) of the tyrosinase solution to each well.[6]
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 10-30 minutes) to monitor the formation of dopachrome.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinetic Analysis of Tyrosinase Inhibition
To determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki).
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (test peptide).[6]
-
Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S], where [S] is the substrate concentration) for each inhibitor concentration.
-
The type of inhibition can be determined from the pattern of the lines on the plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
Uncompetitive inhibition: Lines are parallel.
-
-
The inhibition constant (Ki) can be calculated from replots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Conclusion
Nonapeptide-1 primarily exerts its skin-lightening effects through an indirect mechanism, acting as a potent antagonist of the MC1R receptor, which subsequently downregulates tyrosinase expression. While its direct inhibitory effect on the tyrosinase enzyme appears to be modest, it is important to consider this in the full context of its biological activity. In comparison, various other synthetic and naturally derived peptides demonstrate direct, and in some cases, potent competitive or mixed-type inhibition of tyrosinase. The selection of a peptide for research or product development should, therefore, be guided by the desired mechanism of action, with Nonapeptide-1 being a prime candidate for targeting the upstream signaling pathway of melanogenesis, and other peptide analogs offering direct enzymatic inhibition. This guide provides the foundational data and protocols to aid in such comparative assessments.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. linkpeptide.com [linkpeptide.com]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. storyconsole.miaminewtimes.com [storyconsole.miaminewtimes.com]
- 5. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Mushroom Tyrosinase and Melanogenesis Inhibition by N-Acetyl-pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-sequence oligopeptides with inhibitory activity against mushroom and human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches [mdpi.com]
Safety Operating Guide
Proper Disposal of Nonapeptide-1 Acetate Salt: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Nonapeptide-1 acetate (B1210297) salt, designed for researchers, scientists, and drug development professionals.
Nonapeptide-1 acetate salt, a synthetic peptide used in various research applications, must be handled and disposed of with care.[1] While some safety data sheets (SDS) may not classify it as a hazardous substance under the Globally Harmonized System (GHS)[2], others indicate potential hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[3] Given this variability, it is imperative to treat this compound as a potentially hazardous chemical and follow stringent disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety glasses or goggles, and a lab coat.[4] If handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[4]
Step-by-Step Disposal Procedures
The disposal of this compound and associated materials must adhere to local, state, and federal regulations.[4][5] Never dispose of this chemical in the regular trash or down the drain.[4][6][7]
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound, including unused stock solutions, experimental buffers, and the initial rinse of any contaminated, non-disposable labware, in a dedicated, clearly labeled hazardous waste container.[6][8]
-
The container should be sturdy, leak-proof, and chemically compatible.[8]
-
-
Solid Waste:
-
Place all solid materials that have come into contact with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8]
-
This includes items such as:
-
2. Labeling of Waste Containers:
-
Clearly label all waste containers as "Hazardous Waste."[8]
-
The label must include the full chemical name, "this compound," and list any other components of the solution.[8]
3. Storage of Waste:
-
Keep all hazardous waste containers securely sealed when not in use.[8]
-
Store the containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[8]
4. Final Disposal:
-
Coordinate with your institution's EHS department for the scheduled pickup and compliant disposal of the hazardous waste through a licensed contractor.[4]
Summary of Safety and Disposal Data
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat. Use a fume hood for powders. | [4] |
| Disposal of Lyophilized Powder | Treat as hazardous solid waste. | [6][8] |
| Disposal of Solutions | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the sink. | [6][7][8] |
| Disposal of Contaminated Labware | Dispose of as hazardous solid waste. The first rinse of reusable labware should be collected as liquid hazardous waste. | [8] |
| Regulatory Compliance | Adhere to all local, state, and federal waste disposal regulations. | [4][5][7] |
Experimental Protocol: Decontamination of Non-Disposable Labware
For non-disposable labware (e.g., glass beakers, magnetic stir bars) that has come into contact with this compound, follow this decontamination procedure:
-
Initial Rinse: Carefully rinse the labware with a small amount of an appropriate solvent (e.g., deionized water). Collect this first rinse as liquid hazardous waste.[8]
-
Cleaning: After the initial rinse, the labware can be further cleaned. Soaking and washing with an enzymatic detergent solution can be effective for removing and breaking down residual peptides.[8]
-
Final Rinse: Thoroughly rinse the labware with deionized water.
-
Drying: Allow the labware to air dry or use an appropriate drying oven.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | Melanocortin Receptor | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. venogen.com [venogen.com]
- 4. peptide24.store [peptide24.store]
- 5. abmole.com [abmole.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. avenalab.com [avenalab.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Nonapeptide-1 Acetate Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nonapeptide-1 acetate (B1210297) salt, a peptide hormone used in skin pigmentation research. Adherence to these procedures is critical for maintaining experimental integrity and protecting personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Nonapeptide-1 acetate salt, particularly in its powdered form, a comprehensive array of personal protective equipment is necessary to prevent accidental contact and inhalation.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the preferred choice for preventing skin contact.[1][2] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1][3] |
| Respiratory Protection | Face mask or respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1][3] Work should be conducted in a well-ventilated area.[4][5] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and for preserving the peptide's stability.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered. It is advisable to work in a well-ventilated area to minimize inhalation risk.[1][4]
-
Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.[1]
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1]
-
Reconstitution: If preparing a solution, slowly add the appropriate solvent and securely cap the container before mixing.[1] this compound is soluble in water.[]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
-
Storage:
-
Short-term: Lyophilized peptides are stable at room temperature for several days to weeks but should be protected from intense light.[5] They can also be stored at 4°C or colder.[5]
-
Long-term: For storage longer than four weeks, it is recommended to store peptides at -20°C or -80°C.[5]
-
In Solution: Peptide solutions are less stable. It is best to aliquot solutions to avoid repeated freeze-thaw cycles and store them at -20°C or below.[1][5]
-
First Aid Measures: In Case of Exposure
Accidents can happen, and being prepared with the correct first aid procedures is essential.
First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[7] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Remove any contact lenses. Promptly seek medical attention.[7][8] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person.[7][8] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. This material and its container must be disposed of as hazardous waste.[9]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the unused peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[1]
-
Spill Management:
-
Small Spills: Wipe up with an absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove any residual contamination.[9]
-
Large Spills: Stop the flow of material if it is safe to do so. Dike the spilled material. Cover with a plastic sheet to prevent spreading and absorb with an inert material like vermiculite, dry sand, or earth, then place into containers for disposal.[9]
-
-
Container Disposal: Empty containers may retain product residue and should be taken to an approved waste handling site for recycling or disposal.[9]
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[9] Do not discharge into drains, water courses, or onto the ground.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 4. echemi.com [echemi.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. abmole.com [abmole.com]
- 8. venogen.com [venogen.com]
- 9. avenalab.com [avenalab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
